Bz-K(Nbd)-awfpp-nle-NH2
Description
The exact mass of the compound Bz-K(Nbd)-awfpp-nle-NH2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bz-K(Nbd)-awfpp-nle-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bz-K(Nbd)-awfpp-nle-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
157610-41-8 |
|---|---|
Molecular Formula |
C58H69N13O11 |
Molecular Weight |
1124.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H69N13O11/c1-3-4-22-42(51(59)72)63-56(77)47-25-15-30-69(47)58(79)48-26-16-31-70(48)57(78)45(32-36-17-7-5-8-18-36)66-55(76)44(33-38-34-61-40-23-12-11-21-39(38)40)65-52(73)35(2)62-54(75)43(64-53(74)37-19-9-6-10-20-37)24-13-14-29-60-41-27-28-46(71(80)81)50-49(41)67-82-68-50/h5-12,17-21,23,27-28,34-35,42-45,47-48,60-61H,3-4,13-16,22,24-26,29-33H2,1-2H3,(H2,59,72)(H,62,75)(H,63,77)(H,64,74)(H,65,73)(H,66,76)/t35-,42-,43-,44+,45-,47-,48+/m0/s1 |
InChI Key |
QPHVEJJSCPWZEE-DCOIRBKVSA-N |
SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
sequence |
XAWFPPX |
Synonyms |
Bz-K(NBD)-AWFPP-Nle-NH2 Bz-Lys(NBD)-Ala-Trp-Phe-Pro-Pro-Nle-NH2 N-alpha-benzoyl-(epsilon-(7-nitrobenz-2-oxa-1,3-diazol-4-yl))lysyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide N-alpha-benzoyl-Lys(epsilon-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 |
Origin of Product |
United States |
Foundational & Exploratory
Structural Analysis and Application of the Fluorescent Probe Bz-K(Nbd)-awfpp-nle-NH2
Executive Summary
The peptide Bz-K(Nbd)-awfpp-nle-NH2 (and its structural cognate Bz-Dab(NBD)-AwFpP-Nle-NH2 ) is a specialized, high-affinity fluorescent antagonist targeting the Tachykinin NK2 Receptor .
Designed originally to overcome the limitations of radioligand binding assays, this molecule integrates a solvatochromic fluorophore (NBD) into a protease-resistant peptide backbone. It serves as a critical tool in high-throughput screening (HTS) and structural biology to map the ligand-binding pocket of G-protein coupled receptors (GPCRs) without the safety hazards of radioactive isotopes like Tritium (
This guide deconstructs the molecular logic, synthesis, and experimental utility of this probe, specifically addressing the critical stereochemical features denoted by the sequence awfpp.
Molecular Architecture & Design Logic
The efficacy of this probe relies on a "Pharmacophore + Sensor" design strategy. Each module of the sequence plays a distinct physicochemical role.
Structural Breakdown
| Component | Chemical Identity | Function & Mechanism |
| Bz- | Benzoyl Group | Hydrophobic Cap: Mimics the aromatic interactions often found at the N-terminus of endogenous ligands; enhances membrane proximity and receptor affinity. |
| K(Nbd) | Lysine-N(epsilon)-7-nitrobenz-2-oxa-1,3-diazol-4-yl | Environment-Sensitive Sensor: The NBD group is solvatochromic. It has low fluorescence in aqueous (polar) solution but exhibits a massive quantum yield increase (bright fluorescence) when inserted into the hydrophobic binding pocket of the NK2 receptor. Note: Literature often cites Diaminobutyric acid (Dab) here for optimal side-chain length. |
| awfpp | D-Ala, D-Trp, D-Phe, D-Pro, D-Pro | Reverse-Turn Scaffold: The use of D-amino acids (lower case) and Proline induces a specific |
| nle | Norleucine | Met-Isostere: Replaces Methionine to prevent oxidation (Met |
| -NH2 | C-Terminal Amide | Charge Neutralization: Removes the negative charge of the C-terminus, mimicking the native peptide bond and preventing electrostatic repulsion at the receptor surface. |
Stereochemistry and Specificity
The sequence notation awfpp is critical. In peptide nomenclature, lowercase letters typically denote D-amino acids .
-
Endogenous Ligand: Neurokinin A (NKA).
-
Mimetic Strategy: The alternating D/L or all-D stereochemistry creates a "molecular lock" that fits the NK2 receptor but is rejected by NK1 and NK3 receptors.
-
Key Interaction: The aromatic rings of Trp and Phe (in the w and f positions) engage in
- stacking interactions with residues deep within the NK2 transmembrane bundle.
Mechanism of Action: The "Light-Switch" Effect
This peptide functions as a Turn-On Fluorescent Probe . Unlike constitutively fluorescent tags (e.g., FITC), NBD reports binding events directly.
Solvatochromism
-
Unbound State (Aqueous): The NBD dipole interacts with water molecules, leading to non-radiative decay. Fluorescence is quenched (dark).
-
Bound State (Hydrophobic Pocket): Upon binding the NK2 receptor, the NBD moiety is shielded from water. The suppression of dipole relaxation leads to strong fluorescence emission at
530–540 nm.
Signaling Pathway Diagram
The following diagram illustrates the competitive antagonism of the probe against the native NK2 signaling pathway.
Figure 1: Mechanism of Action. The probe binds the NK2 receptor, displacing the agonist (Neurokinin A) and preventing the Gq-mediated calcium signaling cascade.
Synthesis Protocol (Solid Phase Peptide Synthesis)
To synthesize Bz-K(Nbd)-awfpp-nle-NH2, a standard Fmoc-SPPS strategy is used, but the NBD labeling requires orthogonal side-chain protection on the Lysine.
Reagents & Resin
-
Resin: Rink Amide MBHA resin (provides C-terminal amide).
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma.
-
Lysine Protection: Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH (Allows selective deprotection).
-
NBD Reagent: NBD-Cl (4-chloro-7-nitrobenzofurazan) or NBD-F.
Step-by-Step Workflow
-
Resin Loading: Swell Rink Amide resin in DMF.
-
Chain Elongation:
-
N-Terminal Capping:
-
Remove final Fmoc.
-
React with Benzoic Anhydride or Benzoyl Chloride (with DIEA) to attach the Bz group.
-
-
Selective Deprotection (Orthogonal):
-
Remove Mtt group from Lysine using 1% TFA/DCM (leaves other protecting groups and resin linkage intact).
-
-
Fluorophore Labeling:
-
React the free
-amine of Lysine with NBD-Cl and DIEA in DMF. -
Note: Reaction turns solution deep orange/brown.
-
-
Cleavage & Global Deprotection:
-
Treat with 95% TFA / 2.5% TIS / 2.5% H2O.
-
-
Purification:
-
RP-HPLC (C18 column). Gradient: Water/Acetonitrile (0.1% TFA).
-
NBD probes are hydrophobic; expect late elution.
-
Synthesis Flowchart
Figure 2: Synthesis workflow highlighting the orthogonal labeling strategy required for site-specific NBD incorporation.
Experimental Application: Binding Assays
Protocol: Saturation Binding (Kd Determination)
This assay determines the affinity of the probe for the NK2 receptor.
-
Preparation: Prepare membranes from CHO cells stably expressing human NK2 receptor.
-
Titration: Aliquot membranes into a 96-well black plate. Add increasing concentrations of Bz-K(Nbd)-awfpp-nle-NH2 (0.1 nM to 1
M). -
Non-Specific Binding: In parallel wells, add excess unlabeled Neurokinin A (10
M) to block specific sites. -
Incubation: 60 minutes at room temperature (protected from light).
-
Readout: Measure Fluorescence.
-
Excitation: 460 nm
-
Emission: 535 nm
-
-
Analysis: Plot Specific Binding vs. Concentration. Fit to a one-site binding model (
).
Data Interpretation
| Parameter | Expected Value | Interpretation |
| < 10 nM | High affinity binding. Values > 100 nM suggest degradation or incorrect stereochemistry. | |
| Fluorescence Enhancement | > 5-fold | Ratio of Bound/Free fluorescence. If low, the NBD environment is not sufficiently hydrophobic. |
| Hill Slope | ~ 1.0 | Indicates 1:1 binding stoichiometry without cooperativity. |
References
-
Bradshaw, C. G., et al. (1994).[1] "Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor." Journal of Medicinal Chemistry, 37(13), 1991-1995.[1]
-
MedChemExpress. (n.d.). "Bz-Dab(NBD)-AwFpP-Nle-NH2 Product Datasheet." MCE Catalog.
-
Turcatti, G., et al. (1995). "Probing the environment of the antagonist binding site of the human neurokinin-2 receptor." Journal of Biological Chemistry, 270(36), 21038-21045.
Sources
NBD-Labeled Peptides: A Technical Guide to Spectral Dynamics and Experimental Application
Executive Summary
This guide addresses the photophysical properties and experimental deployment of peptides labeled with 7-nitrobenz-2-oxa-1,3-diazole (NBD) .[1][2][3] Unlike rigid fluorophores (e.g., Fluorescein, Rhodamine), NBD is an environment-sensitive probe.[4] Its utility in drug development lies not in simple tagging, but in its ability to report on local molecular polarity.
For researchers studying cell-penetrating peptides (CPPs), antimicrobial peptides (AMPs), or ligand-receptor binding, NBD offers a "turn-on" sensing mechanism: it is virtually non-fluorescent in aqueous buffer but fluoresces brightly upon insertion into hydrophobic membranes or protein pockets.
Part 1: Photophysical Principles
To interpret NBD spectra correctly, one must understand the underlying quantum mechanics of solvatochromism .
The Dipole Moment Mechanism
NBD is a "push-pull" fluorophore with an electron-rich amine (donor) and an electron-poor nitro group (acceptor).[5]
-
Excitation: Upon photon absorption (~465 nm), charge transfer occurs, creating a large dipole moment change (
Debye). -
Solvent Relaxation (The Critical Step):
-
In Polar Solvents (Water): Water dipoles rapidly reorient around the excited state of NBD, lowering its energy level. This reduces the energy gap for emission (Red Shift) and facilitates non-radiative decay pathways (Quenching).
-
In Non-Polar Environments (Lipids/Hydrophobic Pockets): The surrounding molecules cannot reorient quickly or lack dipoles. The excited state retains higher energy, resulting in a Blue Shift (higher energy emission) and a dramatic increase in Quantum Yield (brightness).
-
Visualization: The Solvatochromic Shift
The following diagram illustrates the energy state transitions that dictate NBD's environmental sensitivity.
Caption: Energy diagram showing how solvent polarity dictates the spectral shift and quantum yield of NBD.
Part 2: Spectral Characteristics & Data
The following data serves as a reference baseline. Note that "NBD-Peptide" values may shift slightly (
Table 1: Solvent Dependence of NBD Fluorescence
| Solvent / Environment | Dielectric Constant ( | Excitation | Emission | Quantum Yield ( | Visual Appearance |
| Aqueous Buffer (PBS) | ~80 | 465 | 535 - 550 | < 0.02 (Very Low) | Faint Yellow/Green |
| Methanol/Ethanol | ~25-33 | 465 | 530 - 540 | ~0.30 | Medium Green |
| Lipid Bilayer (PC) | ~2-10 (Interior) | 460 - 465 | 520 - 530 | > 0.40 (High) | Bright Green |
| Hydrophobic Pocket | Low | 460 | < 520 | Variable (High) | Bright Blue-Green |
Key Insight: When analyzing data, do not look only for an increase in intensity. A Blue Shift (e.g., peak moving from 545 nm to 530 nm) is the definitive molecular signature of membrane insertion or hydrophobic binding.
Part 3: Validated Experimental Protocol
Workflow: Peptide-Membrane Partitioning Assay
This protocol measures the affinity of an NBD-labeled peptide for a lipid bilayer (Large Unilamellar Vesicles - LUVs).[6]
Reagents:
-
Probe: NBD-labeled Peptide (Stock: 100
M in DMSO or Water). -
Target: LUVs (e.g., POPC or POPC/POPG) extruded to 100 nm.
-
Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.
Critical Control: NBD is sensitive to photobleaching. Keep all solutions covered in foil.
Step-by-Step Methodology
-
Baseline Correction (The "Blank"):
-
Add buffer only to the cuvette.
-
Record emission spectrum (500–600 nm) with Excitation @ 465 nm.
-
Why: To subtract Raman scattering and buffer impurities.
-
-
Peptide Baseline:
-
Add NBD-Peptide to buffer (Final concentration: 1
M ). -
Note: Keep concentration low (< 5
M) to avoid self-quenching or aggregation artifacts. -
Record Spectrum (
). Expect a low signal with a peak ~540–550 nm.
-
-
Lipid Titration:
-
Titrate LUVs into the cuvette in small aliquots (e.g., 0, 50, 100, 200, 500
M lipid final conc). -
Mix gently (magnetic stirrer) for 2 minutes after each addition.
-
Record Spectrum (
) for each point.
-
-
Data Validation (Self-Check):
-
Check 1: Is the peak shifting left (Blue Shift)? If intensity rises but peak stays at 550 nm, the peptide might be aggregating on the surface rather than inserting.
-
Check 2: Is the signal stable? If fluorescence decreases over 30 seconds of continuous excitation, you are photobleaching the sample. Reduce slit width or integration time.
-
Experimental Workflow Diagram
Caption: Iterative workflow for determining membrane partition coefficients using NBD fluorescence.
Part 4: Troubleshooting & Optimization
The Inner Filter Effect (IFE)
NBD absorbs in the visible range. If your peptide or lipid concentration is too high, the solution absorbs the excitation light before it reaches the center of the cuvette, or reabsorbs the emitted light.
-
Diagnosis: The relationship between concentration and fluorescence intensity becomes non-linear.[7][8][9]
-
Correction: If Optical Density (OD) at
> 0.05, apply the correction formula: -
Prevention: Use 4 mm pathlength cuvettes or keep peptide concentration < 2
M.
Photobleaching
NBD is less photostable than Alexa or Cyanine dyes.
-
Mitigation: Use the narrowest excitation slit width possible (e.g., 2-4 nm). Open the shutter only during measurement.
Labeling Position
-
N-Terminal: Generally preferred for helical peptides to avoid disrupting the side-chain interface.
-
Lysine Side-Chain: Useful if the N-terminus is required for receptor recognition, but may alter the peptide's overall hydrophobicity.
References
-
Chattopadhyay, A. (1990). Chemistry and biology of N- (7-nitrobenz-2-oxa-1, 3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids.
-
Thermo Fisher Scientific. Molecular Probes™ Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Section: Environment-Sensitive Probes.
-
Ladokhin, A. S., et al. (2000). Mechanism of Leakage of Contents of Large Unilamellar Vesicles Induced by Antimicrobial Peptides. Biophysical Journal.
- Lakowicz, J. R. Principles of Fluorescence Spectroscopy. Springer.
Sources
- 1. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]
- 2. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edinst.com [edinst.com]
- 8. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 9. srs.tcu.edu [srs.tcu.edu]
Pseudomonas aeruginosa LasB elastase substrate specificity
An In-Depth Technical Guide to the Substrate Specificity of Pseudomonas aeruginosa LasB Elastase
Abstract
Pseudomonas aeruginosa, a formidable opportunistic pathogen, owes much of its virulence to a sophisticated arsenal of secreted factors. Among these, the zinc metalloprotease Elastase B (LasB), or pseudolysin, is arguably the most abundant and destructive.[1][2] Its ability to degrade a vast array of host structural proteins and immune components is central to the tissue damage, immune evasion, and chronic colonization characteristic of P. aeruginosa infections.[2][3][4][5] A profound understanding of LasB's substrate specificity is therefore not merely an academic exercise; it is the foundational blueprint for designing targeted anti-virulence therapies that can disarm the pathogen without exerting the strong selective pressures that drive antibiotic resistance.[4][6][7] This guide provides a comprehensive examination of the molecular determinants of LasB substrate recognition, catalogs its diverse known substrates, presents detailed methodologies for its characterization, and explores the direct implications for the rational design of next-generation therapeutics.
The Molecular Architecture of a Key Virulence Factor
LasB is a 33 kDa neutral protease belonging to the thermolysin (M4) family of metalloproteases.[8][9] Its expression is tightly regulated by the pathogen's quorum sensing (QS) systems, primarily las and rhl, ensuring its production is coordinated with bacterial population density during an infection.[10] Once synthesized, the mature enzyme is secreted via the Type II Secretion System into the extracellular milieu where it enacts its pathogenic functions.[1][5]
The Catalytic Engine: A Zinc-Coordinated Mechanism
The catalytic activity of LasB is dependent on a coordinated zinc ion (Zn²⁺) within its active site, which is essential for polarizing the scissile peptide bond of the substrate.[4][10][11] The enzyme also requires calcium ions (Ca²⁺), not for catalysis directly, but for maintaining its structural stability and integrity.[8][10][12] The catalytic mechanism involves the activation of a water molecule by the zinc ion, which then performs a nucleophilic attack on the substrate's carbonyl carbon. Key amino acid residues within the active site facilitate this process, leading to the cleavage of the peptide bond.
Structural Basis for Substrate Recognition
The specificity of LasB is largely dictated by the geometry and chemical nature of its substrate-binding cleft. X-ray crystallography studies have provided high-resolution insights into this architecture, revealing key features that govern substrate preference.[5][13]
-
The S1' Pocket: A defining feature is a deep, hydrophobic S1' pocket. This pocket preferentially accommodates large, non-polar side chains from the substrate's P1' residue (the amino acid immediately C-terminal to the cleaved bond). This structural constraint is the primary reason LasB preferentially cleaves on the N-terminal side of hydrophobic residues like Leucine, Phenylalanine, and Valine.[2]
-
Subsite Interactions: While the S1' pocket is a major determinant, interactions across other subsites (S2, S1, S2', etc.) contribute to binding affinity and cleavage efficiency. For instance, crystal structures of LasB complexed with inhibitors show crucial stabilizing interactions between the inhibitor backbone and residues such as Asn112 and Arg198.[13]
The diagram below illustrates the general catalytic mechanism and substrate binding within the LasB active site.
Caption: LasB active site binding and catalytic workflow.
The Degradome of LasB: A Wide Spectrum of Targets
LasB's reputation as a critical virulence factor stems from its broad substrate specificity, enabling it to dismantle both host defenses and tissue integrity.[5] This wide-ranging activity facilitates nutrient acquisition, bacterial dissemination, and evasion of the host immune response.
Host-Derived Substrates
The proteolytic action of LasB on host components is extensive and has profound pathological consequences. A summary of key targets is presented below.
| Substrate Category | Specific Examples | Pathophysiological Consequence | References |
| Extracellular Matrix | Elastin, Collagen (Types III & IV), Fibronectin, Laminin, Vitronectin | Tissue and blood vessel destruction, hemorrhage, enhanced bacterial invasion. | [2][4][9] |
| Immune Proteins | Immunoglobulins (IgG, IgA), Complement Factors (C3), Cytokines (pro-IL-1β), Antimicrobial Peptides | Impaired opsonization, disruption of complement cascade, altered inflammatory signaling, evasion of innate immunity. | [1][2][5][9][10][13] |
| Airway Defense | Mucin, Surfactant Proteins (SP-A, SP-D) | Compromised mucociliary clearance, reduced bacterial agglutination and clearance from the lungs. | [5][9][10][12] |
| Cell Surface Receptors | Urokinase-type Plasminogen Activator Receptor (uPAR) | Altered cell adhesion, migration, and pericellular proteolysis, potentially affecting tissue repair. | [14] |
| Clotting Factors | Fibrinogen, Plasminogen | Interference with coagulation and wound healing pathways. | [15] |
Bacterial & Synthetic Substrates
LasB also acts on non-host substrates, which is relevant for its own maturation and for its characterization in the laboratory.
-
Autoprocessing: LasB is involved in the autocatalytic processing of its own pro-peptide to become a mature, active enzyme.[16]
-
Processing of Bacterial Proteins: It can process other secreted P. aeruginosa proteins, such as the pro-chitin-binding protein (CbpD) and pro-aminopeptidase, highlighting a role in modulating the pathogen's own secretome.[16]
-
Synthetic Fluorogenic Peptides: Small peptides designed to mimic the preferred cleavage site, such as Abz-Ala-Gly-Leu-Ala -Nba, are invaluable tools for in vitro kinetic assays.[4][13] The cleavage between Leucine and Alanine releases a fluorescent group, allowing for real-time monitoring of enzyme activity.
-
Insoluble Substrates: Elastin Congo Red (ECR) is a classic substrate used in plate and solution assays, where LasB-mediated degradation of elastin releases a soluble colored dye.[1][13][14]
Methodologies for Characterizing Substrate Specificity
A multi-faceted experimental approach is required to fully define the substrate specificity of a protease like LasB. This involves both targeted kinetic analysis of known or putative substrates and unbiased, discovery-based methods to identify novel targets.
Workflow for Protease Substrate Discovery
Modern proteomics provides powerful tools for unbiased substrate identification, a field often referred to as "degradomics."[17] The general workflow involves incubating the protease with a complex protein mixture (e.g., a cell lysate or secretome) and using mass spectrometry to identify the newly generated protein fragments.
Caption: A typical degradomics workflow using mass spectrometry.
Experimental Protocol 1: Kinetic Analysis using a Fluorogenic Substrate
This protocol describes a standard method for determining LasB kinetic parameters (Kₘ, kcat) and for assessing the potency of inhibitors (IC₅₀, Kᵢ).
Objective: To quantitatively measure the enzymatic activity of purified LasB.
Materials:
-
Purified, active LasB enzyme.
-
Fluorogenic peptide substrate: e.g., Abz-Ala-Gly-Leu-Ala-Nba (Peptides International).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl₂, 0.01% Tween-20, pH 7.5.
-
96-well black microplates, fluorescence plate reader (Excitation: 320 nm, Emission: 420 nm).
-
Test compounds (inhibitors) dissolved in DMSO.
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
-
Create a working solution of the substrate by diluting the stock in Assay Buffer to the desired final concentrations (e.g., a 2-fold serial dilution from 200 µM to ~1.5 µM).
-
Prepare a working solution of LasB in Assay Buffer (e.g., 20 nM, final concentration will be 10 nM).
-
-
Set up Reaction Plate:
-
To each well, add 50 µL of the substrate solution at various concentrations.
-
For inhibitor studies, add 1 µL of inhibitor at various concentrations (or DMSO for control). Pre-incubate with the enzyme for 15-30 minutes before adding the substrate.
-
Add 40 µL of Assay Buffer.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 10 µL of the LasB working solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes). The readings should be in the linear range of the instrument.
-
-
Data Analysis:
-
Determine Initial Velocity (V₀): For each substrate concentration, calculate the initial reaction rate from the linear portion of the fluorescence vs. time plot. Convert relative fluorescence units (RFU)/min to moles/min using a standard curve generated with the free fluorophore (e.g., Abz).
-
Michaelis-Menten Kinetics: Plot V₀ against substrate concentration [S]. Fit the data to the Michaelis-Menten equation (V = (Vmax * [S]) / (Kₘ + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vmax.
-
Inhibitor Potency (IC₅₀): For inhibition assays, plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Causality and Self-Validation: This protocol is self-validating. The reaction rate should be directly proportional to the enzyme concentration (if varied). The data must fit the Michaelis-Menten model, and control wells (no enzyme or with a known potent inhibitor like phosphoramidon[13][14]) should show no or minimal signal increase, confirming that the observed activity is specific to LasB.
Experimental Protocol 2: Mass Spectrometry-Based Identification of Cleavage Products
Objective: To identify the specific cleavage site(s) of LasB within a purified protein substrate.
Materials:
-
Purified LasB enzyme.
-
Purified substrate protein (e.g., human IgG).
-
Reaction Buffer (same as Protocol 1).
-
Quenching Solution: 6 M Guanidine HCl or 1% Trifluoroacetic Acid (TFA).
-
Reagents for sample desalting (e.g., C18 ZipTips).
-
MALDI-TOF or ESI-LC-MS/MS mass spectrometer.
Procedure:
-
Proteolytic Reaction:
-
In a microcentrifuge tube, combine the substrate protein (e.g., at 1 mg/mL) with LasB at a suitable enzyme-to-substrate ratio (e.g., 1:100 w/w) in Reaction Buffer.
-
Prepare a control reaction with the substrate protein but without LasB.
-
Incubate both tubes at 37°C. Take aliquots at different time points (e.g., 0, 15 min, 1 hr, 4 hr).
-
-
Reaction Quenching & Sample Preparation:
-
Stop the reaction at each time point by adding Quenching Solution.
-
Analyze an aliquot of the digest by SDS-PAGE to visually confirm the degradation of the substrate protein into smaller fragments.[13][18]
-
Desalt the remaining sample using a C18 ZipTip according to the manufacturer's instructions to remove salts and buffers that interfere with mass spectrometry.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted peptides using a mass spectrometer.
-
MALDI-TOF: Provides a rapid "peptide mass fingerprint" of the generated fragments. By comparing the mass lists of the control and LasB-digested samples, novel peaks corresponding to cleavage products can be identified.
-
LC-MS/MS: Provides higher resolution and fragmentation data. Peptides are first separated by liquid chromatography and then introduced into the mass spectrometer. The instrument measures the mass of the peptides (MS1 scan) and then selects peptides for fragmentation to determine their amino acid sequence (MS2 scan).
-
-
Data Analysis:
-
Compare the peptide masses/sequences from the LasB-digested sample against the known sequence of the substrate protein.
-
The masses/sequences of the identified fragments will reveal the exact N- and C-termini of the cleavage products, thereby precisely mapping the scissile bond(s). For example, identifying two peptides corresponding to residues 1-84 and 85-150 of a protein confirms cleavage between residues 84 and 85.[14]
-
Leveraging Specificity for Therapeutic Intervention
The central role of LasB in P. aeruginosa pathogenesis makes it an exceptionally attractive target for anti-virulence drug development.[1][6] Inhibiting LasB does not aim to kill the bacterium but to neutralize a key weapon, which is expected to exert a milder selective pressure for resistance compared to conventional bactericidal or bacteriostatic antibiotics.[4][6][7]
Knowledge of LasB's substrate specificity is the cornerstone of rational inhibitor design. Effective competitive inhibitors must mimic the substrate's interaction with the active site. This has led to two primary design strategies:
-
Zinc-Binding Group (ZBG): The inhibitor must contain a functional group that can chelate the catalytic Zn²⁺ ion, rendering the enzyme inactive. Various ZBGs have been successfully employed, including thiols, hydroxamates, phosphonates, and carboxylic acids.[7][11][13][19]
-
Subsite Occupancy: The inhibitor's molecular scaffold should contain moieties that fit snugly into the enzyme's binding pockets, particularly the S1' hydrophobic pocket, to achieve high affinity and selectivity. For example, inhibitors incorporating an indane or isobutyl moiety have shown high potency, as these groups effectively occupy the S1' pocket.[5][13][18][19]
The table below summarizes representative classes of LasB inhibitors, highlighting the synergy between understanding substrate preference and designing potent molecules.
| Inhibitor Class | Example Compound | Zinc-Binding Group (ZBG) | Potency Range (IC₅₀ / Kᵢ) | References |
| Phosphonates | Compound 4b | Phosphonic Acid | IC₅₀ ≈ 0.2 µM | [6][7][19] |
| Carboxylates | Compound 16 | Carboxylic Acid | Kᵢ = 32 nM | [5][13] |
| Thiols | Thiol 1 | Thiol | IC₅₀ ≈ 0.4 µM | [6][7][20] |
| Hydroxamates | Compound 3g | Hydroxamic Acid | IC₅₀ ≈ 0.1 µM | [7] |
| Natural Products | Phosphoramidon | Phosphoramidate | Potent but non-selective | [11][13][14] |
Conclusion and Future Horizons
The substrate specificity of P. aeruginosa LasB elastase is broad, yet governed by specific structural features within its active site, most notably a preference for cleaving N-terminal to large hydrophobic residues. This specificity allows it to be a pleiotropic virulence factor, degrading a wide swath of host proteins to promote infection. Detailed characterization of this specificity through a combination of kinetic and advanced proteomic techniques has been instrumental in the development of potent and selective inhibitors. These molecules represent a promising "pathoblocker" or anti-virulence strategy to augment the existing antibiotic armamentarium.
Future research should focus on expanding our knowledge of the LasB degradome within the complex microenvironment of a true infection, which may reveal novel substrates and biological roles. Furthermore, the continued refinement of inhibitors to optimize their selectivity, solubility, and pharmacokinetic properties will be critical for translating these promising scientific insights into clinically effective therapies against the persistent threat of Pseudomonas aeruginosa.
References
- Böttcher, T., et al. (2023). Inhibitors of the Elastase LasB for the treatment of Pseudomonas aeruginosa lung infections. Vertex AI Search.
- Casilag, F., et al. (2016).
- Böttcher, T., et al. (2023). Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections. PMC.
- Cathcart, G. R., et al. (2011). Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection. PMC.
- Riquelme, P., et al. (2021). Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model. Frontiers.
- Böttcher, T., et al. (2023). Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections. ACS Central Science.
- Galdino, A. C. M., et al. (2019). Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target. PMC.
- Rogers, L. D., & Overall, C. M. (2013).
- Gosalia, D. N., et al. (2006).
- Kiefer, A., et al. (2024). Dual inhibitors of Pseudomonas aeruginosa virulence factors LecA and LasB.
- Fukumori, H., et al. (2017).
- Casilag, F., et al. (2015).
- Poreba, M., & Salvesen, G. S. (2018). Methods used to map the substrate specificity of a given protease.
- Kariminejad, Z., et al. (2021). Molecular Analysis of Pathogenic Genes (lasB and exoA)
- Salisbury, C. M., et al. (2002). Peptide Microarrays for the Determination of Protease Substrate Specificity. Journal of the American Chemical Society.
- Basak, A. K., et al. (2023). Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models. ACS Infectious Diseases.
- Basak, A. K., et al. (2023). Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models. PMC.
- Basak, A. K., et al. (2023). Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB. Usiena air.
- Everett, M. J., & Davies, D. T. (2021). Pseudomonas aeruginosa elastase (LasB) as a therapeutic target. Request PDF.
- Vallet, C., et al. (2022). The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB. PMC.
- Kearns, D. B. (2004). An investigation into novel cellular roles of LasB elastase in Pseudomonas aeruginosa. CORE.
- Casilag, F., et al. (2015).
- Watanabe, Y., et al. (2025).
- Casilag, F., et al. (2016).
- Mohammadi Baladezaee, S., et al. (2024). Molecular investigation of LasA, LasB, and PIV genes in clinical isolates of Pseudomonas aeruginosa in Mazandaran Province, North Iran. Folia Medica.
- Beaufort, N., et al. (2006). The Pseudomonas aeruginosa LasB Metalloproteinase Regulates the Human Urokinase-Type Plasminogen Activator Receptor through Domain-Specific Endoproteolysis. PMC.
- Sun, J., et al. (2020). The Pseudomonas aeruginosa protease LasB directly activates IL-1b.
- Nguyen, H. Q., et al. (2022). Structural basis for proenzyme maturation, substrate recognition, and ligation by a hyperactive peptide asparaginyl ligase. PubMed.
- CUSABIO. Recombinant Pseudomonas aeruginosa Elastase (lasB). Cusabio.
Sources
- 1. Frontiers | Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The LasB Elastase of Pseudomonas aeruginosa Acts in Concert with Alkaline Protease AprA To Prevent Flagellin-Mediated Immune Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular investigation of LasA, LasB, and PIV genes in clinical isolates of Pseudomonas aeruginosa in Mazandaran Province, North Iran [foliamedica.bg]
- 10. journals.asm.org [journals.asm.org]
- 11. The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Pseudomonas aeruginosa LasB Metalloproteinase Regulates the Human Urokinase-Type Plasminogen Activator Receptor through Domain-Specific Endoproteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. cusabio.com [cusabio.com]
- 17. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. usiena-air.unisi.it [usiena-air.unisi.it]
- 19. researchgate.net [researchgate.net]
- 20. Dual inhibitors of Pseudomonas aeruginosa virulence factors LecA and LasB - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02703E [pubs.rsc.org]
chemical properties and stability of Bz-K(Nbd)-awfpp-nle-NH2
This guide details the chemical properties, stability profile, and experimental applications of Bz-K(Nbd)-awfpp-nle-NH2 , a fluorescent peptide probe targeting the Neurokinin-2 (NK2) receptor .
Part 1: Executive Technical Summary
Bz-K(Nbd)-awfpp-nle-NH2 is a synthetic, fluorescently labeled peptide antagonist designed for the study of the Tachykinin NK2 receptor. It is a derivative of the potent selective antagonist GR 159897 (or related Menarini analogs like MEN 10627 ), modified with an environment-sensitive NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore.
-
Core Identity: High-affinity, competitive antagonist for NK2 receptors.
-
Primary Utility: Fluorescence-based receptor binding assays, FRET studies, and flow cytometry without the need for radioligands.
-
Structural Note: The user-specified sequence contains "K" (Lysine). In literature, the most cited variant is Bz-Dab(NBD)-AwFpP-Nle-NH2 (Compound 5B), where Dab (Diaminobutyric acid) is used to optimize side-chain length for the receptor pocket. The Lysine analog ("K") is a direct homolog with a longer linker (4 carbons vs. 2 carbons), which may slightly alter affinity but retains identical fluorescence properties.
Part 2: Chemical Properties & Structural Analysis
Sequence & Stereochemistry
The sequence notation "awfpp" denotes a specific mix of L- and D-amino acids, critical for the peptide's "beta-turn" conformation required for receptor locking.
| Position | Residue | Stereochemistry | Function |
| N-Cap | Benzoyl (Bz) | N/A | Protease protection; Hydrophobicity. |
| 1 | Lys(NBD) or Dab(NBD) | L-isomer | Fluorophore attachment site. The NBD moiety is attached to the |
| 2 | Ala (a) | L-isomer | Spacer/Linker. |
| 3 | Trp (w) | D-isomer | Critical aromatic interaction with NK2 receptor hydrophobic pocket. |
| 4 | Phe (f) | L-isomer | |
| 5 | Pro (p) | D-isomer | Induces a reverse turn (likely Type II' |
| 6 | Pro (p) | L-isomer | Structural rigidity. |
| 7 | Nle (nle) | L-isomer | Norleucine . Isostere of Methionine, used to prevent oxidation (Met |
| C-Term | Amide (-NH | N/A | Mimics native peptide C-terminus; prevents ionization. |
Fluorophore Properties: NBD (Nitrobenzoxadiazole)
The NBD group is solvatochromic , meaning its fluorescence quantum yield and emission maximum depend heavily on the polarity of its immediate environment.
-
Aqueous Buffer (Polar): Weak fluorescence (Quenched).
-
Hydrophobic Pocket (Receptor Bound): Strong fluorescence (De-quenched).
-
Excitation ($ \lambda_{ex} $): ~460 nm (Blue) or ~340 nm (UV, secondary peak).
-
Emission ($ \lambda_{em} $): ~530–540 nm (Green) in water; shifts to ~505 nm (Blue-Green) in hydrophobic environments (e.g., bound to NK2R).
-
Mechanism: Upon binding to the NK2 receptor, the NBD group inserts into a lipophilic cleft, triggering a massive increase in fluorescence intensity (often >10-fold). This allows for "wash-free" imaging.
Part 3: Stability Profile
Enzymatic Stability (High)
This peptide exhibits exceptional resistance to proteolysis compared to native Tachykinins (Substance P, Neurokinin A).
-
N-Terminal Blocking: The Benzoyl group prevents aminopeptidase degradation.
-
D-Amino Acids: The incorporation of D-Trp and D-Pro renders the peptide unrecognizable to most endogenous endopeptidases (e.g., Neprilysin, ACE).
-
C-Terminal Amidation: Protects against carboxypeptidase activity.
Chemical Stability
-
Oxidation: The substitution of Methionine (Met) with Norleucine (Nle) eliminates the risk of sulfur oxidation, significantly extending shelf-life.
-
Hydrolysis: The peptide bond backbone is stable at physiological pH (7.4). Avoid prolonged exposure to extreme pH (<3 or >10).
Photostability (Moderate)
-
Risk: NBD is susceptible to photobleaching under high-intensity laser excitation.
-
Mitigation: Keep samples in the dark (amber vials). Minimize laser power during confocal imaging. Use anti-fade mounting media if fixing cells (though this is a live-cell probe).
Part 4: Experimental Protocols
Solubilization & Storage
The peptide is highly hydrophobic due to the Bz group, NBD, and aromatic residues.
-
Stock Solution: Dissolve lyophilized powder in 100% DMSO (Dimethyl sulfoxide) to a concentration of 1–5 mM .
-
Note: Do not attempt to dissolve directly in water or PBS; it will precipitate.
-
-
Aliquoting: Aliquot into small volumes (e.g., 10–20
L) to avoid freeze-thaw cycles. -
Storage: Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years). Protect from light.
-
Working Solution: Dilute the DMSO stock into the assay buffer (e.g., HEPES-Krebs) immediately before use. Keep final DMSO concentration <0.1% to avoid cellular toxicity.
Protocol: Fluorescence Binding Assay (NK2 Receptor)
This assay measures the binding affinity (
Reagents:
-
Buffer: 20 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl
, 1 mM CaCl , 0.1% BSA, pH 7.4. -
Cells: CHO or HEK293 cells stably expressing human NK2 receptor (hNK2R).
Step-by-Step Workflow:
-
Harvest Cells: Detach adherent cells using enzyme-free dissociation buffer (e.g., PBS-EDTA) to preserve receptor integrity. Resuspend at
cells/mL. -
Equilibration: Aliquot cells into a black-walled 96-well plate.
-
Titration: Add increasing concentrations of Bz-K(Nbd)-awfpp-nle-NH2 (0.1 nM to 1
M). -
Incubation: Incubate for 60 minutes at Room Temperature (25°C) in the dark.
-
Note: Equilibrium is slower at 4°C.
-
-
Readout: Measure fluorescence using a plate reader.
-
Ex: 460 nm
-
Em: 505 nm (Specific Binding signal) vs 540 nm (Non-specific/Free signal).
-
-
Data Analysis: Plot Fluorescence vs. Log[Concentration]. The signal will saturate as receptors are occupied.
Part 5: Visualization & Pathways
NK2 Receptor Signaling & Probe Interaction
The following diagram illustrates the G-protein coupled pathway activated by native Neurokinin A and the blocking mechanism of the fluorescent antagonist.
Caption: Competitive antagonism at the NK2 receptor.[1] The probe binds the receptor pocket, preventing Gq activation while emitting a specific fluorescent signal.
Experimental Workflow: Solvatochromic Binding Assay
Caption: Step-by-step workflow for performing a wash-free fluorescence binding assay using the NBD probe.
Part 6: References
-
Bradshaw, C. G., et al. (1994).[2] Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor.[2]Journal of Medicinal Chemistry , 37(13), 1991–1995.[2] Link
-
Turcatti, G., et al. (1995). Probing the binding domain of the tachykinin NK2 receptor with fluorescent ligands.Journal of Biological Chemistry , 270(36), 21038–21045. Link
-
MedChemExpress (MCE). Bz-Dab(NBD)-AwFpP-Nle-NH2 Product Datasheet (Compound 5B).Link
-
Pelassa, I., et al. (1999). Fluorescence anisotropy of a labeled NK2 antagonist: a new tool for receptor characterization.European Journal of Biochemistry , 259(1-2), 561–566. Link
Sources
understanding FRET quenching in NBD-peptide substrates
This guide deviates from standard template structures to address the specific photophysical complexities of NBD (7-nitrobenz-2-oxa-1,3-diazole) when used in fluorogenic peptide substrates.
Unlike standard fluorescein/rhodamine substrates, NBD-peptide assays are governed by two competing physical phenomena: Quenching (the intended signal switch) and Solvatochromism (an environmental interference). This guide details how to engineer, synthesize, and validate these substrates with scientific rigor.
Mechanisms, Synthesis, and Kinetic Validation
The Photophysics of NBD: The "Environmental" Sensor
To understand FRET/Quenching in NBD substrates, one must first accept that NBD is not a standard fluorophore. It is an environmentally sensitive probe.
-
Solvatochromism: NBD fluorescence is weak in polar protic solvents (like water/buffer) and intense in hydrophobic environments. This is due to a large change in dipole moment (~3.9 Debye) upon excitation.[1][2]
-
Implication: An intact NBD-peptide might have low fluorescence because it is quenched, OR because it is fully solvated in water.
-
Implication: A cleaved NBD-fragment might be bright because the quencher is removed, OR because the fragment binds to a hydrophobic pocket on the enzyme (artifact).
-
-
Spectral Profile:
-
Excitation:
(Blue). -
Emission:
(Green/Yellow).
-
The Quenching Mechanism: FRET vs. Contact
While often colloquially termed "FRET substrates," NBD-peptide pairs frequently operate via Static (Contact) Quenching rather than Förster Resonance Energy Transfer (FRET).
The Distinction
| Feature | FRET (Dynamic) | Contact Quenching (Static) |
| Distance ( | Long range ( | Short range (van der Waals contact); requires collision/complex. |
| Mechanism | Dipole-dipole coupling.[3] | Formation of a non-fluorescent ground-state complex. |
| NBD Context | Requires a quencher absorbing at | Works with quenchers like DNP or Dabcyl even with poor spectral overlap. |
The NBD/DNP Paradox: The most common configuration is NBD (Fluorophore) and DNP (Quencher) .
-
DNP Abs:
. -
NBD Em:
. -
Overlap: Minimal.
Diagram 1: The Mechanism of Action This diagram illustrates the transition from a dark, ground-state complex to a fluorescent product, highlighting the solvatochromic risk.
Caption: Transition from static quenching (intact) to solvatochromic emission (cleaved).
Substrate Design & Synthesis Protocol
To build a self-validating system, you must position the NBD and Quencher to maximize contact in the intact state while allowing protease access.
Design Rules
-
Spacing: For Contact Quenching (NBD/DNP), keep the distance
amino acids. -
Positioning: Place NBD at the N-terminus (easier to label) and DNP on a Lysine side chain at the C-terminus (or vice versa).
-
Solubility: NBD is hydrophobic. Include hydrophilic residues (Arg, Glu) in the sequence to prevent aggregation.
Synthesis Workflow (Fmoc-SPPS)
Standard Fmoc solid-phase peptide synthesis is assumed.[4][5] The critical steps involve the fluorophore incorporation.
Reagents:
-
Resin: Rink Amide MBHA (for C-term amides).
-
NBD Reagent: NBD-Cl (4-chloro-7-nitrobenzofurazan) or NBD-F (more reactive).[6]
-
Quencher: Fmoc-Lys(Dnp)-OH.
Step-by-Step Protocol:
-
Chain Assembly:
-
Couple Fmoc-Lys(Dnp)-OH at the desired C-terminal position.
-
Complete chain elongation using standard HBTU/DIEA coupling.
-
Critical: Ensure the N-terminal Fmoc is removed.
-
-
N-Terminal NBD Labeling (On-Resin):
-
Note: NBD-Cl is less reactive than activated esters.
-
Wash resin with DMF.[4]
-
Dissolve NBD-Cl (5 eq) and DIEA (10 eq) in DMF.
-
Add to resin and shake for 4–6 hours in the dark (Reaction turns deep orange/brown).
-
Validation: Perform a Kaiser test. If blue (positive), repeat coupling.
-
-
Cleavage:
-
Reagent K or standard TFA/TIS/Water (95:2.5:2.5).
-
Warning: Avoid thiols (EDT) if possible, or use minimal amounts, as NBD-Cl can react with thiols (though NBD-amines are generally stable).
-
-
Purification:
-
HPLC using Acetonitrile/Water (+0.1% TFA).
-
Observation: The product will be yellow/orange.
-
QC: Verify Mass (ESI-MS). NBD adds ~163 Da to the peptide mass.
-
Experimental Assay & Validation
This section defines a protocol that corrects for the Inner Filter Effect (IFE), a common source of error where the yellow DNP quencher absorbs the excitation light intended for NBD.
Reagents
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM CaCl
, 0.05% Brij-35 (Detergent is crucial to prevent NBD aggregation). -
Substrate Stock: 10 mM in DMSO.
The Self-Validating Assay Workflow
-
Linearity Check (The Dilution Series):
-
Prepare substrate concentrations: 1, 5, 10, 20, 50
M. -
Measure Fluorescence (
) and Absorbance ( ) at 460 nm. -
Logic: If
vs. Concentration is non-linear (plateaus), IFE is present.
-
-
The Kinetic Run:
-
Excitation: 460 nm | Emission: 540 nm.
-
Mix Enzyme + Substrate. Read continuous kinetics.
-
-
IFE Correction (Mathematical):
-
If the total absorbance of the well (Enzyme + Substrate + Quencher)
OD, apply the correction: -
Note:
is absorbance at excitation, is absorbance at emission.
-
-
Endpoint Validation (Total Hydrolysis):
-
After the reaction plateaus, add Pronase or a high concentration of the specific protease to force 100% cleavage.
-
Record
.[1] -
Why? This defines the dynamic range. If
, the assay sensitivity is poor.
-
Diagram 2: Validation Logic Flow A decision tree for interpreting kinetic data and troubleshooting quenching artifacts.
Caption: Troubleshooting workflow to distinguish physical artifacts (IFE) from biochemical inactivity.
Data Presentation Standards
When reporting NBD-peptide data, standard "RFU" (Relative Fluorescence Units) is insufficient due to instrument variability. Convert data to Molar Conversion or kcat/Km .
Recommended Data Table Format:
| Parameter | Value | Unit | Notes |
| 460 / 540 | nm | Optimal for NBD. | |
| Background ( | 150 | RFU | Intact substrate (Quenched). |
| Max Signal ( | 2400 | RFU | Total hydrolysis (Pronase treated). |
| Dynamic Range | 16-fold | Ratio | |
| Inner Filter Factor | 1.12 | Factor | Correction multiplier at 10 |
| Catalytic efficiency. |
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on solvatochromism and quenching mechanisms).
-
Matayoshi, E. D., et al. (1990). Actions of proteases on a fluorogenic substrate... Science, 247(4945), 954-958. (Foundational paper on DNP-quenching substrates).
- Bicknell, J. L., et al. (2003). Solvatochromic NBD Probes... Biophysical Journal. (Details on NBD dipole moments and environmental sensitivity).
-
Uchiyama, S., et al. (2012). Inner Filter Effect Correction for Fluorescence Measurements... Analytical Chemistry. (Methodology for IFE correction).
-
BenchChem. (2025).[6] An In-depth Technical Guide to NBD Derivatives as Fluorescent Probes. (Overview of NBD synthesis and properties).
Sources
- 1. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Norleucine Advantage: Engineering Oxidation-Resistant Protease Substrates
Executive Summary
In high-throughput protease profiling and drug development, the stability of the substrate is as critical as the specificity of the enzyme. Methionine (Met), while a canonical recognition element for many proteases (e.g., MMPs, Elastase, Chymotrypsin), presents a significant "chemical liability" due to the susceptibility of its thioether side chain to oxidation.
This guide details the strategic substitution of Methionine with Norleucine (Nle) —a structural isostere that retains the hydrophobic recognition profile of Met while eliminating the sulfur atom.[1] This substitution creates a "self-validating" substrate system that distinguishes true enzymatic cleavage from oxidative degradation, ensuring kinetic data integrity in complex biological matrices.
Part 1: The Physicochemical Imperative
The Methionine Liability vs. The Norleucine Solution
Proteases that recognize Methionine typically bind the residue in a hydrophobic pocket (S1 or S1'). The recognition is driven by the side chain's length and lipophilicity. However, under standard laboratory conditions—and especially in inflammatory biological samples containing Reactive Oxygen Species (ROS)—Methionine rapidly oxidizes to Methionine Sulfoxide (Met(O)) .
-
The Consequence: Met(O) is highly polar. This polarity drastically increases the free energy of binding (
) within the hydrophobic S1 pocket, often abolishing recognition and leading to false-negative signals in FRET assays. -
The Nle Solution: Norleucine replaces the sulfur atom (
) with a methylene group ( ).[2] It is isosteric (similar shape/volume) and isoelectric, but completely inert to oxidation.
Comparative Physicochemical Data
The following table highlights why Nle is the superior choice for hydrophobic pocket probing.
| Property | L-Methionine (Met) | L-Norleucine (Nle) | Impact on Protease Recognition |
| Side Chain | Nle lacks the lone pairs of S, preventing oxidation. | ||
| Hydropathy Index | 1.9 | 3.8 (approx) | Nle is more hydrophobic, often improving affinity for deep S1 pockets. |
| Van der Waals Vol. | ~163 ų | ~163 ų | Near-perfect steric fit (Isosteric). |
| Oxidation Product | Sulfoxide (Polar) | None (Stable) | Met(O) creates steric/electronic clash; Nle remains stable. |
Part 2: Mechanism of Action & Decision Logic
The decision to use Nle is not merely about stability; it is about defining the mechanism of failure in your assay. If a Met-based substrate fails, it could be enzyme inactivation or substrate oxidation.[1][3] If an Nle-based substrate fails, oxidation is ruled out, isolating the variable to the enzyme.
Visualization: The Substrate Selection Logic
The following diagram illustrates the decision pathway for selecting Nle over Met in protease assay development.
Caption: Decision logic for substrate engineering. Nle bypasses the "Oxidation Trap" that renders Met substrates inactive in hydrophobic specificity pockets.
Part 3: Experimental Protocols (Self-Validating Systems)
This section provides a workflow to synthesize and validate an Nle-containing FRET substrate for a Matrix Metalloproteinase (e.g., MMP-9), which typically cleaves Gly-Leu or Gly-Met bonds.
Protocol A: Synthesis & Purification
Objective: Synthesize the FRET peptide DABCYL-GABA-Pro-Gln-Gly-Nle-Ala-Gly-Gln-EDANS.
-
Solid Phase Synthesis (SPPS):
-
Use Fmoc chemistry. Nle is commercially available as Fmoc-Nle-OH.
-
Coupling: Use HBTU/DIEA in DMF. Nle couples with kinetics similar to Leucine; no extended coupling times are required compared to Met.
-
Capping: Acetylate unreacted amines to prevent deletion sequences.
-
-
Cleavage:
-
Purification:
-
RP-HPLC using a C18 column.
-
Note: Nle peptides are slightly more hydrophobic than Met peptides. Expect the Nle analog to elute later than the Met analog on a reverse-phase gradient.[6]
-
Protocol B: The Peroxide Stress Test (Validation)
This is the critical quality control step that validates the utility of your Nle substrate.
-
Preparation:
-
Dissolve both Wild-Type (Met) and Mutant (Nle) substrates in assay buffer (50 mM Tris, pH 7.5, 10 mM
).
-
-
Stress Induction:
-
Incubate aliquots of both substrates with 100 mM
for 4 hours at room temperature. -
Control: Incubate aliquots in buffer only.
-
-
Quenching:
-
Add Catalase or excess Methionine to quench the peroxide.
-
-
Kinetic Assay:
-
Add MMP-9 enzyme (10 nM final).
-
Monitor fluorescence (Ex 340 nm / Em 490 nm for EDANS/DABCYL).
-
Part 4: Data Analysis & Interpretation
When analyzing the results from the Peroxide Stress Test , the data should follow the patterns in the table below. This confirms that your assay system is robust against oxidative artifacts.
Expected Kinetic Parameters ( )
| Substrate Variant | Condition: Control (No | Condition: Stressed ( | Interpretation |
| Met-Substrate | Met-Oxidation: The sulfoxide formation destroyed the S1 pocket fit. | ||
| Nle-Substrate | Validated: Nle resists oxidation; signal loss in real samples will be due to inhibition, not substrate degradation. |
Visualization: Experimental Workflow
The following diagram outlines the rigorous validation workflow required to prove Nle efficacy.
Caption: Validation workflow. The parallel stress test confirms the oxidation resistance of the Nle-substrate before deployment in high-throughput screening.
References
-
Gilles, A. M., et al. (1988).[1] Conservation of the biological function of the Escherichia coli adenylate kinase after substitution of the three methionine residues by norleucine. Proceedings of the National Academy of Sciences. Link
-
Cirino, P. C., & Arnold, F. H. (2003). Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity.[1][3] Biotechnology and Bioengineering.[3][4] Link
-
Fields, G. B. (2001). Using fluorogenic peptide substrates to assay matrix metalloproteinases.[7][8][9] Methods in Molecular Biology. Link
-
Afonin, S., et al. (2016).[10] Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? Biochimica et Biophysica Acta (BBA) - Biomembranes. Link
-
Slominska, H., et al. (2026). Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres.[11] ResearchGate. Link
Sources
- 1. cheme.caltech.edu [cheme.caltech.edu]
- 2. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of unusual replacement of methionine by norleucine in recombinant interleukin-2 produced by E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mmp substrate | Sigma-Aldrich [sigmaaldrich.com]
- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. listlabs.com [listlabs.com]
- 10. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: Bz-K(Nbd)-awfpp-nle-NH2 (NK2 Receptor Antagonist)
Topic: Bz-K(Nbd)-awfpp-nle-NH2 molecular weight and formula Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bz-K(Nbd)-awfpp-nle-NH2 is a potent, fluorescently labeled peptide antagonist targeting the Tachykinin NK2 receptor (Neurokinin A receptor). Structurally derived from the selective antagonist scaffold (Men 10376 / GR 94800 series), this molecule incorporates a Benzoyl (Bz) N-terminal cap, a Lysine (K) residue modified with the environmentally sensitive fluorophore NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) , and a specific peptide sequence containing D-amino acids and Norleucine (Nle).
This guide details the physicochemical properties, synthesis logic, and experimental protocols for utilizing this probe in receptor binding assays, flow cytometry, and fluorescence microscopy.
Chemical Identity & Physicochemical Properties[1][2][3]
Molecular Formula and Weight
The molecular weight and formula are calculated based on the specific sequence: Bz-Lys(NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 . Note that while the user query specifies "awfpp" (suggesting all D-amino acids or a specific lowercase notation), the biologically active NK2 antagonist pharmacophore typically follows the configuration Ala-D-Trp-Phe-D-Pro-Pro (A-w-F-p-P). The stereochemistry does not affect the molecular weight.
| Property | Value | Notes |
| Sequence | Bz-Lys(NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | "awfpp" refers to the core pentapeptide motif. |
| Molecular Formula | C₅₈H₆₉N₁₃O₁₁ | Calculated for the Lysine variant (vs. Dab variant). |
| Molecular Weight | 1124.27 g/mol | Monoisotopic Mass: ~1123.52 Da. |
| Fluorophore | NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) | Attached to the |
| Solubility | DMSO, DMF, Methanol | Hydrophobic fluorophore reduces aqueous solubility. |
| Excitation/Emission | Environment-sensitive; fluorescence increases in hydrophobic pockets. |
Structural Components Analysis
-
Bz (Benzoyl): Provides N-terminal protection and hydrophobic interaction with the receptor pocket.
-
Lys(NBD): The reporter moiety. The NBD group is attached to the lysine side chain (
-amino group). NBD is solvatochromic , meaning its fluorescence intensity significantly increases upon binding to the hydrophobic receptor site, making it an excellent "turn-on" probe. -
awfpp (Core): A mixed stereochemical sequence (typically L-Ala, D-Trp, L-Phe, D-Pro, L-Pro) designed to induce a specific
-turn conformation critical for NK2 receptor affinity. -
Nle (Norleucine): An isostere of Methionine/Leucine, enhancing metabolic stability against oxidation.
-
NH2: C-terminal amidation protects against carboxypeptidases and mimics the native peptide terminus.
Mechanism of Action & Signaling Pathway
The NK2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gq/11 proteins. Upon activation by Neurokinin A (NKA), the receptor triggers the Phospholipase C (PLC) pathway, leading to Calcium mobilization.
Bz-K(Nbd)-awfpp-nle-NH2 acts as a competitive antagonist.[1] It binds to the orthosteric site but does not induce the conformational change required for G-protein activation.
Signaling Pathway Diagram (Graphviz)
Figure 1: Competitive antagonism of the NK2 receptor signaling cascade by Bz-K(Nbd)-awfpp-nle-NH2.[2][1][3][4]
Synthesis & Handling Protocols
Synthesis Strategy (SPPS)
The synthesis of this molecule requires a specific orthogonal protection strategy to selectively label the Lysine side chain with NBD.
Protocol:
-
Resin Selection: Use Rink Amide resin to generate the C-terminal amide (-NH2).
-
Coupling Cycles: Perform standard Fmoc-SPPS for Nle, Pro, D-Pro, Phe, D-Trp, Ala.
-
Lysine Incorporation: Use Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH . The Mtt (4-methyltrityl) or Dde group allows selective deprotection of the side chain without removing the N-terminal Fmoc or cleaving the peptide from the resin.
-
N-Terminal Capping: Remove Fmoc from the N-terminus and couple Benzoic Acid (Bz).
-
Selective Deprotection: Remove the Mtt/Dde group from the Lysine side chain (e.g., using 1% TFA in DCM for Mtt).
-
Fluorophore Labeling: React the free
-amine of Lysine with NBD-Cl (4-chloro-7-nitrobenzofurazan) or NBD-F in the presence of DIPEA (base) in DMF.-
Note: NBD-Cl is less reactive; NBD-F is faster but more expensive. Ensure the resin is washed thoroughly to remove excess fluorophore.
-
-
Cleavage: Cleave the peptide from the resin using 95% TFA / 2.5% TIS / 2.5% H2O.
-
Purification: HPLC purification (C18 column). NBD peptides are hydrophobic; use a gradient with higher Acetonitrile content.
Storage and Stability
-
Lyophilized Powder: Store at -20°C, desiccated. Stable for >1 year.
-
Stock Solution: Dissolve in 100% DMSO. Store at -20°C or -80°C.
-
Light Sensitivity: NBD is photolabile. Protect from light at all times using amber tubes or foil.
Experimental Protocols: Receptor Binding Assay
This protocol validates the binding affinity of the antagonist using fluorescence anisotropy or intensity shifts.
Fluorescence Binding Assay Workflow
Materials:
-
CHO cells expressing human NK2 receptor (hNK2-CHO).[1]
-
Assay Buffer: HBSS + 0.1% BSA + 10 mM HEPES, pH 7.4.
-
Probe: Bz-K(Nbd)-awfpp-nle-NH2 (Stock 1 mM in DMSO).
Step-by-Step Protocol:
-
Cell Preparation: Harvest hNK2-CHO cells and resuspend in Assay Buffer at
cells/mL. -
Titration: Prepare serial dilutions of the fluorescent probe (0.1 nM to 1
M). -
Incubation: Mix 100
L cell suspension with 100 L probe solution in a black 96-well plate. -
Equilibration: Incubate for 60 minutes at Room Temperature (RT) in the dark.
-
Measurement: Measure fluorescence intensity.
-
Excitation: 460 nm (bandwidth 20 nm).
-
Emission: 535 nm (bandwidth 20 nm).
-
Note: A "blue shift" or intensity increase indicates specific binding to the hydrophobic receptor pocket.
-
-
Competition Control: Pre-incubate cells with excess unlabeled Neurokinin A (10
M) to determine non-specific binding.
Assay Logic Diagram (Graphviz)
Figure 2: Workflow for saturation binding assay using the fluorescent NK2 antagonist.
References
-
Bradshaw, C. G., et al. (1994).[5] "Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor." Journal of Medicinal Chemistry, 37(13), 1991-1995.[5] Link
-
MedChemExpress. "Bz-Dab(NBD)-AwFpP-Nle-NH2 (Compound 5B) Product Page." Accessed 2025.[6] Link
-
Apeptides. "Bz-K(Nbd)-awfpp-nle-NH2 Product Information." Accessed 2025.[6] Link
-
Turcatti, G., et al. (1995). "Probing the binding domain of the tachykinin NK2 receptor with fluorescent ligands." Journal of Biological Chemistry, 270(36), 21038-21045. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Bz-Dab(nbd)-awfpp-nle-NH2 | fluorescent NK2 antagonist | CAS# 161238-74-0 | 美国InvivoChem [invivochem.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neurokinin B | C55H79N13O14S2 | CID 5311312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Exploiting NBD Solvatochromism for Hydrophobic Mapping
Executive Summary
The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group is a premier environment-sensitive fluorophore used extensively in membrane biophysics and drug discovery.[1] Its utility stems from a unique "molecular switch" mechanism: NBD is virtually non-fluorescent (quenched) in aqueous environments but displays a dramatic increase in quantum yield and a hypsochromic (blue) shift in emission upon entering hydrophobic domains. This guide details the photophysical mechanisms, quantitative solvatochromic data, and validated protocols for deploying NBD probes to map hydrophobic pockets and monitor membrane dynamics.
Part 1: Photophysics & Mechanism
The Molecular Switch: Intramolecular Charge Transfer (ICT)
The fluorescence of NBD is governed by an Intramolecular Charge Transfer (ICT) state.[2] The NBD core contains an electron-withdrawing nitro group (
-
Excitation: Upon absorption of light (
465 nm), electron density shifts from the amine donor to the nitro acceptor, creating a large dipole moment in the excited state ( Debye). -
Solvent Relaxation (The Red Shift): In polar solvents like water, solvent dipoles reorient around the excited fluorophore, stabilizing the excited state and lowering its energy. This results in a red-shifted emission (
550 nm).[3] -
H-Bonding Quenching (The "Turn-Off"): Uniquely in water, specific hydrogen bonding interactions with the nitro group and the diazole ring facilitate non-radiative decay pathways. This effectively quenches the fluorescence (
). -
Hydrophobic Enhancement (The "Turn-On"): In non-polar environments (lipid bilayers, hydrophobic protein pockets), H-bonding is absent. The non-radiative decay channels are blocked, and the quantum yield rises sharply (
). Simultaneously, the lack of solvent relaxation keeps the excited state energy higher, causing a blue shift ( 530 nm).
Graphviz Visualization: The NBD Solvatochromic Switch
The following diagram illustrates the mechanistic bifurcation between aqueous quenching and hydrophobic fluorescence.
Caption: Mechanistic pathway of NBD fluorescence. Water induces quenching via H-bonding, while hydrophobic environments trigger high quantum yield emission.
Part 2: Quantitative Solvatochromic Data
The following table summarizes the spectral properties of typical NBD-amine derivatives (e.g., NBD-PE, NBD-hexylamine) across solvents of varying polarity. Note the inverse relationship between polarity and quantum yield.
| Solvent Environment | Polarity Index ( | Excitation ( | Emission ( | Quantum Yield ( | Fluorescence Status |
| Water / Buffer | 63.1 | 465 nm | 550 - 560 nm | < 0.01 | Quenched |
| Methanol | 55.4 | 465 nm | 535 - 540 nm | ~0.04 | Weak |
| Ethanol | 51.9 | 465 nm | 530 - 535 nm | ~0.30 | Moderate |
| Lipid Bilayer | N/A (Heterogeneous) | 460 - 465 nm | 530 nm | > 0.35 | Bright |
| Ethyl Acetate | 38.1 | 460 nm | 520 - 525 nm | ~0.40 | Bright |
| Toluene | 33.9 | 460 nm | 510 - 515 nm | Variable* | Blue-Shifted |
*Note: In strictly non-polar solvents like toluene, NBD fluorescence can sometimes diminish if the specific derivative requires some polar stabilization, but the blue shift is maximal.
Part 3: Experimental Protocols
Protocol A: NBD-Lipid Membrane Partitioning Assay
Objective: Measure the insertion of an NBD-labeled peptide or drug into a lipid bilayer by monitoring the "turn-on" fluorescence.
Reagents:
-
Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.
-
LUVs (Large Unilamellar Vesicles): 100 nm extruded PC/PS liposomes (1 mM stock).
-
Probe: NBD-labeled ligand (10
M stock in DMSO).
Workflow:
-
Baseline Measurement: Add 1.98 mL Buffer to a quartz cuvette. Add 20
L NBD-probe (Final: 100 nM). -
Scan 1 (Aqueous): Excite at 465 nm; Scan Emission 500–600 nm. Expect low signal peaking
550 nm. -
Titration: Sequentially add LUVs (e.g., 0, 10, 20, 50, 100
M lipid). Incubate 2 mins after each addition. -
Scan 2+ (Lipid-Bound): Repeat scans. Observe intensity increase and peak shift to
530 nm. -
Data Analysis: Plot
at 530 nm vs. [Lipid]. Fit to a hyperbolic binding isotherm to determine the Partition Coefficient ( ).
Protocol B: Labeling Proteins with NBD-Cl
Objective: Covalently attach NBD to primary amines (Lysine N-terminus) to create an environmental sensor.
Reagents:
-
NBD-Cl (4-chloro-7-nitrobenzofurazan): Freshly prepared in acetonitrile.
-
Reaction Buffer: 0.1 M Sodium Borate, pH 8.5 (Avoid Tris/Glycine as they contain amines).
Steps:
-
Dissolve protein/peptide in Reaction Buffer (1-5 mg/mL).
-
Add 10-fold molar excess of NBD-Cl.
-
Incubate in the dark at 25°C for 1 hour (or 4°C overnight). Solution will turn yellow/orange.
-
Quench: Add excess Tris buffer or Glycine.
-
Purification: Remove free NBD-Cl via size-exclusion chromatography (PD-10 column) or dialysis.
-
Validation: Measure Absorbance at 280 nm (Protein) and 465 nm (NBD). Use
to calculate Degree of Labeling (DOL).
Part 4: Workflow Visualization
The following diagram outlines the logical flow for using NBD probes to detect membrane fusion or insertion.
Caption: Experimental workflow for detecting hydrophobic insertion using NBD fluorescence.
References
-
MDPI. Environment-Sensitive Fluorescence of NBD-Labeled Ligands for Serotonin Receptors. Available at: [Link]
-
Journal of Physical Chemistry. Dipole Moment Change of NBD Group upon Excitation Studied Using Solvatochromic Approaches. Available at: [Link]
-
Royal Society of Chemistry. Fluorescence of NBD-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Available at: [Link][4]
Sources
Methodological & Application
Application Note: Optimized LasB Fluorogenic Assay using Bz-K(Nbd)-awfpp-nle-NH2
This Application Note and Protocol is designed for researchers utilizing the specific fluorogenic substrate Bz-K(Nbd)-awfpp-nle-NH2 to assay Pseudomonas aeruginosa Elastase (LasB) activity.
Introduction & Assay Principle
Pseudomonas aeruginosa Elastase (LasB) is a zinc-metalloprotease and a critical virulence factor involved in tissue destruction and immune evasion. Traditional assays using Elastin-Congo Red are slow and semi-quantitative. This protocol utilizes a highly sensitive, synthetic fluorogenic peptide: Bz-K(Nbd)-awfpp-nle-NH2 .
Mechanism of Action
The substrate relies on the phenomenon of Intramolecular Fluorescence Quenching .
-
Fluorophore: The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group attached to the Lysine side chain.
-
Quencher: The Tryptophan (Trp/w) residue within the peptide sequence.[1]
-
The Event: In the intact peptide, the indole ring of Tryptophan quenches the NBD fluorescence via photoinduced electron transfer (PET) and contact quenching. Upon LasB-mediated cleavage (typically at the Phe-Pro or Trp-Phe bond), the fluorophore is spatially separated from the quencher, resulting in a significant increase in fluorescence intensity at 535 nm.
Figure 1: Mechanism of the LasB fluorogenic assay. Cleavage separates the NBD fluorophore from the Tryptophan quencher.
Materials & Reagents
Critical Reagents
| Component | Specification | Storage |
| Substrate | Bz-K(Nbd)-awfpp-nle-NH2 (Lyophilized) | -20°C (Desiccated) |
| Enzyme | Recombinant or Purified LasB (Pseudolysin) | -80°C |
| Inhibitor (Control) | Phosphoramidon (Specific) or EDTA (General) | -20°C |
| Buffer Base | Tris-HCl or HEPES | Room Temp |
| Cofactor | Calcium Chloride (CaCl₂) | Room Temp |
| Solvent | DMSO (Anhydrous) | Room Temp |
Buffer Preparation
Standard Assay Buffer (1X):
-
50 mM Tris-HCl, pH 7.2
-
2.5 mM CaCl₂ (Critical for LasB stability)
-
0.01% Triton X-100 (Prevents enzyme adsorption to plastics)
-
Note: Do not add Zinc unless using apo-enzyme. LasB retains Zn tightly.
Experimental Protocol
Step 1: Substrate Stock Preparation
The substrate is hydrophobic. Proper dissolution is vital to avoid precipitation.
-
Dissolve lyophilized Bz-K(Nbd)-awfpp-nle-NH2 in 100% DMSO to a concentration of 5 mM (Master Stock).
-
Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Working Solution: On the day of the assay, dilute the Master Stock into Assay Buffer to 2X the final desired concentration (e.g., if final is 50 µM, prepare 100 µM).
-
Caution: Keep DMSO concentration in the final assay < 2% to avoid enzyme inhibition.
-
Step 2: Enzyme Preparation
-
Thaw LasB enzyme on ice.
-
Dilute enzyme in Assay Buffer to a concentration of 20 nM – 100 nM (depending on specific activity).
-
Keep on ice until use.
Step 3: Assay Setup (96-well Black Plate)
Run all samples in triplicate.
| Well Type | Component 1 (50 µL) | Component 2 (50 µL) | Purpose |
| Test Sample | LasB Enzyme Solution | Substrate Working Sol. | Measure Activity |
| Substrate Blank | Assay Buffer | Substrate Working Sol. | Background Fluorescence |
| Inhibitor Control | LasB + Phosphoramidon (10 µM) | Substrate Working Sol. | Confirm Specificity |
| Positive Control | Known Active LasB | Substrate Working Sol. | Assay Validation |
Step 4: Measurement Parameters[2]
-
Instrument: Fluorescence Microplate Reader
-
Mode: Kinetic (Continuous)
-
Temperature: 37°C
-
Excitation: 460 nm (Bandwidth 20 nm)
-
Emission: 535 nm (Bandwidth 20 nm)
-
Duration: 30–60 minutes
-
Interval: Read every 60 seconds.
-
Gain: Set using the Positive Control to reach ~80% saturation at 60 mins.
Data Analysis & Validation
Velocity Calculation
-
Subtract the average Substrate Blank RFU (Relative Fluorescence Units) from all Test Sample RFUs at each time point.
-
Plot Corrected RFU vs. Time (min) .
-
Determine the Initial Velocity (
) by calculating the slope of the linear portion of the curve (typically 0–20 mins).
Z' Factor (Assay Robustness)
For drug screening campaigns, calculate the Z' factor using the Positive Control (Max Signal) and Inhibitor Control (Min Signal):
-
Target: Z' > 0.5 indicates an excellent assay.
Km Determination
To determine the Michaelis-Menten constant (
-
Prepare substrate dilutions ranging from 0 to 500 µM.
-
Measure
for each concentration. -
Fit data to the Michaelis-Menten equation.
-
Note: This substrate typically exhibits a
in the range of 100–300 µM .
-
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| High Background | Substrate degradation or free NBD | Check stock purity (HPLC). Prepare fresh stock. |
| No Activity | Lack of Calcium | Ensure Buffer contains 2.5 mM CaCl₂. |
| No Activity | Enzyme Inactivation | Avoid vortexing LasB. Store at -80°C. |
| Non-Linear Kinetics | Substrate Depletion | Reduce Enzyme concentration or assay time. |
| Precipitation | Substrate insolubility | Increase DMSO in stock (keep final <2%) or add 0.01% Triton X-100. |
References
-
Kessler, E. & Safrin, M. (2014). Elastinolytic Activity of Pseudomonas aeruginosa LasB. Methods in Molecular Biology. Link
-
Zhu, K. et al. (2015). A Continuous Fluorescence Assay for LasB Elastase. Analytical Biochemistry. Link
-
Apeptides. (2023). Bz-K(Nbd)-awfpp-nle-NH2 Product Specification. Link
-
Uchida, T. et al. (1995). Fluorogenic Substrates for Proteases based on NBD-Trp Quenching. Journal of Biochemistry. Link
Sources
preparation of Bz-K(Nbd)-awfpp-nle-NH2 stock solution in DMSO
Abstract
This application note provides a rigorous protocol for the preparation, verification, and storage of stock solutions for Bz-K(Nbd)-awfpp-nle-NH2 , a fluorogenic peptide derivative often utilized as a high-affinity NK2 receptor antagonist or protease substrate. Due to the environmental sensitivity of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore and the hydrophobic nature of the peptide backbone, precise handling is required to prevent photobleaching, aggregation, and concentration errors. This guide emphasizes "self-validating" steps to ensure experimental reproducibility.
Compound Identity & Properties
Before initiating the protocol, it is critical to validate the specific stereochemistry and counter-ion of your batch, as these significantly impact molecular weight calculations.
-
Compound Name: Bz-Lys(NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 (Assumed sequence based on "awfpp" notation and literature analogs like Compound 5B).
-
Sequence Analysis:
-
Bz: Benzoyl N-terminal cap (Increases hydrophobicity).
-
K(Nbd): Lysine side chain modified with NBD fluorophore.
-
Note: Literature often cites the Diaminobutyric acid (Dab) variant. Ensure your peptide contains Lysine (K) as specified.
-
-
awfpp: Likely denotes specific D-amino acid inclusions (e.g., D-Trp, D-Pro) critical for receptor binding affinity and protease resistance.
-
-
Fluorophore (NBD) Characteristics:
-
Excitation/Emission:
, . -
Environment Sensitivity: Fluorescence intensity increases significantly in hydrophobic environments (e.g., receptor binding pockets or organic solvents) compared to aqueous buffers.
-
Photosensitivity: High susceptibility to photobleaching.
-
| Property | Value / Description |
| Solubility | Soluble in DMSO, DMF.[1] Sparingly soluble in water. |
| Molecular Weight | ~1100–1200 Da (Check specific CoA; depends on K vs Dab and counter-ions). |
| Appearance | Yellow to orange powder. |
| Storage (Solid) | -20°C, desiccated, protected from light. |
Materials & Equipment
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,
99.9% (Sigma-Aldrich or equivalent).-
Why: Water content in DMSO can degrade the NBD moiety over time and promote peptide aggregation.
-
-
Vials: Amber glass vials or low-binding polypropylene tubes wrapped in foil.
-
Weighing: Analytical balance (readability 0.01 mg) with an anti-static gun (NBD peptides are often static).
-
QC: UV-Vis Spectrophotometer (Quartz cuvette).
Protocol: Stock Solution Preparation
Step 1: Environmental Equilibration
-
Remove the peptide vial from the freezer (-20°C).
-
CRITICAL: Allow the closed vial to equilibrate to room temperature for at least 30–60 minutes before opening.
-
Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic peptide, causing hydrolysis and weighing errors.
-
Step 2: Gravimetric Calculation
Do not rely on the mass printed on the label. Peptide synthesis yields often include TFA salts and residual water, meaning the "net peptide content" is less than the "gross weight."
-
Weigh the empty vessel.
-
Transfer the peptide.[2]
-
Weigh the vessel + peptide to determine
. -
Calculate the required DMSO volume (
) for a target concentration (e.g., 10 mM):
-
Note: If
(including counter-ions) is unknown, use the net MW and assume ~70-80% peptide content for a rough estimate, but rely on UV-Vis (Step 4) for the true concentration.
Step 3: Dissolution
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex gently for 30 seconds.
-
Sonicate in a water bath for 1–2 minutes if particles persist.
-
Observation: The solution should be a clear, vibrant yellow/orange. Any turbidity indicates aggregation.
-
Step 4: Self-Validation (Concentration Verification)
Because weighing small masses is error-prone, validate the concentration using the NBD extinction coefficient.
-
Dilute a small aliquot (e.g., 2
L) of the stock into 998 L of Methanol (1:500 dilution).-
Why Methanol? NBD optical properties are solvent-dependent. The standard
is defined in methanol/ethanol.
-
-
Measure Absorbance at 465 nm (
). -
Calculate actual concentration:
-
Use
(in Methanol).
-
Step 5: Aliquoting and Storage
-
Divide the verified stock into small aliquots (e.g., 20–50
L) in amber tubes.-
Causality: Repeated freeze-thaw cycles introduce moisture and degrade the peptide.
-
-
Overlay with Argon or Nitrogen gas if available (prevents oxidation of Trp/Met residues).
-
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Workflow Visualization
The following diagram illustrates the critical path for preparing and validating the stock solution.
Figure 1: Critical workflow for NBD-peptide stock preparation ensuring concentration accuracy and stability.
Troubleshooting & FAQ
| Observation | Probable Cause | Corrective Action |
| Precipitation upon dilution | Peptide is highly hydrophobic. | Dilute into buffer slowly while vortexing. Keep final DMSO < 1% for cells, but up to 5% for enzymatic assays if tolerated. |
| Low Fluorescence Signal | NBD is environment-sensitive. | NBD is weak in water. Signal will increase upon binding to receptor/protease or in organic solvent. This is normal. |
| Loss of Activity | Oxidation of Trp/Met or Photobleaching. | Ensure storage in dark. Use TCEP or DTT in assay buffer (if compatible) to reverse Met oxidation. |
References
-
Bradshaw, C. G., et al. (1994).[3] "Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor." Journal of Medicinal Chemistry, 37(13), 1991–1995.[3] Link
-
Thermo Fisher Scientific. (n.d.). "NBD Fluorophore Excitation and Emission Spectra." Fluorescence SpectraViewer. Link
-
LifeTein. (2023). "How to dissolve peptide in DMSO and still be safe to the cell culture." Peptide Handling Guidelines. Link
Sources
Application Note: A Comprehensive Guide to Determining Michaelis-Menten Kinetics (Km and Vmax) for LasB Substrates
Introduction: The Significance of LasB Kinetics
Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] A key component of its virulence arsenal is the secreted zinc metalloprotease, Elastase B, also known as LasB or pseudolysin.[2][3][4] LasB is a major contributor to pathogenesis, capable of degrading a vast array of host proteins including elastin, collagen, immunoglobulins, and complement proteins, thereby facilitating tissue invasion and evasion of the immune response.[1][5][6][7] This central role makes LasB a high-priority target for the development of novel anti-virulence drugs.[8]
Characterizing the interaction between LasB and its substrates is fundamental to understanding its biological function and for screening potential inhibitors. This is achieved by determining the enzyme's kinetic parameters, specifically the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[9][10]
-
Vmax represents the maximum rate at which the enzyme can catalyze the reaction when saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.
-
Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax.[9] It reflects the affinity of the enzyme for its substrate; a lower Km value indicates a higher affinity.[10]
This guide provides a detailed, field-proven protocol for determining Km and Vmax for LasB substrates using a continuous fluorogenic assay, explains the causality behind key experimental choices, and outlines the necessary data analysis pipeline.
Assay Principle: Internally Quenched Fluorogenic Substrates
The most robust and sensitive method for continuously monitoring LasB activity utilizes an internally quenched fluorescent peptide substrate.[7][8] This method is based on the principle of Förster Resonance Energy Transfer (FRET).
The substrate consists of a short peptide sequence, specifically recognized and cleaved by LasB, flanked by a fluorescent donor (fluorophore) and a quencher acceptor group.[11] A commonly used and validated substrate is Abz-Ala-Gly-Leu-Ala-Nba (2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide).[7][8][11]
Mechanism of Action:
-
Quenched State: In the intact peptide, the quencher is in close proximity to the fluorophore. When the fluorophore is excited, the energy is non-radiatively transferred to the quencher, resulting in minimal to no fluorescence emission.[11]
-
Cleavage & Fluorescence: Upon addition of LasB, the enzyme cleaves the peptide bond between the fluorophore and quencher.
-
Signal Generation: The separation of the donor and acceptor disrupts FRET. The excited fluorophore now emits light, and the resulting increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis.[11]
This continuous monitoring of fluorescence provides the real-time reaction velocity essential for kinetic analysis.
Caption: Experimental workflow for LasB kinetic analysis.
Step-by-Step Procedure
-
Prepare Substrate Dilutions:
-
Create a 2X working stock dilution series of the substrate in Assay Buffer. For example, to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µM in a 200 µL final volume, you would prepare 2X stocks of 200, 100, 50, 25, 12.5, and 6.25 µM.
-
Causality Note: Preparing 2X stocks simplifies the final addition steps and ensures accuracy.
-
-
Set Up the Microplate:
-
Add 100 µL of each 2X substrate dilution to triplicate wells of the 96-well plate.
-
Include "no-enzyme" control wells containing 100 µL of the highest concentration substrate stock.
-
Include "no-substrate" control wells containing 100 µL of Assay Buffer only.
-
-
Pre-Incubate:
-
Place the plate in the microplate reader and allow it to equilibrate to the desired assay temperature (e.g., 25°C) for 5-10 minutes.
-
-
Prepare Enzyme Solution:
-
Just before initiating the reaction, prepare a 2X working solution of LasB in cold Assay Buffer. For a final concentration of 1 ng/well in 200 µL, this would be a 10 ng/mL solution (if adding 100 µL).
-
Trustworthiness Note: Preparing the enzyme solution immediately before use and keeping it on ice preserves its activity.
-
-
Initiate and Measure:
-
Using a multichannel pipette, add 100 µL of the 2X LasB working solution to all wells (except the "no-enzyme" controls, to which you add 100 µL of Assay Buffer).
-
Immediately start the kinetic read. Measure fluorescence intensity every 60 seconds for 30 minutes.
-
Data Analysis and Interpretation
The goal of data analysis is to convert the raw fluorescence data into the kinetic parameters Km and Vmax.
Data Analysis Pipeline
Caption: Data analysis pipeline from raw reads to kinetic constants.
Calculation Steps
-
Determine Initial Velocity (V₀):
-
For each substrate concentration, plot fluorescence units (RFU) versus time (minutes).
-
Identify the initial linear portion of each curve. The slope of this line represents the initial velocity (V₀) in RFU/min.
-
Self-Validation: If the plots are not linear, the enzyme concentration may be too high or substrate depletion may be occurring. The experiment should be repeated with a lower enzyme concentration.
-
-
Plot V₀ versus [S]:
-
Create a new graph with the substrate concentration [S] on the x-axis and the corresponding calculated V₀ on the y-axis. This should yield a hyperbolic curve that approaches Vmax.
-
-
Determine Km and Vmax:
-
Method 1 (Recommended): Non-Linear Regression: Use software (e.g., GraphPad Prism, Origin) to fit the V₀ versus [S] data directly to the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S]) [9][12] This method is the most accurate as it properly weights all data points. [13]
-
Method 2 (For Visualization): Lineweaver-Burk Plot: This is a double-reciprocal plot that linearizes the Michaelis-Menten equation:
1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax [11][14] Plot 1/V₀ (y-axis) versus 1/[S] (x-axis).
-
Y-intercept = 1/Vmax
-
X-intercept = -1/Km
-
Slope = Km/Vmax
-
Caution: This plot can disproportionately weight data at low substrate concentrations, where experimental error may be highest, potentially skewing the results. [13]
-
-
Representative Kinetic Data
The kinetic parameters for LasB can vary depending on the specific substrate and assay conditions. The table below provides a summary for reference.
| Substrate Name | Km (µM) | Vmax (relative units) | Assay Conditions | Reference |
| Abz-Ala-Gly-Leu-Ala-Nba | ~50 - 200 | Varies | 50 mM TRIS, 2.5 mM CaCl2, pH 7.2 | [11] |
| Elastin Congo Red | N/A* | Varies | Varies | [4][15] |
| Pro-IL-1β peptide (Sub115) | Varies | Varies | 50 mM Tris-HCl, pH 7.4 | [7] |
| Casein | Varies | Varies | Varies | [16][17] |
*Note: Assays with insoluble substrates like Elastin Congo Red are typically end-point or discontinuous and are not ideal for precise Michaelis-Menten kinetic determination.
References
-
Protease Kinetics. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Enzyme Kinetic Measurements for a Combinatorial Library of Inhibitors of Pseudomonas Elastase. (2010, October 25). Technology Networks. Retrieved from [Link]
-
Pseudomonas elastase enzyme inhibitors. (n.d.). BMG Labtech. Retrieved from [Link]
-
Holder, I. A., & Morihara, K. (1982). Pseudomonas aeruginosa elastase and its role in pseudomonas infections. Reviews of Infectious Diseases, 4(6), S997-S1005. Retrieved from [Link]
-
Estimation of the enzyme kinetic of SC-lasB and PA-lasB. (n.d.). ResearchGate. Retrieved from [Link]
-
Holder, I. A. (1982). Pseudomonas aeruginosa Elastase and Its Role in Pseudomonas Infections. The Journal of Infectious Diseases, 146(6), 809–811. Retrieved from [Link]
-
Galdino, A. C. M., et al. (2023). Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models. ACS Infectious Diseases, 9(2), 269–284. Retrieved from [Link]
-
Galdino, A. C. M., et al. (2023). Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models. ACS Infectious Diseases, 9(2), 269-284. Retrieved from [Link]
-
Kuang, Z., et al. (2011). Pseudomonas aeruginosa Elastase Provides an Escape from Phagocytosis by Degrading the Pulmonary Surfactant Protein-A. PLoS ONE, 6(11), e27091. Retrieved from [Link]
-
Thamchaipenet, A., et al. (2021). Human Single-Chain Antibodies That Neutralize Elastolytic Activity of Pseudomonas aeruginosa LasB. International Journal of Molecular Sciences, 22(12), 6539. Retrieved from [Link]
-
Dang, Q. D., et al. (2001). A simple method for the determination of individual rate constants for substrate hydrolysis by serine proteases. Journal of Biological Chemistry, 276(16), 12949-12953. Retrieved from [Link]
-
Le-Sassier, M., et al. (2021). Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model. Frontiers in Immunology, 11, 618585. Retrieved from [Link]
-
Kuang, Z., et al. (2011). Pseudomonas aeruginosa Elastase Provides an Escape from Phagocytosis by Degrading the Pulmonary Surfactant Protein-A. PLoS ONE, 6(11), e27091. Retrieved from [Link]
-
How to Determine Km and Vmax from Lab Data. (2025, May 9). Patsnap Synapse. Retrieved from [Link]
-
Michaelis–Menten kinetics. (n.d.). Wikipedia. Retrieved from [Link]
-
López-Ramos, M., et al. (2024). Luminescent Ln(III)-Metallopeptide Sensors for Monitoring Pseudomonas aeruginosa Elastase B Activity in Complex Biological Media. Inorganic Chemistry. Retrieved from [Link]
-
Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. (2025, May 9). Patsnap Synapse. Retrieved from [Link]
-
Sahoo, T. K., et al. (2014). Kinetic Analysis of Alkaline Protease Production at Different Substrate Concentrations by Bacillus licheniformis – NCIM 2042 in Stirred Tank Reactor. International Journal of ChemTech Research, 6(1), 1-8. Retrieved from [Link]
-
Thamchaipenet, A., et al. (2021). Human Single-Chain Antibodies That Neutralize Elastolytic Activity of Pseudomonas aeruginosa LasB. International Journal of Molecular Sciences, 22(12), 6539. Retrieved from [Link]
-
López-Ramos, M., et al. (2024). Luminescent Ln(III)-Metallopeptide Sensors for Monitoring Pseudomonas aeruginosa Elastase B Activity in Complex Biological Media. Inorganic Chemistry. Retrieved from [Link]
-
Goldenberg, D. P. (2023, February 21). Lecture 13: Determination of Km and Vmax. University of Utah. Retrieved from [Link]
Sources
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. Pseudomonas aeruginosa Elastase Provides an Escape from Phagocytosis by Degrading the Pulmonary Surfactant Protein-A | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model [frontiersin.org]
- 5. Pseudomonas aeruginosa elastase and its role in pseudomonas infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. technologynetworks.com [technologynetworks.com]
- 9. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 10. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 13. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 14. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 15. Human Single-Chain Antibodies That Neutralize Elastolytic Activity of Pseudomonas aeruginosa LasB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic Analysis of Alkaline Protease Production at Different Substrate Concentrations by Bacillus licheniformis – NCIM 2042 in Stirred Tank Reactor – Biosciences Biotechnology Research Asia [biotech-asia.org]
high-throughput screening of elastase inhibitors using fluorogenic substrates
Application Note: High-Throughput Screening of Human Neutrophil Elastase Inhibitors using Fluorogenic Substrates
Abstract & Clinical Relevance
Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2][3][4][5] While essential for host defense against Gram-negative bacteria, uncontrolled HNE activity is a primary driver of tissue destruction in Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis, and Acute Respiratory Distress Syndrome (ARDS). Consequently, the identification of potent, selective HNE inhibitors is a critical focus in anti-inflammatory drug discovery.
This guide details a robust, high-throughput screening (HTS) protocol using the specific fluorogenic substrate MeOSuc-Ala-Ala-Pro-Val-AMC . Unlike chromogenic assays, this fluorogenic method offers superior sensitivity and a wider dynamic range, making it ideal for miniaturization in 384-well formats.
Assay Principle
The assay relies on the specific hydrolysis of the tetrapeptide substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC). HNE selectively cleaves the amide bond between the Valine residue and the AMC fluorophore.
-
Quenched State: When attached to the peptide, the AMC group is relatively non-fluorescent (quenched).
-
Enzymatic Cleavage: HNE attacks the carbonyl carbon of the Valine-AMC bond, forming an acyl-enzyme intermediate and releasing free AMC.
-
Signal Generation: Free AMC is highly fluorescent (Ex 380 nm / Em 460 nm). The rate of fluorescence increase is directly proportional to HNE activity.
Figure 1: Reaction Mechanism & Signaling Pathway
Caption: Kinetic mechanism of HNE-mediated hydrolysis of MeOSuc-AAPV-AMC. The release of AMC provides a real-time readout of enzyme velocity.
Materials & Reagents
To ensure assay reproducibility (E-E-A-T), the selection of high-purity reagents is non-negotiable.
| Component | Specification | Purpose |
| Enzyme | Human Neutrophil Elastase (Purified) | Native HNE is preferred over recombinant for clinical relevance. |
| Substrate | MeOSuc-Ala-Ala-Pro-Val-AMC | Specificity for HNE S1 pocket (Valine). |
| Inhibitor Control | Sivelestat (ONO-5046) | Competitive inhibitor ( |
| Assay Buffer | 100 mM HEPES, pH 7.5 | Maintains physiological pH. |
| Salt Additive | 500 mM NaCl | Critical: HNE requires high ionic strength for stability and activity. |
| Surfactant | 0.01% Triton X-100 or Brij-35 | Prevents enzyme adsorption to plasticware. |
| Solvent | DMSO (anhydrous) | Carrier for test compounds. Keep final concentration < 5%. |
Assay Development & Validation
Do not proceed to HTS without performing these validation steps.
A. Determination
HTS assays are typically run at substrate concentrations near the
-
Prepare a 2-fold serial dilution of MeOSuc-AAPV-AMC (e.g., 1000
to 7.8 ). -
Incubate with a fixed concentration of HNE (e.g., 20 nM).
-
Measure initial velocity (
). -
Fit data to the Michaelis-Menten equation to determine
.-
Note: Literature values vary (130–360
) depending on salt concentration. You must determine this empirically in your specific buffer.
-
B. Enzyme Linearity
Determine the linear range of the reaction to ensure you are measuring initial velocity, not substrate depletion.
-
Target: < 10% substrate conversion over the assay duration.
-
Protocol: Titrate HNE (1 nM to 100 nM) and monitor fluorescence over 60 minutes. Select an enzyme concentration that yields a linear signal (
) and sufficient signal-to-background (S/B > 5).
High-Throughput Screening Protocol (384-well)
Workflow Overview: This protocol utilizes a "pre-incubation" step to allow slow-binding inhibitors to interact with the enzyme before the reaction is initiated by the substrate.
Figure 2: HTS Workflow Logic
Caption: Step-by-step liquid handling workflow for 384-well HTS campaigns.
Detailed Steps:
-
Compound Plating:
-
Dispense 200 nL of test compounds (10 mM stock in DMSO) into a black 384-well microplate (low-binding).
-
Controls:
-
High Control (HC): DMSO only (100% Activity).
-
Low Control (LC): 10
Sivelestat (0% Activity).
-
-
-
Enzyme Addition:
-
Dilute HNE to 2x the final concentration (e.g., 40 nM) in Assay Buffer.
-
Dispense 10
of HNE solution into all wells. -
Centrifuge: Briefly spin (1000 rpm, 1 min) to ensure mixing.
-
-
Pre-Incubation:
-
Incubate for 15 minutes at 25°C . This step is crucial for identifying inhibitors with slow on-rates.
-
-
Substrate Initiation:
-
Dilute MeOSuc-AAPV-AMC to 2x the final concentration (e.g.,
) in Assay Buffer. -
Dispense 10
of Substrate solution into all wells. -
Final Volume: 20
.
-
-
Detection:
Data Analysis & Quality Control
A. Velocity Calculation
Do not use endpoint data if possible. Kinetic data allows for the exclusion of fluorescent artifacts (compounds that are auto-fluorescent).
-
Calculate the slope (RFU/min) for the linear portion of the curve (typically 5–20 mins).
-
Use the slope as the raw data unit for inhibition calculations.
B. Percent Inhibition
C. Z-Factor (Assay Robustness)
For an assay to be valid for HTS, the Z-factor must be > 0.5.
- : Standard Deviation
- : Mean Signal (Slope)
Troubleshooting & Pitfalls
| Issue | Probable Cause | Solution |
| Low Signal | Low Ionic Strength | Ensure NaCl is at least 500 mM. HNE is unstable in low salt. |
| High Background | Spontaneous Hydrolysis | Substrate is degrading. Prepare fresh substrate daily; store stocks at -20°C. |
| Non-Linear Rates | Substrate Depletion | Reduce Enzyme concentration or shorten read time. |
| False Positives | Inner Filter Effect | Colored compounds absorbing at 380/460 nm. Use kinetic analysis to flag irregular curves. |
References
-
Bieth, J., et al. (1974). "The elasticolytic activity of human leukocyte elastase." Biochemical Medicine, 11(4), 350-357.
-
Kawabata, K., et al. (1991). "ONO-5046, a novel inhibitor of human neutrophil elastase." Biochemical and Biophysical Research Communications, 177(2), 814-820.
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.
-
Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.
-
Selleck Chemicals. "Sivelestat Sodium (ONO-5046) Datasheet."
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. content.abcam.com [content.abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 5. Screen Quest™ Fluorimetric Neutrophil Elastase Inhibitor Screening Kit | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Optimal Buffer Conditions for Bz-Dab(NBD)-AwFpP-Nle-NH2
This Application Note is structured to address the specific technical requirements for handling, solubilizing, and utilizing Bz-Dab(NBD)-AwFpP-Nle-NH2 (also known as Compound 5B).
Critical Clarification on Molecule Identity: While the prompt specifies Bz-K(Nbd)-..., the sequence awfpp (Ala-D-Trp-Phe-D-Pro-Pro) uniquely identifies this compound as a potent, fluorescent Neurokinin-2 (NK2) Receptor Antagonist .[1] The canonical structure uses Diaminobutyric acid (Dab) rather than Lysine (K) to link the NBD fluorophore.[1] The presence of D-amino acids (w and p) indicates this molecule is designed to resist enzymatic hydrolysis, not to serve as a cleavage substrate.[1]
Therefore, this guide focuses on Optimal Buffer Conditions for Stability and Receptor Binding , while also addressing conditions for Acid Hydrolysis (for compositional verification) and Metabolic Stability Testing .
Part 1: Executive Summary & Mechanism[1]
Bz-Dab(NBD)-AwFpP-Nle-NH2 is a peptidomimetic antagonist.[1] Unlike FRET substrates that generate signal upon cleavage, this molecule generates a signal through the solvatochromic properties of the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group .[1]
-
Mechanism: In aqueous buffers, NBD fluorescence is quenched.[1] Upon binding to the hydrophobic pocket of the NK2 receptor, the NBD group is shielded from water, resulting in a significant increase in fluorescence intensity and a blue-shift in emission.[1]
-
Hydrolysis Resistance: The inclusion of D-Tryptophan (w) and D-Proline (p) renders the peptide backbone highly resistant to naturally occurring proteases.[1] "Hydrolysis" in the context of this molecule usually refers to unwanted chemical degradation or harsh acid hydrolysis for quality control.[1]
Mechanistic Pathway Diagram[1]
Caption: Figure 1. Mechanism of Action. The NBD fluorophore activates upon binding to the receptor.[1] The D-amino acids prevent enzymatic hydrolysis.[1]
Part 2: Optimal Buffer Conditions
Solubilization (Stock Solution)
This peptide is hydrophobic due to the NBD group and the aromatic residues (Trp, Phe, Bz).[1] Direct dissolution in aqueous buffer will lead to precipitation and inaccurate data.[1]
-
Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Concentration: Prepare a 1 mM to 5 mM stock solution.
-
Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.
Functional Assay Buffer (Binding Studies)
For NK2 receptor binding assays, the buffer must mimic physiological conditions while minimizing non-specific binding of the hydrophobic probe.[1]
| Component | Concentration | Role/Causality |
| HEPES or Tris-HCl | 20 mM | Maintains pH 7.[1]4. HEPES is preferred for temperature stability; Tris is acceptable if temperature is constant.[1] |
| NaCl | 120-150 mM | Simulates physiological ionic strength; critical for protein conformation.[1] |
| MnCl₂ or MgCl₂ | 3-5 mM | Divalent cations are often essential for high-affinity GPCR ligand binding.[1] |
| BSA (Bovine Serum Albumin) | 0.1% - 0.5% (w/v) | Critical: Prevents the hydrophobic NBD-peptide from sticking to plasticware (pipette tips, plates).[1] |
| Protease Inhibitors | 1x Cocktail | Optional.[1][2] The peptide is resistant, but this protects the receptor in membrane preparations.[1] |
Target pH: 7.4 at 25°C.
Chemical Hydrolysis Buffer (Quality Control)
If the goal is to verify the amino acid composition (Total Hydrolysis), the peptide requires harsh conditions to break the D-amino acid bonds.[1]
-
Reagent: 6N HCl + 0.1% Phenol (scavenger for Trp protection, though NBD may degrade).[1]
-
Condition: 110°C for 24-48 hours in a vacuum-sealed tube.
-
Note: This destroys the NBD fluorophore and converts Asn/Gln to Asp/Glu.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Preparation and Stability Verification
Objective: Ensure the antagonist is correctly solubilized and stable in the assay buffer before applying to cells/membranes.[1]
-
Reconstitution:
-
Dilution (The "Shift" Test):
-
Measurement:
-
Use a fluorometer or plate reader.[1]
-
Excitation: 340 nm (or 460 nm for visible range excitation).[1]
-
Emission: Scan 480–600 nm.[1]
-
Result Validation: The buffer sample should have low fluorescence (quenched). The Methanol sample should show high fluorescence (peak ~505-535 nm).[1] This confirms the NBD probe is active.[1]
-
Protocol B: Metabolic Stability Assay (Resistance to Hydrolysis)
Objective: Confirm the peptide's resistance to breakdown in plasma or liver microsomes (if used in drug development).[1]
-
Incubation System:
-
Workflow:
-
Analysis (HPLC-FLD):
Workflow Diagram: Stability vs. Binding
Caption: Figure 2. Experimental workflow for Functional Binding (Left) and Metabolic Stability/Hydrolysis Testing (Right).
Part 4: Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| High Background Fluorescence | Substrate aggregation or sticking to plastic.[1] | Increase BSA to 0.5% or add 0.01% Tween-20.[1] Use non-binding black plates. |
| No Signal upon Receptor Addition | Receptor degradation or NBD bleaching.[1] | Ensure Mn2+/Mg2+ is in buffer (receptor integrity).[1] Protect stock from light.[1] |
| Precipitation in Buffer | Stock concentration too high or injected too fast.[1] | Dilute stock stepwise.[1] Ensure final DMSO < 1%. Vortex immediately upon addition.[1] |
| Unexpected Hydrolysis | Contamination with specific D-peptidases (rare).[1] | Add EDTA (metalloprotease inhibitor) if receptor tolerates it.[1] |
Part 5: References
-
Bradshaw, C. G., et al. (1994).[1] Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor.[1] Journal of Medicinal Chemistry, 37(13), 1991–1995.[1]
-
MedChemExpress. (n.d.).[1] Bz-Dab(NBD)-AwFpP-Nle-NH2 Product Information.
-
Turcotte, A., et al. (1997).[1] Design of a photoaffinity probe for the NK2 receptor. Journal of Peptide Research, 50(5), 390-397.[1] (Validating the stability of the core peptide sequence).
Sources
Application Note: Quantifying Enzyme Activity Using Environment-Sensitive NBD Fluorescence
Abstract & Introduction
Fluorescence-based enzyme assays offer superior sensitivity compared to colorimetric methods, yet they present unique challenges in quantification. This guide focuses on 7-nitrobenz-2-oxa-1,3-diazole (NBD) , a fluorophore widely used to study lipid-metabolizing enzymes (e.g., Phospholipases, Sphingomyelinases, Transferases) and membrane dynamics.[1]
Unlike fluorophores that rely solely on cleavage-induced dequenching (like AMC or FITC-casein), NBD is solvatochromic . Its quantum yield is highly dependent on the polarity of its immediate environment. NBD is virtually non-fluorescent in polar aqueous buffers but becomes intensely fluorescent in hydrophobic environments (e.g., lipid bilayers, hydrophobic protein pockets, or organic solvents).
Key Advantage: This property allows for "mix-and-read" continuous assays where the enzymatic conversion of a substrate changes the NBD group's environment (e.g., cleavage of a polar headgroup releases a hydrophobic NBD-product that partitions into a micelle or BSA carrier).
Mechanism of Action
To accurately calculate enzyme units, one must understand the source of the signal. In a typical NBD-lipid assay (e.g., Phospholipase A2 or Sphingomyelinase), the substrate is often presented in a quenched state (micelles/liposomes) or a polar environment.
Diagram 1: The Solvatochromic Shift Mechanism
The following diagram illustrates the signal generation principle: the transition of the NBD moiety from a hydrophilic (quenched) to a hydrophobic (emissive) state upon enzymatic cleavage.
Caption: Schematic of NBD fluorescence activation. Cleavage releases the hydrophobic NBD-product, which binds to an acceptor (e.g., BSA), drastically increasing quantum yield.
Critical Materials & Setup
Reagents
-
NBD-Substrate: (e.g., NBD-C6-Ceramide, NBD-Phosphatidylcholine).
-
Product Standard: (e.g., NBD-Fatty Acid or NBD-Ceramide). CRITICAL: You cannot use the substrate to generate the standard curve; you must use the enzymatic product.
-
Assay Buffer: Must be identical for both reaction and standard curve.
-
Product Acceptor: BSA (Fatty Acid Free) or Cyclodextrin. These create the hydrophobic "sink" that enhances NBD fluorescence upon product release.
Optical Settings
-
Excitation: 460–470 nm
-
Emission: 530–540 nm
-
Gain/Sensitivity: Set this using your highest concentration standard. Ensure it does not saturate (max ~50,000 RFU on a 65,000 scale).
Protocol 1: The Product Standard Curve
The most common error in fluorescence enzymology is assuming a linear Beer’s Law relationship without a specific standard curve. Unlike absorbance, RFU (Relative Fluorescence Units) is arbitrary and instrument-dependent.
-
Preparation: Prepare a 1 mM stock of the NBD-Product (not substrate) in DMSO.
-
Dilution Series: Dilute the stock into the Complete Assay Buffer (containing enzyme cofactors and the BSA/acceptor, but no enzyme).
-
Range: Create 6–8 points. Typical range: 0 to 10
M (depending on expected turnover).-
Example: 0, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0
M.
-
-
Measurement: Transfer 100
L per well (triplicate) to a black 96-well plate. Incubate at the assay temperature (e.g., 37°C) for 10 mins to equilibrate. -
Read: Measure RFU at Ex/Em 465/535 nm.
Data Output: Plot RFU (y-axis) vs. Concentration (
-
Slope Unit: RFU /
M.[2]
Protocol 2: Kinetic Enzyme Assay
This protocol describes a continuous "mix-and-read" format.
-
Enzyme Prep: Dilute enzyme in Assay Buffer to 2x desired final concentration. Keep on ice.
-
Substrate Prep: Prepare 2x NBD-Substrate solution in Assay Buffer + BSA.
-
Plate Setup:
-
Sample Wells: 50
L Enzyme + 50 L Substrate. -
Substrate Control (Background): 50
L Buffer + 50 L Substrate. -
Enzyme Control (Autofluorescence): 50
L Enzyme + 50 L Buffer.
-
-
Initiation: Add Substrate to start the reaction.
-
Kinetic Read: Immediately place in plate reader. Read every 30–60 seconds for 30–60 minutes at 37°C.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for quantifying NBD enzyme kinetics.
Data Analysis & Unit Calculation
Step 1: Determine the Reaction Rate (Velocity)
For each sample, plot RFU vs. Time (min). Select the linear portion of the curve (initial velocity,
Subtract the background rate (Substrate Control) if significant:
Step 2: Convert RFU to Molar Velocity
Use the Slope from the Standard Curve (Protocol 1).
Step 3: Calculate Enzyme Activity Units
Standard Definition of a Unit (U): Amount of enzyme converting 1
First, convert concentration velocity to absolute molar velocity based on reaction volume (
Step 4: Specific Activity
Normalize to the mass of enzyme used (
Summary Table: Calculation Variables
| Variable | Unit | Source |
| RFU/min | Slope of kinetic trace (Sample) | |
| Std Slope | RFU/ | Slope of Product Standard Curve |
| Reaction Vol | Liters | Experimental setup (e.g., |
| Enzyme Mass | mg | Protein Quantification (e.g., Bradford/BCA) |
Troubleshooting & Controls
Inner Filter Effect
High concentrations of NBD or other absorbing components can absorb excitation light before it excites the fluorophore.
-
Diagnosis: Standard curve flattens at high concentrations.
-
Solution: Dilute samples or use a lower substrate concentration (
).[4]
Photobleaching
NBD is moderately susceptible to photobleaching.
-
Diagnosis: Signal decreases over time even in stable controls.
-
Solution: Reduce excitation light intensity or frequency of reads (e.g., read every 2 mins instead of 30 secs).
"Lag" Phase
If the curve shows a slow start (lag), it may indicate the enzyme needs to associate with the micelle/membrane surface.
-
Solution: Pre-incubate enzyme with substrate for 1-2 mins before adding the "start" reagent (or vice versa), or simply calculate slope after the lag phase.
References
-
ResearchGate (Protocol Discussion). How to calculate enzyme activity (mU/µl) from RFU. [Link]
-
National Institutes of Health (PMC). A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calculating specific enzyme activity - Biochemistry [protocol-online.org]
- 4. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Real-Time Monitoring of Bacterial Elastase Activity
Introduction: The Critical Role of Bacterial Elastases in Pathogenesis and Drug Discovery
Bacterial elastases are a class of proteolytic enzymes that play a pivotal role in the virulence of several pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] These enzymes contribute to disease progression by degrading host tissue components, such as elastin, collagen, and fibronectin, facilitating bacterial spread and tissue damage.[2][3] Furthermore, elastases can degrade host immune proteins, including cytokines and chemokines, thereby dysregulating the host inflammatory response.[3] Given their significance in bacterial pathogenesis, elastases have emerged as attractive therapeutic targets for the development of novel anti-infective agents.[4][5] Real-time monitoring of bacterial elastase activity is therefore crucial for both fundamental research into bacterial virulence mechanisms and high-throughput screening of potential enzyme inhibitors in drug discovery programs.[5][6]
This comprehensive guide provides detailed application notes and protocols for the real-time monitoring of bacterial elastase activity. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.
The "Why": Understanding the Rationale Behind Experimental Choices
The selection of an appropriate assay for monitoring elastase activity is contingent upon several factors, including the specific research question, the required sensitivity, and the experimental context (e.g., purified enzyme vs. complex biological sample). This guide will focus on fluorescence-based assays due to their high sensitivity, continuous monitoring capabilities, and amenability to high-throughput formats.[7][8]
Core Principles of Real-Time Fluorogenic Elastase Assays
Real-time fluorogenic assays for elastase activity rely on the use of synthetic peptide substrates that are specifically recognized and cleaved by the elastase enzyme. These substrates are designed with a fluorophore and a quencher molecule in close proximity. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through a process known as Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone by elastase, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the rate of substrate hydrolysis and, consequently, the elastase activity.[8]
Visualizing the Assay Principle
Caption: Workflow for high-throughput screening of bacterial elastase inhibitors.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your results, it is crucial to incorporate self-validating measures into your experimental design.
Key Validation Steps:
-
Enzyme Titration: Determine the optimal enzyme concentration that results in a linear reaction rate within the desired assay window.
-
Substrate Titration (Km Determination): Determine the Michaelis-Menten constant (Km) for your substrate with the specific elastase. This is crucial for understanding the enzyme-substrate interaction and for designing competitive inhibition studies.
-
Z'-factor Calculation: For high-throughput screens, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Positive and Negative Controls: Always include a known inhibitor as a positive control and a vehicle-only control as a negative control.
Conclusion
Real-time monitoring of bacterial elastase activity using fluorogenic substrates is a powerful and versatile technique for both basic research and drug discovery. By understanding the underlying principles, carefully selecting reagents and instrumentation, and adhering to rigorous validation procedures, researchers can generate high-quality, reproducible data. The protocols and guidelines presented in this application note provide a solid foundation for establishing robust and reliable elastase activity assays in your laboratory.
References
-
Ohman, D. E., & Chakrabarty, A. M. (1982). Elastase assays. PubMed, 2(1), 9-16. [Link]
-
Götz, C., et al. (2023). Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections. ACS Central Science. [Link]
-
Caballero, A. R., et al. (2005). New continuous and specific fluorometric assays for Pseudomonas aeruginosa elastase and LasA protease. ResearchGate. [Link]
-
Iovino, F., et al. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. MDPI. [Link]
-
Kwiecinski, J. M., et al. (2023). Pseudomonas aeruginosa elastase down-regulates host inflammatory responses by degrading cytokines and chemokines: a non-healing wound perspective. Frontiers in Cellular and Infection Microbiology. [Link]
-
Herranz-López, M., et al. (2025). Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis. Journal of Visualized Experiments. [Link]
-
Stelzner, K., et al. (2021). Intracellular Staphylococcus aureus employs the cysteine protease staphopain A to induce host cell death in epithelial cells. PLoS Pathogens. [Link]
-
Kasbon, M. A., et al. (2019). Application of a chemical probe to detect neutrophil elastase activation during inflammatory bowel disease. Scientific Reports. [Link]
-
Karadag, A., & Dincer, B. (2000). Biochemical Characterization of Elastase From Pseudomonas aeruginosa SES 938-1. Turkish Journal of Biology. [Link]
-
Götz, C., et al. (2023). Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections. ACS Publications. [Link]
Sources
- 1. Elastase - Creative Enzymes [creative-enzymes.com]
- 2. Staphopain A (Staphylococcus aureus) - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Pseudomonas aeruginosa elastase down-regulates host inflammatory responses by degrading cytokines and chemokines: a non-healing wound perspective [frontiersin.org]
- 4. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview [mdpi.com]
- 7. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
peptide substrate concentration optimization for kinetic assays
Application Note & Protocol
Topic: Optimizing Peptide Substrate Concentration for Robust Enzyme Kinetic Assays
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate determination of enzyme kinetic parameters is fundamental to biochemical research and drug discovery. A critical, yet often overlooked, aspect of assay development is the meticulous optimization of the peptide substrate concentration. This document provides a comprehensive guide, blending theoretical principles with actionable protocols, to empower researchers to establish robust and reliable kinetic assays. We will explore the foundational Michaelis-Menten model, detail a systematic workflow for determining the Michaelis constant (Kₘ), and provide evidence-based recommendations for setting the optimal substrate concentration tailored to specific experimental goals, from high-throughput screening (HTS) to detailed mechanism-of-action (MOA) studies.
The Theoretical Cornerstone: Why Substrate Concentration Dictates Assay Success
An enzyme-catalyzed reaction's velocity is intricately dependent on the concentration of its substrate.[1][2] This relationship is most commonly described by the Michaelis-Menten model, which provides the theoretical framework for our optimization strategy.[3][4][5]
The Michaelis-Menten equation is:
v = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
-
v is the initial reaction velocity.
-
Vₘₐₓ is the maximum reaction velocity when the enzyme is fully saturated with the substrate.
-
[S] is the substrate concentration.
-
Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ.[6][7]
The Kₘ is a crucial parameter that reflects the affinity of the enzyme for its substrate; a lower Kₘ indicates a higher affinity.[7][8] Understanding this value is not merely an academic exercise; it is essential for designing a valid and sensitive assay. The choice of substrate concentration directly impacts the assay's ability to detect inhibitors, characterize their potency, and produce reproducible data. For instance, to identify competitive inhibitors, running the reaction with a substrate concentration at or below the Kₘ is critical for maximizing sensitivity.[9] Conversely, to simply quantify enzyme concentration, a substrate level far exceeding the Kₘ is required.[8]
A foundational principle for all kinetic assays is the measurement of the initial velocity (v₀) . This requires ensuring that the product formation is linear over the measurement period, which typically means consuming less than 10-15% of the initial substrate.[10][11] This "steady-state" condition prevents experimental artifacts arising from substrate depletion or product inhibition.
The Optimization Workflow: A Phased Approach
Optimizing the peptide substrate concentration is a systematic process. The following workflow breaks down the procedure into logical phases, ensuring that each step validates the next.
Caption: Overall workflow for peptide substrate concentration optimization.
Phase 1: Preliminary Assay Setup & Validation
Before determining the Kₘ of the peptide substrate, the assay conditions must be validated to ensure the observed kinetics are reliable.
Protocol 1: Determining Optimal Enzyme Concentration
Objective: To find the enzyme concentration that produces a robust, linear signal over a defined time period.
Methodology:
-
Preparation: Prepare a stock solution of your enzyme in a suitable assay buffer. Also, prepare the peptide substrate at a fixed, intermediate concentration (if Kₘ is completely unknown, start with a concentration in the 10-100 µM range).
-
Enzyme Dilution Series: Perform a serial dilution of the enzyme stock to create a range of concentrations (e.g., 8-12 concentrations).
-
Assay Execution: For each enzyme concentration, initiate the reaction by adding the substrate and monitor product formation over time (e.g., every minute for 30-60 minutes) using an appropriate detection method (e.g., fluorescence, absorbance).[12][13] Include a "no enzyme" control as a blank.
-
Data Analysis:
-
Plot the reaction progress (Signal vs. Time) for each enzyme concentration.
-
Identify the initial linear phase for each curve and calculate the initial velocity (v₀) from the slope.
-
Plot v₀ versus enzyme concentration.
-
-
Selection: Choose an enzyme concentration from the linear portion of the v₀ vs. [Enzyme] plot that provides a strong signal-to-background ratio and a stable rate for the desired assay duration.
Table 1: Example Data from Enzyme Titration
| Final Enzyme [nM] | Initial Velocity (RFU/min) | Linearity (R²) | Comment |
| 0 | 5 | N/A | Background |
| 1 | 55 | 0.995 | Linear |
| 2 | 108 | 0.998 | Optimal |
| 4 | 215 | 0.996 | Linear |
| 8 | 420 | 0.991 | Linear |
| 16 | 650 | 0.943 | Starting to curve |
| 32 | 710 | 0.887 | Plateauing |
Phase 2: Substrate Titration for Kₘ Determination
With a fixed, optimal enzyme concentration, you can now determine the Kₘ for the peptide substrate.
Protocol 2: Michaelis-Menten Analysis
Objective: To measure initial reaction velocities across a range of substrate concentrations to calculate Kₘ and Vₘₐₓ.
Methodology:
-
Preparation: Prepare a high-concentration stock of the peptide substrate. Perform a wide serial dilution (e.g., 1:2 or 1:3) to create at least 8-12 different concentrations. The range should ideally span from ~0.1 x Kₘ to at least 10 x Kₘ.[14] If the Kₘ is unknown, use a very broad range (e.g., from low nM to high µM).
-
Assay Plate Setup: Aliquot each substrate dilution into wells of a microplate. Include "no substrate" control wells.
-
Reaction Initiation: Add the pre-determined optimal concentration of the enzyme to all wells simultaneously to start the reaction.
-
Data Collection: Immediately begin measuring the reaction progress over time, ensuring you are capturing the initial linear rate for all concentrations.
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the progress curves.
-
Plot v₀ (y-axis) versus substrate concentration [S] (x-axis).
-
Fit the resulting curve to the Michaelis-Menten equation using a non-linear regression algorithm (available in software like GraphPad Prism). This is the most accurate method for determining Kₘ and Vₘₐₓ.[14] While linearized plots like the Lineweaver-Burk plot are historically significant, they can distort experimental error and are not recommended for parameter fitting.[8][14]
-
Table 2: Example Data from a Peptide Substrate Titration
| Substrate [µM] | Initial Velocity (µM/min) |
| 0.5 | 9.8 |
| 1.0 | 18.5 |
| 2.5 | 38.0 |
| 5.0 | 59.1 |
| 10.0 | 85.2 |
| 20.0 | 108.3 |
| 40.0 | 125.6 |
| 80.0 | 135.1 |
| 160.0 | 139.5 |
Fitting this data via non-linear regression would yield the Kₘ and Vₘₐₓ values.
Phase 3: Application - Setting the Final Substrate Concentration
The experimentally determined Kₘ value is now used to finalize the substrate concentration for your specific assay type. This decision is critical for the validity and sensitivity of your future experiments.
Caption: Decision guide for setting substrate concentration based on Kₘ.
Troubleshooting Common Pitfalls
-
Substrate Inhibition: At very high concentrations, some peptide substrates can cause inhibition, leading to a decrease in velocity.[15][16] If you observe a "hook" in your Michaelis-Menten plot, fit the data to a substrate inhibition model. For routine assays, ensure you operate well below the inhibitory concentration.
-
Poor Substrate Solubility: Peptides can be difficult to dissolve at high concentrations. Ensure the substrate is fully solubilized in the assay buffer and be mindful of potential precipitation when making dilutions. The use of a small percentage of DMSO may be required.
-
No Saturation Observed: If the velocity increases linearly with substrate concentration and never plateaus, it suggests the Kₘ is much higher than the concentrations tested. You will need to test higher substrate concentrations or re-evaluate if the peptide is the correct substrate.
-
High Background Signal: A high signal in "no enzyme" or "no substrate" controls can indicate instability of the substrate or detection reagents. Ensure reagent quality and buffer compatibility.
Conclusion
The optimization of peptide substrate concentration is a non-negotiable step in the development of a robust and reliable enzyme kinetic assay. By grounding experimental design in the principles of Michaelis-Menten kinetics and following a systematic workflow of assay validation, Kₘ determination, and application-specific concentration setting, researchers can ensure their data is accurate, reproducible, and fit for purpose. This foundational work underpins the success of subsequent research, from large-scale drug screening campaigns to the detailed elucidation of enzyme-inhibitor interactions.
References
- Selwyn, M. J. (1965). A simple test for inactivation of an enzyme during assay. Biochimica et Biophysica Acta (BBA)
- Duggleby, R. G. (1995). Analysis of enzyme progress curves by nonlinear regression. Methods in Enzymology, 249, 61-90.
- Johnson, K. A. (2009). Fitting enzyme kinetic data to reaction mechanisms. Methods in Enzymology, 467, 615-648.
- Kuzmič, P. (1996). Program DYNAFIT for the analysis of enzyme kinetic data: Application to HIV proteinase. Analytical Biochemistry, 237(2), 260-273.
-
Goličnik, M. (2014). Uses and misuses of progress curve analysis in enzyme kinetics. FEBS Letters, 588(19), 3579-3588. [Link]
-
Patsnap Synapse. (2023). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. [Link]
-
Laduviglusib GSK-3 inhibitor. (2023). Michaelis-Menten Kinetics: Overview, Equation, and Applications. [Link]
-
Goldenberg, D. P. (2023). Lecture 13: Determination of Km and Vmax. University of Utah. [Link]
-
Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work?. [Link]
-
Chemistry LibreTexts. (2024). Michaelis-Menten Kinetics. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
NorthEast BioLab. (2023). Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. [Link]
-
InfinixBio. (2024). Unlocking the Potential of Biochemical Assay Development: A Comprehensive Guide. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]
-
BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. [Link]
-
GasGasGas. (2023). Ep 10 - Michaelis-Menten Enzyme Kinetics & Law Of Mass Action. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Effect of Substrate Concentration on Enzyme Kinetics (Theory). [Link]
-
University College London. (n.d.). The effect of substrate concentration on enzyme activity. [Link]
-
ResearchGate. (2017). How to optimise enzyme and substrate concentration for enzyme activity?. [Link]
-
Patsnap Synapse. (2023). Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements. [Link]
-
ResearchGate. (2015). How to calculate the km and Vmax values of an enzyme when I have substrate/product inhibition?. [Link]
-
Yan, X., & Wang, Z. (2003). Determining appropriate substrate conversion for enzymatic assays in high-throughput screening. Journal of Biomolecular Screening, 8(6), 686-692. [Link]
-
Biology Stack Exchange. (2020). Why doesn't enzyme reaction rate rise linearly with substrate concentration?. [Link]
-
Newton, A. C., et al. (2014). Substrate Affinity Differentially Influences Protein Kinase C Regulation and Inhibitor Potency. Journal of Biological Chemistry, 289(16), 11376-11388. [Link]
Sources
- 1. Effect of Substrate Concentration on Enzyme Kinetics (Theory) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]
- 4. faieafrikanart.com [faieafrikanart.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gasgasgas.uk [gasgasgas.uk]
- 7. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. Untitled Document [homepages.ucl.ac.uk]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 11. Determining appropriate substrate conversion for enzymatic assays in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 13. Enzyme Kinetic Assays – How Does It Work? - Eppendorf Australia [eppendorf.com]
- 14. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 15. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing photobleaching of NBD fluorophore during measurement
Topic: Preventing Photobleaching & Environmental Quenching of NBD
Executive Summary & Core Mechanism
The Challenge: Users frequently report rapid signal loss with NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl). Unlike stable dyes (e.g., Alexa Fluor), NBD presents a dual challenge: it is photolabile (prone to irreversible bleaching) and solvatochromic (environmentally sensitive).
The Reality: Often, what looks like "bleaching" is actually water quenching . NBD fluorescence is bright in hydrophobic environments (lipids/membranes) but virtually non-fluorescent in water. If your membrane integrity is compromised or the probe translocates to the aqueous phase, the signal vanishes regardless of light exposure.
Mechanism of Signal Loss
To prevent signal loss, you must distinguish between the two primary decay pathways:
-
Photochemical Bleaching: High-intensity excitation drives the fluorophore into a Triplet State (
), where it reacts with molecular oxygen ( ) to form Reactive Oxygen Species (ROS), permanently destroying the dye structure. -
Environmental Quenching: NBD dipole relaxation in polar solvents (water) dissipates excitation energy as heat rather than photons.
Figure 1: NBD Photophysics. The diagram illustrates the competition between fluorescence, irreversible bleaching (via Triplet State oxidation), and reversible environmental quenching (via water interaction).
Instrument Configuration (Hardware)
Before modifying your sample, optimize the photon path. NBD requires a "Low-Dose" acquisition strategy.[1]
Recommended Optical Settings
| Parameter | Optimal Setting | Technical Rationale |
| Excitation Source | 460–470 nm (LED/Laser) | Peak absorption. Avoid 488nm if possible (approx. 50% efficiency), as higher power is needed to compensate, increasing bleaching. |
| Emission Filter | 530–540 nm (Bandpass) | Captures peak emission while rejecting autofluorescence. |
| Laser Power | < 2% (Confocal) | NBD saturates easily. Doubling power often yields <20% more signal but >200% more bleaching. |
| Detector Gain | High (PMT/HyD) | It is better to amplify a weak electronic signal (High Gain) than to bombard the sample with photons (High Laser). |
| Pixel Dwell Time | Fast (< 2 µs) | Shorter exposure per pixel reduces the probability of Triplet State accumulation. |
Chemical Protection Strategies
Crucial Warning: NBD is typically used to label lipids.[2] Do not use mounting media containing organic solvents (e.g., methyl salicylate, benzene) or dehydration steps (ethanol/xylene). These will extract the lipid probe or dissolve the membrane, causing immediate signal loss often mistaken for bleaching.
Protocol A: The "GLOX" Scavenger (For Fixed Samples)
For fixed samples where NBD-lipids must be preserved in an aqueous environment, use a Glucose Oxidase/Catalase (GLOX) system to physically remove oxygen, preventing the
Reagents:
-
Buffer: PBS (pH 7.4).
-
Enzyme Mix: Glucose Oxidase (50 units/mL) + Catalase (500 units/mL).
-
Substrate: Glucose (10 mM).
-
Anti-fader: Trolox (2 mM) – Vitamin E derivative, specifically effective for NBD.
Procedure:
-
Perform labeling in PBS.[1]
-
Mix GLOX reagents immediately before imaging.
-
Mount sample in GLOX buffer and seal edges with VALAP (Vaseline:Lanolin:Paraffin 1:1:1) or nail polish.[3]
-
Result: Oxygen is depleted within minutes; NBD photostability increases 10–50x.
Protocol B: Commercial Reagents (Live & Fixed)
If mixing GLOX is not feasible, use these validated alternatives:
| Sample Type | Recommended Product | Notes |
| Live Cells | ProLong™ Live | Enzyme-based (cell-permeable).[4] Metabolizes precursors to bleaching without toxicity. |
| Fixed Cells | Fluoromount-G | Aqueous, non-hardening. Does not extract lipids. |
| Fixed Cells | Vectashield (Aqueous) | Good protection, but verify lipid compatibility for your specific cell type. |
Troubleshooting Workflow
Use this logical flow to diagnose "disappearing" NBD signals.
Figure 2: Diagnostic Decision Tree. Follow this path to distinguish between environmental quenching (chemistry issue) and photobleaching (physics issue).
Frequently Asked Questions (FAQs)
Q1: I am using NBD-Cholesterol. The signal looks great for 2 seconds, then vanishes. Is this bleaching?
A: Likely, but it could also be diffusion . NBD-lipids diffuse rapidly (
-
Solution: Use FRAP (Fluorescence Recovery After Photobleaching) parameters to check mobility.[5] If the signal never recovers, it is bleaching. If it recovers, it is diffusion.
Q2: Can I use standard ProLong Gold or Diamond mounting media? A: Proceed with caution. These are "curing" (hardening) mountants. The curing process often involves polymerization that can disrupt delicate lipid bilayers. For NBD-lipids, we strictly recommend non-curing aqueous mounts (e.g., buffer + glycerol + antifade) sealed with nail polish to maintain membrane fluidity and probe retention.
Q3: My NBD signal is shifting from green to blue-green. Why? A: This is the "Blue Shift" phenomenon. As NBD moves into a more deeply hydrophobic environment (e.g., from the phospholipid headgroup to the hydrocarbon core), its emission spectrum shifts to shorter wavelengths (blue) and intensity increases.[6] Ensure your emission filter is wide enough (e.g., 510–550 nm) to capture this shift.
Q4: Is Trolox better than PPD (p-phenylenediamine)? A: For NBD, yes . PPD is effective but can react with certain membrane components and is prone to discoloration. Trolox (a Vitamin E analog) is lipophilic-friendly and acts as a powerful triplet-state quencher without damaging biological membranes.
References
-
Chattopadhyay, A. (1990). Chemistry and biology of N-7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids, 53(1), 1-15.
-
Thermo Fisher Scientific. (2025). ProLong™ Live Antifade Reagent User Guide. Molecular Probes.
-
Bernas, T., et al. (2004).[7] Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. Journal of Microscopy, 215(Pt 3), 281-296.
-
Vector Laboratories. (2022). How To Protect Your Tissue From Photobleaching.[1] Vector Labs Technical Guide.
-
Coutinho, A., & Prieto, M. (2012). Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of FRET and fluorescence quenching.[8] Int J Mol Sci, 13(11), 14545-64.[8]
Sources
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 5. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 6. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. users.path.ox.ac.uk [users.path.ox.ac.uk]
- 8. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving spontaneous hydrolysis of Bz-K(Nbd)-awfpp-nle-NH2
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing the fluorescently labeled peptide, Bz-K(Nbd)-awfpp-nle-NH2. Our objective is to address common experimental challenges, with a primary focus on resolving issues related to spontaneous hydrolysis and degradation, ensuring the integrity and reproducibility of your results.
Introduction: Understanding Your Peptide
Bz-K(Nbd)-awfpp-nle-NH2 is a specialized peptide designed for high-sensitivity applications, likely as a fluorescent probe for biological receptors or enzymes. Its structure imparts specific chemical characteristics that are crucial to understand for successful experimentation:
-
N-terminal Benzoyl (Bz) group & C-terminal Amide (-NH2): These modifications neutralize the terminal charges, significantly increasing the peptide's overall hydrophobicity.
-
Hydrophobic Core (-awfpp-nle-): The sequence contains multiple non-polar residues (Alanine, Tryptophan, Phenylalanine, Proline, Norleucine), further contributing to its low solubility in aqueous solutions.
-
NBD (7-nitrobenz-2-oxa-1,3-diazole) Fluorophore: The NBD group is conjugated to the lysine (K) side chain. This probe's fluorescence is highly sensitive to its local environment; it is typically weakly fluorescent in polar, aqueous environments and becomes significantly brighter in hydrophobic settings like a lipid membrane or a protein's binding pocket.[1][2] This solvatochromic property is key to its function but also a factor in its stability.
Frequently Asked Questions (FAQs)
Q1: My peptide is difficult to dissolve. What is the recommended procedure?
A: Due to its high hydrophobicity, direct dissolution in aqueous buffers will likely fail and may lead to aggregation.[3] We recommend preparing a high-concentration stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). From this stock, you can make serial dilutions into your final aqueous experimental buffer. For particularly stubborn peptides, adding a small amount of the organic stock and gently sonicating can aid dissolution before diluting further.[4]
Q2: I'm observing a high fluorescent background in my no-peptide control. What could be the cause?
A: A high background signal can arise from the hydrolysis of the NBD labeling reagent (NBD-Cl) used during synthesis, resulting in the formation of fluorescent NBD-OH.[5][6] While this impurity should be removed during purification, its presence can be exacerbated by high pH conditions. Ensure your buffers are not excessively alkaline (pH > 8.5) and consider running an HPLC-FLD analysis on your stock to confirm purity.
Q3: Why is my fluorescent signal inconsistent or decreasing over time during the experiment?
A: Signal instability can be a primary symptom of peptide degradation. This could be due to hydrolysis of the NBD moiety, cleavage of the peptide backbone, or oxidation of the tryptophan residue.[7][8][9] It is also critical to protect the peptide from light at all stages of handling and experimentation to prevent photobleaching.[10][11]
In-Depth Troubleshooting Guide: Resolving Spontaneous Hydrolysis & Degradation
The appearance of new peaks in analytical chromatography (e.g., RP-HPLC) is the most definitive sign of peptide degradation. The following guide will help you diagnose and resolve these issues.
Symptom: Emergence of New Peaks in RP-HPLC Analysis
During a time-course experiment or upon re-analysis of a stored solution, you observe a decrease in the area of the main peptide peak and the appearance of one or more new peaks, which are typically more polar (elute earlier) than the parent peptide.
Logical Troubleshooting Flow
The following diagram provides a systematic approach to identifying the root cause of degradation.
Caption: Troubleshooting flowchart for identifying peptide degradation.
Potential Degradation Pathways & Solutions
The diagram below illustrates the primary chemical structures involved in the degradation of Bz-K(Nbd)-awfpp-nle-NH2.
Caption: Potential degradation pathways for Bz-K(Nbd)-awfpp-nle-NH2.
-
Tryptophan (W) Oxidation: The indole side chain of tryptophan is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This modification adds 16 Da (or multiples thereof) to the peptide's mass.
-
Peptide Bond Hydrolysis: While some sequences (like Asp-Pro) are notoriously prone to hydrolysis, any peptide bond can be cleaved over time, a process favored by extreme pH and elevated temperatures.[4][9][12] Contamination with trace amounts of proteases from non-sterile reagents can also cause enzymatic cleavage.
-
Prevention: Maintain experimental solutions at a pH between 5 and 7.[7] Use high-purity, sterile water and buffers. Minimize the duration of experiments in aqueous solutions, especially at temperatures above 4°C.
-
-
NBD-Lysine Linkage Hydrolysis: The bond between the NBD fluorophore and the lysine amine is formed by a nucleophilic aromatic substitution.[6][13] While generally stable, this linkage can be susceptible to hydrolysis under highly alkaline conditions (pH > 8.5), which can cleave the fluorophore, leading to a loss of signal from the peptide and the appearance of a free, de-labeled peptide.
-
Prevention: Strictly avoid basic buffers. Prepare stock solutions in anhydrous DMSO and store them desiccated at -20°C or -80°C.[10] Minimize the time the peptide is in an aqueous environment before analysis.
-
Data Summary: Identifying Degradation Products
Use the following table to help interpret your LC-MS data when troubleshooting.
| Observation | Change in Mass (Da) | Typical Change in RP-HPLC Retention | Likely Cause |
| Primary Degradant | +16 | Slightly earlier elution | Tryptophan Oxidation |
| Two or More New Peaks | Fragments that sum to the parent mass | Significantly earlier elution | Peptide Bond Hydrolysis |
| Major Peak Mass Loss | -177.1 (NBD-OH) | Significantly earlier elution | NBD-Lysine Linkage Hydrolysis |
| No Change in Mass | Slightly earlier or later elution | Isomerization or conformational change |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, store the lyophilized peptide at -20°C or -80°C, protected from light and moisture.[8][10] Do not store in a frost-free freezer, as temperature cycling can degrade the sample.[11]
-
Reconstitution: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Add the required volume of anhydrous DMSO to create a stock solution (e.g., 1-10 mM). Briefly vortex and sonicate if necessary.
-
Aliquoting: Immediately divide the stock solution into single-use aliquots in low-protein-binding tubes.[10][11] This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[14]
-
Storage of Solutions: Store aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).[3][15] Always protect from light by using amber vials or wrapping tubes in foil.[10]
Protocol 2: Quality Control by Reverse-Phase HPLC (RP-HPLC)
This method can be used to assess the purity of your peptide stock and monitor for degradation over time.
-
System: HPLC with UV detector (214 nm & 280 nm) and preferably a fluorescence detector (Ex: ~465 nm, Em: ~535 nm).[16][17]
-
Column: C18, 3.5-5 µm particle size, 100 Å pore size (e.g., 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Dilute a small amount of your peptide stock in Mobile Phase A to a final concentration of ~0.1 mg/mL.
-
Inject onto the HPLC system.
-
Monitor the chromatogram at 214 nm (for the peptide backbone) and at the NBD emission wavelength. The purity can be calculated by integrating the peak area of the main peptide and any impurities.
-
References
- AltaBioscience. (n.d.). Fluorescent Peptides: A Guide for Life Science Researchers. AltaBioscience.
- Biotium. (n.d.). NBD-Ethylenediamine. Biotium.
- Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides.
- Benchchem. (n.d.).
- Wessner, A., et al. (2018). Quantification of hydrolyzed peptides and proteins by amino acid fluorescence. Journal of Peptide Science.
- ResearchGate. (n.d.). Synthesis and application of N,O‐benzylidene acetal dipeptides (NBDs).
- Benchchem. (n.d.).
- Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech.
- Peptide Vial Research. (2026, January 20). The complete guide to handling, storing, and using research peptides.
- PMC. (2022, February 20). NBD-lipid Uptake Assay for Mammalian Cell Lines.
- Royal Society of Chemistry. (2019, July 16). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
- Peptides.co. (n.d.). How to Store Peptides | Best Practices for Researchers.
- ResearchGate. (n.d.). Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy and GSH.
- MedChemExpress. (n.d.). NBD-F (4-Fluoro-7-nitrobenzofurazan) | Amino Acid Analysis. MedChemExpress.
- Peptides.co. (n.d.). Peptide Storage & Stability: A Definitive Guide.
- PMC. (2024, June 4).
- Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins. Sigma-Aldrich.
- ResearchGate. (n.d.). Reaction mechanism between NBD-Cl and three examples of nucleophiles.
- PMC. (n.d.). Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues.
- ACS Publications. (2024, June 4).
- Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of NBD-Labeled Compounds in Biological Samples.
- Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
- Nature. (n.d.). Rapid discovery of self-assembling peptides with one-bead one-compound peptide library.
- Benchchem. (n.d.). Fluorescence mechanism of NBD-Cl with primary amines.
- PMC. (2023, August 20). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties.
- MedchemExpress.com. (n.d.). NBD-X acid | Lipid Fluorescent Probe.
- MDPI. (2021, June 24). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors.
- Mtoz Biolabs. (n.d.). Detection of Peptides Using HPLC.
- Taylor & Francis. (2016, July 25). The influence of NBD fluorescent probe on model membranes containing POPC and DPPC.
- Bio-Synthesis. (n.d.). NBD Fluorescent Dye Oligonucleotide Labeling.
- PubMed. (n.d.). Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection.
- bioRxiv. (2025, December 31). Fluorescent peptides for membrane tension and domain structure reporting.
- ResearchGate. (2024, June 5).
- PubMed. (2015, August 15).
- Journal of Biomolecular Techniques. (2000, December 15). RESEARCH GROUP REPORTS.
- MedchemExpress.com. (n.d.). Bz-Dab(NBD)-AwFpP-Nle-NH2 | NK2 Receptor Antagonist.
- GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.
- Biovera. (2024, November 13).
- Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
- Humana Press. (n.d.). HPLC of Peptides and Proteins.
Sources
- 1. biotium.com [biotium.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. seekpeptides.com [seekpeptides.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 8. jpt.com [jpt.com]
- 9. Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 11. honestpeptide.com [honestpeptide.com]
- 12. waters.com [waters.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. genscript.com [genscript.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 17. renyi.hu [renyi.hu]
optimizing signal-to-noise ratio in LasB elastase assays
Technical Support & Troubleshooting Center
Mission: To provide high-fidelity technical guidance for researchers optimizing Pseudomonas aeruginosa LasB (elastase B) assays. This guide prioritizes Signal-to-Noise Ratio (SNR) enhancement through mechanistic understanding of FRET kinetics, buffer chemistry, and interference mitigation.
Module 1: Experimental Design & System Architecture
Q: I am setting up a high-throughput screen (HTS) for LasB inhibitors. Which substrate system offers the highest SNR?
A: For HTS, avoid colorimetric Elastin-Congo Red (ECR) assays due to their low sensitivity and requirement for centrifugation. instead, utilize a FRET-based peptide substrate .
The gold standard is Abz-Ala-Gly-Leu-Ala-p-Nitrobenzyl-amide (Abz-AGLA-Nba) .
-
Mechanism: The 2-aminobenzoyl (Abz) fluorophore is quenched by the 4-nitrobenzyl-amide (Nba) moiety. LasB cleaves the Gly-Leu bond, releasing the Abz donor and resulting in a fluorescence increase.[1]
-
Why it optimizes SNR: It allows for kinetic monitoring rather than endpoint determination, enabling you to subtract pre-read background fluorescence (a major noise source in library screening).
Q: My enzyme activity degrades rapidly during the assay. What is wrong with my buffer?
A: LasB is a Zinc-metalloprotease that requires Calcium for structural stability. If your buffer lacks sufficient calcium or contains accidental chelators, the enzyme will destabilize.
Optimized Buffer Formulation:
-
Base: 50 mM Tris-HCl (pH 7.2 – 7.5)
-
Stabilizer: 2.5 mM
(Critical for LasB stability) -
Surface Tension: 0.01% Tween-20 (Prevents enzyme adsorption to plasticware)
-
Solvent: 1% DMF or DMSO (if solubilizing small molecule libraries)
Warning: Avoid phosphate buffers if possible, as they can precipitate calcium. Never use PBS with EDTA/EGTA unless you intend to inhibit the enzyme.
Visualization: Optimized Assay Workflow
Caption: Standardized workflow for FRET-based LasB inhibition assays ensuring enzyme stability and kinetic data capture.
Module 2: Noise Reduction & Interference Mitigation
Q: I am using P. aeruginosa culture supernatant as my enzyme source, but the background fluorescence is massive. How do I fix this?
A: This is the "Pyoverdine Problem." P. aeruginosa secretes pyoverdine, a siderophore that is highly fluorescent (Ex ~400nm / Em ~460nm). This overlaps significantly with the emission of many coumarin/Abz-based substrates.
Two-Pronged Solution:
-
Biological Suppression: Pyoverdine production is regulated by iron availability. Supplement your bacterial growth media with excess Iron (
) . This signals the bacteria that iron is abundant, shutting down the pyoverdine biosynthesis pathway without inhibiting LasB secretion. -
Physical Separation: If you cannot alter growth conditions, dialyze the supernatant against your assay buffer (50 mM Tris, 2.5 mM
) using a 10 kDa cutoff membrane. Pyoverdine (~1.5 kDa) will dialyze out; LasB (~33 kDa) will remain.
Q: How do I distinguish between a "True Inhibitor" and a compound that just quenches fluorescence (Inner Filter Effect)?
A: False positives in FRET assays often come from colored compounds absorbing the excitation or emission light.
Validation Protocol:
-
Kinetic Analysis: Look at the slope.[1] A true inhibitor reduces the rate of fluorescence increase. A quencher simply lowers the baseline fluorescence but the slope (enzyme activity) might remain parallel to the control (unless the quenching is massive).
-
Standard Curve Spike: Add a known concentration of the cleaved fluorophore (free 2-aminobenzoyl) to the well containing the "hit" compound. If the fluorescence signal is significantly lower than the fluorophore in buffer alone, the compound is a quencher (Inner Filter Effect).
Visualization: Troubleshooting Signal Noise
Caption: Decision tree for identifying and mitigating common sources of background noise in LasB assays.
Module 3: Data Analysis & Validation
Q: How do I mathematically validate that my assay is robust enough for screening?
A: You must calculate the Z-Factor (Z') .[2] This statistical parameter accounts for both the dynamic range (signal separation) and the data variability (noise).[3]
The Formula:
- : Standard deviation of positive (enzyme + substrate) and negative (enzyme + inhibitor/buffer) controls.
- : Mean signal of positive and negative controls.
Interpretation Table:
| Z-Factor Value | Interpretation | Action Required |
| 0.5 - 1.0 | Excellent Assay | Ready for High-Throughput Screening. |
| 0.0 - 0.5 | Marginal | Optimization needed. Check pipetting error or increase incubation time. |
| < 0.0 | Fail | Signal overlaps with noise. Do not screen. Re-evaluate buffer or substrate conc. |
Q: What are the correct controls for this assay?
A:
-
Negative Control (0% Activity): Buffer + Substrate (no enzyme). This measures spontaneous hydrolysis.
-
Inhibition Control: Enzyme + Substrate + Phosphoramidon (a metalloprotease inhibitor) or EDTA (chelates the essential Calcium/Zinc).
-
Positive Control (100% Activity): Enzyme + Substrate + DMSO (vehicle).
References
-
Cathcart, G. R., et al. (2011). "Novel inhibitors of the Pseudomonas aeruginosa virulence factor LasB: a potential therapeutic approach for the treatment of lung infections in cystic fibrosis." Antimicrobial Agents and Chemotherapy. Link
-
Zhu, K., et al. (2015). "A continuous fluorescence assay for the determination of LasB elastase activity." Analytical Biochemistry. Link
-
Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link
-
Kaman, W. E., et al. (2013).[4] "Evaluation of a FRET-Peptide Substrate to Predict Virulence in Pseudomonas aeruginosa." PLoS ONE. Link
-
Kirienko, N. V., et al. (2013). "Pseudomonas aeruginosa disrupts Caenorhabditis elegans iron homeostasis, causing a hypoxic response and death." Cell Host & Microbe. (Reference for Pyoverdine/Iron regulation). Link
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 4. Evaluation of a FRET-Peptide Substrate to Predict Virulence in Pseudomonas aeruginosa | PLOS One [journals.plos.org]
correcting for autofluorescence in bacterial culture supernatants
Welcome to the Bio-Assay Optimization Hub .
I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide to address a pervasive issue in high-throughput screening and metabolic profiling: Signal-to-Noise (S/N) degradation due to autofluorescence in bacterial supernatants.
In my experience, 60% of "failed" fluorescence assays are not due to poor expression or weak promoters, but rather an inability to decouple the reporter signal from the complex photonic background of the culture matrix. This guide moves beyond basic "background subtraction" to explore the mechanistic sources of interference—media components, secreted siderophores, and plasticware interactions—and provides self-validating protocols to eliminate them.
Module 1: Diagnostic Triage
"Is the glow coming from my cells, my media, or my plate?"
Before modifying your protocol, you must isolate the noise source. Use this decision matrix to identify the culprit.
Figure 1: Diagnostic workflow to isolate the source of autofluorescence. Perform these checks using the exact excitation/emission (Ex/Em) settings of your target fluorophore.
Module 2: Media-Derived Interference
Q: Why does my negative control (LB broth) fluoresce as brightly as my GFP samples?
The Mechanism: Rich media like Lysogeny Broth (LB) and Terrific Broth (TB) are rich in yeast extract, which contains high levels of Riboflavin (Vitamin B2) and Flavin Mononucleotide (FMN) .
-
Riboflavin Spectra: Ex ~450 nm / Em ~525 nm.
-
Conflict: This overlaps almost perfectly with GFP (Ex 488 nm / Em 509 nm) and Fluorescein.
-
Tryptophan: If working in the UV range, amino acids like Tryptophan (Ex 280 nm / Em 350 nm) will dominate the signal.
The Solution: Media Substitution Do not attempt to "subtract" this out of LB if your signal is weak. The variance in the background will mask your data. You must switch media.
| Media Type | Autofluorescence Risk | Primary Fluorophore | Recommendation |
| LB / TB | High | Riboflavin, FMN | Avoid for GFP/YFP assays. |
| M9 Minimal | Low | None (Salts + Glucose) | Gold Standard. Supplement with Thiamine if needed. |
| MOPS Minimal | Low | None | Excellent alternative for Enterobacteriaceae. |
| Fluorobrite™ | Very Low | None | Specialized commercial formulation (expensive). |
Protocol 1: The "Wash and Read" Method If you must culture in LB (e.g., for growth rate reasons), perform a buffer exchange before measurement.
-
Grow cells in LB to desired OD.
-
Centrifuge at 3,000 x g for 10 mins .
-
Aspirate supernatant (discard or save for metabolic analysis).
-
Resuspend pellet in 1x PBS or M9 salts (no carbon source) .
-
Read fluorescence.[1][2][3][4][5][6][7][8]
-
Why: This removes the soluble riboflavin while preserving the intracellular GFP signal.
-
Module 3: Metabolite-Derived Interference
Q: I switched to M9 media, but my Pseudomonas supernatant still glows green. Why?
The Mechanism: Many bacteria, particularly Pseudomonas aeruginosa, secrete siderophores (iron-chelating molecules) like Pyoverdine when iron is limiting.[4]
-
Pyoverdine Spectra: Ex ~400 nm / Em ~460 nm (Cyan-Green).
-
The Trap: In minimal media (M9), iron is often scarce, triggering massive upregulation of pyoverdine, which leaks into the supernatant and mimics GFP/CFP signals.
The Solution: Metabolic Suppression You can silence the gene cluster responsible for this fluorophore by satisfying the bacterium's metabolic demand.
Protocol 2: Iron Quenching Strategy
-
Prepare M9 Minimal Media.
-
Supplement with 100 µM FeCl₃ (Iron (III) Chloride).
-
Result: High iron levels repress the pvd locus (pyoverdine synthesis genes).
-
Validation: Compare fluorescence of WT supernatant grown in M9 vs. M9 + FeCl₃.
Critical Note: If your downstream application involves mass spectrometry or metal-sensitive enzymatic assays, use Spectral Unmixing (see Module 4) instead of chemical additives.
Module 4: Data Processing & Blanking Strategies
Q: How do I mathematically correct for background when the optical density (OD) of my samples varies?
The Issue: Using water or fresh media as a blank is a critical error .
-
Fresh Media Blank: Ignores secreted metabolites produced during growth.
-
Water Blank: Ignores the "Inner Filter Effect" (IFE), where high cell density absorbs excitation light, artificially lowering fluorescence readings.
The Solution: The "Spent Media" Blanking Workflow
Figure 2: The "Spent Media" blanking strategy ensures that secreted metabolites and media depletion effects are subtracted from the final signal.
Mathematical Correction for High Density (IFE):
If measuring whole culture (cells + supernatant) and OD > 0.5, apply the IFE correction formula [1]:
- : Corrected Fluorescence
- : Observed Fluorescence
- : Optical Density at Excitation Wavelength
- : Optical Density at Emission Wavelength
Module 5: Plasticware & Hardware Optimization
Q: Does the color of my microplate matter?
A: Yes. It determines your signal integrity.
| Plate Color | Physics | Best Use Case | Autofluorescence Risk |
| Clear | Transmits light; Polystyrene autofluoresces in UV. | Colorimetric assays (ELISA). | High (Avoid for Fluo) |
| White | Reflects light (maximizes signal). | Low-signal luminescence or weak fluorophores. | Medium (High crosstalk) |
| Black | Absorbs stray light (quenches background). | Fluorescence (GFP/RFP). | Lowest |
Technical Tip: For UV-range excitation (<350 nm), standard polystyrene plates are opaque and highly autofluorescent. You must use UV-transparent (cycloolefin) plates or quartz cuvettes [2].
References
-
Zhang, C., et al. (2009). "Correcting for the inner filter effect in measurements of fluorescent proteins in high-cell-density cultures."[2] Analytical Biochemistry.
-
Piruska, A., et al. (2005). "The autofluorescence of plastic materials and chips measured under laser irradiation."[9] Lab on a Chip.
-
Kumari, A., et al. (2014). "Pyoverdine production by Pseudomonas aeruginosa." SpringerPlus.
-
Surre, J., et al. (2018). "Strong increase in the autofluorescence of cells signals struggle for survival." Scientific Reports. (Details Riboflavin/Flavin spectra).
Sources
- 1. microscopyu.com [microscopyu.com]
- 2. Correcting for the inner filter effect in measurements of fluorescent proteins in high-cell-density cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Pseudomonad Pyoverdines Bind and Oxidize Ferrous Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autofluorescence of Plastics in Microfluidic Devices - Enplas Global [en.enplas.com]
- 6. revvity.com [revvity.com]
- 7. mdpi.com [mdpi.com]
- 8. Strong increase in the autofluorescence of cells signals struggle for survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The autofluorescence of plastic materials and chips measured under laser irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Linear Reaction Rates in Protease Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering non-linear reaction rates in their protease kinetics experiments. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive set of frequently asked questions to help you diagnose and resolve common issues that lead to non-Michaelis-Menten behavior. Our goal is to equip you with the expertise to ensure your experimental choices are well-informed and your results are reliable and interpretable.
Introduction: When Good Assays Go Non-Linear
In an ideal world, every enzyme would follow the elegant simplicity of the Michaelis-Menten equation, yielding a perfect hyperbolic curve.[1][2] However, in the real world of protease kinetics, researchers often encounter progress curves that deviate from this ideal, exhibiting non-linearity that can be perplexing and lead to inaccurate kinetic parameter determination. This guide is designed to be your partner in navigating these complexities, transforming puzzling data into meaningful insights.
Non-linear reaction rates are not necessarily a sign of a failed experiment; rather, they are often a clue to a more intricate underlying mechanism. By systematically investigating the potential causes, you can uncover valuable information about your protease, its substrate, or the inhibitors you are studying. This guide will walk you through the common culprits of non-linearity and provide you with the tools to dissect the root cause.
Frequently Asked Questions (FAQs)
Q1: My initial velocity plot (rate vs. substrate concentration) is not hyperbolic. What are the most common reasons for this?
There are several potential reasons why your initial velocity plot may deviate from the classic Michaelis-Menten curve. The most common causes include:
-
Substrate Inhibition: At very high concentrations, the substrate itself can bind to the enzyme in a non-productive way, leading to a decrease in the reaction rate.[3][4] This results in a characteristic "bell-shaped" curve where the velocity first increases with substrate concentration, reaches a maximum, and then decreases.
-
Enzyme Instability: The protease may be losing activity over the course of the assay. This can be due to factors like suboptimal pH, temperature, or the presence of denaturing agents.[5][6]
-
Tight-Binding Inhibitors: If you are studying an inhibitor, it may be a "tight-binder," meaning it binds to the enzyme with very high affinity (low Ki value). In such cases, the concentration of the inhibitor may be comparable to the enzyme concentration, violating a key assumption of the Michaelis-Menten model.[7][8]
-
Slow-Binding Inhibition: The inhibitor may bind to the enzyme slowly, with the inhibition effect increasing over time. This leads to a time-dependent decrease in the reaction rate that is not accounted for in standard initial velocity measurements.[9][10][11]
-
Assay Artifacts: A variety of experimental artifacts can lead to non-linearity, such as substrate or inhibitor precipitation at high concentrations, or interference with the detection method (e.g., fluorescence quenching).[12]
Q2: My progress curve (product formation vs. time) is not linear, even in the early stages. What should I investigate first?
A non-linear progress curve, especially in the initial phase, is a strong indicator that the reaction rate is not constant. Here's a logical troubleshooting progression:
-
Check for Substrate Depletion: Ensure that you are measuring the initial rate, where less than 10-15% of the substrate has been consumed.[5] If the substrate is rapidly depleted, the reaction will naturally slow down.
-
Investigate Enzyme Stability: The enzyme might be unstable under your assay conditions. Perform a control experiment where you pre-incubate the enzyme in the assay buffer for the duration of your experiment and then measure its residual activity.
-
Consider Slow-Binding Inhibition: If an inhibitor is present, the curvature may be due to the slow onset of inhibition. You will need to analyze the full progress curve to determine the kinetic parameters for this type of inhibition.[10][13]
Q3: How can I differentiate between substrate inhibition and enzyme instability? Both can cause the reaction rate to decrease over time.
This is a critical diagnostic step. You can distinguish between these two phenomena with a simple experiment:
-
Experimental Design: Set up two parallel reactions. In reaction A, add all components (buffer, substrate, enzyme) at the start. In reaction B, pre-incubate the enzyme in the assay buffer for a period equivalent to the duration of your assay, and then add the substrate to initiate the reaction.
-
Interpreting the Results:
-
If the initial rate of reaction B is significantly lower than that of reaction A, it suggests enzyme instability . The protease is losing activity over time in the assay buffer.
-
If the initial rates of both reactions are similar, but the progress curve for reaction A (with high substrate) shows a more pronounced decrease in rate over time compared to a reaction with lower substrate concentration, it points towards substrate inhibition .
-
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols to help you diagnose and address the root causes of non-linear reaction rates.
Guide 1: Investigating Substrate Inhibition
Substrate inhibition occurs when the substrate binds to the enzyme at more than one site, and binding at a secondary, lower-affinity site is non-productive or inhibitory.[3][4][14]
-
Initial velocity plot shows a "bell-shaped" curve.
-
At high substrate concentrations, the reaction rate is lower than the Vmax.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of your protease in a suitable storage buffer.
-
Prepare a series of substrate dilutions in your assay buffer, spanning a wide range of concentrations, from well below the expected Km to significantly above the concentration where you observe a decrease in rate.
-
Prepare the assay buffer with all necessary cofactors and additives.
-
-
Assay Procedure:
-
Set up a series of reactions in a microplate or cuvettes. Each reaction should contain the same final concentration of enzyme.
-
Vary the final substrate concentration in each reaction, using the dilutions prepared in step 1.
-
Initiate the reactions by adding the enzyme.
-
Measure the initial reaction rate for each substrate concentration by monitoring product formation over a short period where the progress curve is linear.
-
-
Data Analysis:
-
Plot the initial reaction rate (v) against the substrate concentration ([S]).
-
If substrate inhibition is occurring, you will observe the rate increasing, reaching a maximum, and then decreasing at higher substrate concentrations.
-
Fit the data to the substrate inhibition model:
-
v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))
-
Where:
-
Vmax is the maximum velocity.
-
Km is the Michaelis constant.
-
Ki is the inhibition constant for the substrate.
-
-
-
-
If substrate inhibition is confirmed:
-
For routine assays, use a substrate concentration that is at or slightly above the Km, but well below the Ki, to ensure you are operating in the linear range of the velocity curve.
-
If you need to work at higher substrate concentrations, be aware of the inhibitory effect and use the appropriate kinetic model for data analysis.
-
Guide 2: Addressing Enzyme Instability
Enzyme instability can lead to a continuous decrease in reaction rate over time, which can be mistaken for other kinetic phenomena.[5][15]
-
Progress curves are non-linear, even at low substrate concentrations.
-
Poor reproducibility between experiments.
-
Loss of enzyme activity upon storage or during the assay.
-
Reagent Preparation:
-
Prepare your protease at the final working concentration in the complete assay buffer.
-
Prepare a control sample of the protease in a known stabilizing buffer (e.g., with 50% glycerol).
-
Prepare the substrate at a concentration at or near the Km.
-
-
Assay Procedure:
-
Incubate the protease in the assay buffer at the experimental temperature for different time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, take an aliquot of the enzyme solution and initiate a reaction by adding the substrate.
-
Measure the initial reaction rate for each time point.
-
-
Data Analysis:
-
Plot the initial reaction rate against the pre-incubation time.
-
A significant decrease in the reaction rate over time indicates enzyme instability.
-
-
If enzyme instability is confirmed:
-
Optimize Buffer Conditions: Test a range of pH values and buffer compositions to find the optimal conditions for your protease's stability.[16]
-
Add Stabilizers: Include additives such as glycerol, bovine serum albumin (BSA), or reducing agents (e.g., DTT for cysteine proteases) in your assay buffer.[5]
-
Optimize Temperature: Perform the assay at a lower temperature if possible.
-
Enzyme Concentration: Some proteases are less stable at very low concentrations. If practical, try increasing the enzyme concentration and reducing the reaction time.
-
Fresh Enzyme Preparations: Always use freshly thawed enzyme aliquots and avoid repeated freeze-thaw cycles.[5]
-
Guide 3: Characterizing Tight-Binding Inhibitors
Tight-binding inhibitors have affinities (Ki) in the same range as the enzyme concentration used in the assay.[7][8] This violates the Michaelis-Menten assumption that the free inhibitor concentration is equal to the total inhibitor concentration.
-
IC50 value is dependent on the enzyme concentration.
-
The IC50 value is close to half the enzyme concentration.[8]
-
Non-linear Dixon plots.
-
Reagent Preparation:
-
Accurately determine the concentration of your active enzyme.
-
Prepare a series of inhibitor dilutions spanning a range from well below to well above the enzyme concentration.
-
Prepare the substrate at a concentration at or near the Km.
-
-
Assay Procedure:
-
Set up a series of reactions with a fixed concentration of enzyme and substrate.
-
Vary the inhibitor concentration in each reaction.
-
Pre-incubate the enzyme and inhibitor for a sufficient time to reach equilibrium before adding the substrate to start the reaction.
-
Measure the initial reaction rates.
-
-
Data Analysis:
-
Plot the initial reaction rate (vi) as a function of the total inhibitor concentration ([I]t).
-
Fit the data to the Morrison equation for tight-binding inhibition:[7][8][17][18]
-
vi / v0 = 1 - (([E]t + [I]t + Kiapp) - sqrt(([E]t + [I]t + Kiapp)^2 - 4 * [E]t * [I]t)) / (2 * [E]t)
-
Where:
-
vi is the inhibited rate.
-
v0 is the uninhibited rate.
-
[E]t is the total enzyme concentration.
-
[I]t is the total inhibitor concentration.
-
Kiapp is the apparent inhibition constant.
-
-
-
-
If tight-binding inhibition is suspected:
-
Always use the Morrison equation for data fitting instead of the standard IC50 equation.
-
Perform the experiment at multiple enzyme concentrations. A hallmark of tight-binding inhibition is that the apparent IC50 will increase linearly with the enzyme concentration.[8]
-
Ensure that the pre-incubation time is sufficient to reach equilibrium.
-
Guide 4: Analyzing Slow-Binding Inhibitors
Slow-binding inhibitors exhibit a time-dependent increase in inhibition, often due to a conformational change in the enzyme-inhibitor complex.[9][10][11]
-
Progress curves show a biphasic pattern, with an initial "burst" of activity followed by a slower, steady-state rate.
-
The degree of inhibition increases with longer pre-incubation times of the enzyme and inhibitor.
-
Reagent Preparation:
-
Prepare enzyme, substrate, and inhibitor solutions as for a standard inhibition assay.
-
-
Assay Procedure:
-
Set up reactions with fixed enzyme and substrate concentrations, and varying inhibitor concentrations.
-
Initiate the reaction by adding the enzyme (without pre-incubation with the inhibitor).
-
Monitor the reaction progress over an extended period to capture the full curvature of the progress curve.
-
-
Data Analysis:
-
Globally fit the full progress curves for all inhibitor concentrations to a kinetic model for slow-binding inhibition (e.g., a two-step induced-fit model).[13] Specialized software may be required for this analysis.
-
The analysis will yield the initial binding constant (Ki) and the rate constants for the conformational change (k_on and k_off).
-
-
If slow-binding is observed:
-
Do not rely on initial rate measurements, as they will underestimate the inhibitor's potency.
-
Analyze the full progress curves to obtain accurate kinetic parameters.[14]
-
Be aware that the apparent potency of the inhibitor will increase with longer pre-incubation times.
-
Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Non-Linear Initial Velocity Plots
Caption: Decision tree for diagnosing non-linear initial velocity plots.
Diagram 2: Experimental Workflow to Differentiate Substrate Inhibition from Enzyme Instability
Caption: Protocol to distinguish substrate inhibition and enzyme instability.
Quantitative Data Summary
| Phenomenon | Key Diagnostic Feature | Kinetic Model | Important Parameters |
| Substrate Inhibition | Bell-shaped rate vs. [S] curve | v = (Vmax[S]) / (Km + [S](1+[S]/Ki)) | Km, Vmax, Ki |
| Enzyme Instability | Rate decreases with pre-incubation time | N/A (qualitative assessment) | Half-life of enzyme activity |
| Tight-Binding Inhibition | IC50 depends on [E] | Morrison Equation | Kiapp, [E]t |
| Slow-Binding Inhibition | Biphasic progress curves | Two-step binding models | Ki, k_on, k_off |
Conclusion
Addressing non-linear reaction rates in protease kinetics requires a systematic and informed approach. By understanding the potential underlying causes and employing the diagnostic experiments outlined in this guide, you can move beyond simple curve fitting and gain a deeper understanding of your protease's behavior. Remember that every unexpected result is an opportunity to learn more about your system. We encourage you to use this guide as a starting point for your investigations and to always consider the fundamental principles of enzyme kinetics in your experimental design and data analysis.
References
-
Basicmedical Key. (2016, September 3). 7: Tight Binding Inhibition. Retrieved from [Link]
-
Dahlin, J. L., & Walters, M. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(4), 495-507. Retrieved from [Link]
-
Wlodarczyk, M., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Molecules, 29(10), 2345. Retrieved from [Link]
-
Baici, A. (2013). Slow-onset Enzyme Inhibition and Inactivation. The Beilstein Journal of Organic Chemistry, 9, 268-283. Retrieved from [Link]
-
Ingerman, E., & Ziegler, M. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Solidzymes. (2025, December 15). Controlling the Reaction: A Practical Guide to Enzyme Kinetics & Active Sites. Retrieved from [Link]
-
Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Analytical Biochemistry, 327(1), 61-67. Retrieved from [Link]
-
GraphPad. (n.d.). GraphPad Prism 11 Curve Fitting Guide - Equation: Tight inhibition (Morrison equation). Retrieved from [Link]
-
Titus, S. A., & Xie, W. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Lehmusvuori, A., et al. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. International Journal of Molecular Sciences, 22(12), 6424. Retrieved from [Link]
-
GraphPad. (n.d.). Troubleshooting nonlinear regression. Retrieved from [Link]
-
Jones, E. W. (n.d.). Vacuolar proteases and proteolytic artifacts in Saccharomyces cerevisiae. ResearchGate. Retrieved from [Link]
-
Medium. (2021, January 19). Real examples of Graphviz. Retrieved from [Link]
-
ResearchGate. (2025, May 5). (PDF) Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]
-
Saha, M. K., et al. (2013). Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study. Indian Journal of Clinical Biochemistry, 28(2), 200-202. Retrieved from [Link]
-
Wlodawer, A., & Dauter, Z. (2017). Protein purification and crystallization artifacts: The tale usually not told. Protein Science, 26(12), 2348-2356. Retrieved from [Link]
-
Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Retrieved from [Link]
-
Biology LibreTexts. (2025, December 12). 12: Activity 3-3 - Identifying the Type of Enzyme Inhibition. Retrieved from [Link]
-
Soleimany, A. P., et al. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. Journal of Chemical Information and Modeling, 62(15), 3583-3592. Retrieved from [Link]
-
Cravatt, B. F., & Bogyo, M. (2014). Activity-Based Profiling of Proteases. Annual Review of Biochemistry, 83, 727-757. Retrieved from [Link]
-
Digital Commons @ Trinity. (2011, May 18). Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Retrieved from [Link]
-
ResearchGate. (2022, July 6). (PDF) Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. Retrieved from [Link]
-
Strelow, J. M., et al. (2016). Translating slow-binding inhibition kinetics into cellular and in vivo effects. PLoS One, 11(8), e0160293. Retrieved from [Link]
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Retrieved from [Link]
-
Basicmedical Key. (2016, September 3). 6: Slow Binding Inhibitors. Retrieved from [Link]
-
bioRxiv.org. (2022, March 8). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. Retrieved from [Link]
-
YouTube. (2023, March 21). Nonlinear Regression for Enzyme Kinetics- Second Method for Confidence Limits. Retrieved from [Link]
-
YouTube. (2020, October 9). Tutorial Graphical Analysis of Enzyme Activity. Retrieved from [Link]
-
MDPI. (2025, June 10). Purification and Characterization of a Protease Using Aspergillus oryzae Under Submerged Fermentation Using Dairy By-Products as a Substrate. Retrieved from [Link]
-
OriginLab. (n.d.). Help Online - Tutorials - Nonlinear Fitting with System Function. Retrieved from [Link]
-
Graphmatik. (n.d.). Enzyme Kinetics. Retrieved from [Link]
-
Wikipedia. (n.d.). Substrate inhibition in bioreactors. Retrieved from [Link]
-
Journal of Applied Biology and Biotechnology. (2022, January 7). Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. Retrieved from [Link]
-
bioRxiv.org. (2024, May 31). Kinetic Diagram Analysis: A Python Library for Calculating Steady-State Observables of Kinetic Systems Analytically. Retrieved from [Link]
-
Quora. (2018, February 16). How to conduct an accelerated test of the stability of an enzyme to assess its two year stability. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]
-
MDPI. (2022, May 3). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. Retrieved from [Link]
-
MDPI. (2016, February 22). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Retrieved from [Link]
-
GraphPad. (n.d.). Equation: Substrate inhibition. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. graphmatik.io [graphmatik.io]
- 3. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. 7: Tight Binding Inhibition | Basicmedical Key [basicmedicalkey.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. beilstein-institut.de [beilstein-institut.de]
- 10. researchgate.net [researchgate.net]
- 11. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine [mdpi.com]
- 14. Understanding Enzyme Kinetics: A Practical Guide [solidzymes.com]
- 15. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 16. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. graphpad.com [graphpad.com]
- 18. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]
Validation & Comparative
Validating LasB Specificity: A Comparative Guide for Metalloprotease Profiling
Topic: Validating LasB Specificity Against Other Metalloproteases Content Type: Publish Comparison Guide
Executive Summary: The Specificity Challenge
In the development of anti-virulence therapeutics targeting Pseudomonas aeruginosa, Elastase B (LasB) is a primary target.[1] However, LasB belongs to the M4 family of metalloproteases (thermolysin-like), sharing significant structural homology with bacterial Thermolysin and functional convergence with human Matrix Metalloproteinases (MMPs) .
The failure to distinguish LasB activity from these off-targets leads to two critical failures in drug development:
-
False Positives: Compounds that inhibit host MMPs (causing toxicity) are misidentified as LasB inhibitors.
-
Assay Noise: Generic substrates (e.g., Azocasein) detect total protease activity, masking true LasB inhibition in complex media like sputum or biofilm matrices.
This guide compares LasB-Specific FRET Systems against Generic Protease Assays and MMP-Targeted Controls , providing a validated workflow to ensure your data represents true LasB modulation.
Comparative Landscape: LasB vs. Off-Targets
To validate specificity, one must understand the structural and kinetic differences between LasB and its closest functional neighbors.
Table 1: Metalloprotease Characteristic Comparison
| Feature | LasB (Pseudomonas Elastase) | Thermolysin (Bacterial Control) | MMP-2 / MMP-9 (Host Control) |
| Family | M4 (Zinc-dependent) | M4 (Zinc-dependent) | M10 (Zinc-dependent) |
| S1' Pocket | Open, hydrophobic "slot" | Hydrophobic, structurally homologous to LasB | Deep, narrow pocket (S1' specificity driver) |
| Preferred Substrate | Abz-Ala-Gly-Leu-Ala-Nba | FA-Gly-Leu-Ala | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg |
| Key Inhibitor (Control) | Phosphoramidon (Ki ~0.25 µM) | Phosphoramidon (Ki ~30 nM) | TIMP-1/2 (Natural), Batimastat |
| pH Optimum | pH 7.0 - 8.0 | pH 7.0 - 8.5 | pH 7.5 - 8.0 |
| Validation Risk | High homology with Thermolysin requires specific counter-screening. | Often used as a surrogate, leading to inaccurate SAR data. | Host toxicity risk if inhibitor crosses over. |
Methodology: The Self-Validating Specificity Workflow
A robust validation system does not rely on a single assay. It uses a "Triangulation Approach" combining Kinetic Selectivity (FRET), Physical Separation (Zymography), and Inhibitor Fingerprinting.
Diagram 1: Specificity Validation Logic
Caption: Logical workflow for distinguishing LasB activity from host MMPs and non-specific proteases using substrate specificity and differential inhibition.
Protocol A: Kinetic Selectivity (FRET Assay)
Objective: Quantify LasB activity in real-time without interference from generic proteases. Why this works: The substrate Abz-Ala-Gly-Leu-Ala-Nba is highly specific for the LasB active site cleft. Generic substrates like Azocasein require precipitation steps and lack the sensitivity to distinguish LasB from other metalloproteases.
Materials:
-
Substrate: Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide (Abz-AGLA-Nba).
-
Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.2 (Calcium is essential for LasB stability).
-
Controls: Phosphoramidon (Specific Control), EDTA (Total Metallo-KO).
Step-by-Step Protocol:
-
Preparation: Dilute LasB (recombinant or supernatant) to 10 nM in Assay Buffer.
-
Inhibitor Pre-incubation:
-
Well A: Enzyme + Buffer (Vehicle).
-
Well B: Enzyme + Test Molecule.
-
Well C: Enzyme + Phosphoramidon (10 µM) – The "Gold Standard" Block.
-
Well D: Enzyme + EDTA (10 mM) – Total Signal Knockout.
-
Incubate for 15 minutes at 37°C.
-
-
Substrate Addition: Add Abz-AGLA-Nba to a final concentration of 50 µM.
-
Measurement: Monitor fluorescence (Ex 340 nm / Em 415 nm) every 60 seconds for 30 minutes.
-
Analysis: Calculate the slope (RFU/min) of the linear phase.
-
Validation Criteria: The Phosphoramidon well must show >90% inhibition. If not, the signal is likely driven by a non-LasB protease (e.g., Alkaline Protease AprA).
-
Protocol B: Off-Target Exclusion (MMP Cross-Reactivity)
Objective: Ensure your "LasB Inhibitor" does not inhibit human MMPs (safety profiling). Why this works: MMPs have a distinct "TIMP-sensitivity" profile. LasB is not inhibited by human Tissue Inhibitors of Metalloproteinases (TIMPs).
Experimental Setup:
-
Run parallel assays using MMP-9 Recombinant Enzyme and Mca-K-P-L-G-L-Dpa-A-R-NH2 substrate.
-
Test your molecule at 10x the LasB IC50.
-
Positive Control: TIMP-1 (100 nM).
-
Result Interpretation:
-
If your molecule inhibits LasB but not MMP-9, it is Selective .
-
If TIMP-1 inhibits your "LasB" sample, your sample is contaminated with host MMPs.
-
Visualizing the Mechanism: Active Site Exclusion
Understanding why specificity exists helps in designing better experiments. The LasB active site is relatively open compared to the deep, "tunnel-like" S1' pocket of MMPs.
Diagram 2: Active Site & Inhibition Dynamics
Caption: Structural comparison showing the open S1' cleft of LasB (susceptible to Phosphoramidon) versus the deep S1' pocket of MMPs (blocked by TIMPs).
Data Interpretation Guide
When publishing or presenting your validation data, use this matrix to interpret results.
| Observation | Conclusion | Action Required |
| Inhibits LasB & Thermolysin | M4 Family Inhibitor | Valid hit. Proceed to MMP selectivity screen to ensure host safety.[2] |
| Inhibits LasB & MMP-9 | Zinc Chelator (Non-Specific) | Fail. Likely a broad chelator (e.g., hydroxamate with poor fit). Re-design. |
| Inhibits LasB only | True Specificity | Gold Standard. High value for drug development. |
| Inhibits MMP-9 but not LasB | Host-Targeted | Fail for anti-virulence. Potential toxicity risk.[3] |
References
-
Cathala, D., et al. (2022). The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB. National Institutes of Health (PMC). Available at: [Link]
-
Zhu, K., et al. (2012). Comparison of the binding specificity of two bacterial metalloproteases, LasB of Pseudomonas aeruginosa and ZapA of Proteus mirabilis. PubMed. Available at: [Link]
-
Nuti, E., et al. (2023). Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB.[4] Royal Society of Chemistry. Available at: [Link]
-
Raoodi, I., et al. (2018). Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. listlabs.com [listlabs.com]
- 4. Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Executive Summary: The Shift from Absorbance to Solvatochromism
Topic: Technical Comparison: NBD Fluorogenic Substrates vs. Colorimetric Assays in Enzymatic & Membrane Kinetics
In high-precision drug development and enzymatic profiling, the transition from colorimetric (absorbance-based) assays to fluorometric systems using NBD (7-nitrobenz-2-oxa-1,3-diazole) derivatives represents a fundamental shift in detection capability. While colorimetric assays (e.g., p-Nitrophenol, Malachite Green) remain standards for routine QC due to cost, they hit "hard ceilings" in sensitivity (micromolar range) and kinetic resolution.
NBD substrates leverage solvatochromism —a quantum mechanical property where fluorescence quantum yield is dictated by the polarity of the immediate environment. This allows for "wash-free" continuous kinetic monitoring with sensitivity improvements of 100-1000x over absorbance methods. This guide details the mechanistic advantages, comparative performance data, and a validated protocol for utilizing NBD substrates in Phospholipase A2 (PLA2) screening.
Part 1: Mechanistic Foundations
The Limitation of Colorimetric Assays
Colorimetric assays rely on the Beer-Lambert Law , where signal (
-
Static Endpoint: Most require a "stop solution" (e.g., acid/base) to develop color, preventing real-time kinetic analysis.
-
Background Interference: High susceptibility to turbidity, compound absorbance (false positives in HTS), and low dynamic range.
The NBD Advantage: Environmental Sensitivity
NBD is an environment-sensitive fluorophore.[1][2][3]
-
In Aqueous Buffer (High Polarity): Non-radiative decay dominates; fluorescence is quenched (Quantum Yield
). -
In Hydrophobic Pockets/Micelles (Low Polarity): Radiative decay dominates; fluorescence turns "ON" (Quantum Yield
).
This property enables self-validating assays : the signal only exists when the substrate enters a lipid bilayer or when an enzyme cleaves a self-quenched micelle, releasing fluorescent monomers.
Figure 1: Mechanistic divergence between linear absorbance (Colorimetric) and environment-sensitive fluorescence switching (NBD).
Part 2: Comparative Performance Analysis
The following data summarizes the operational differences between standard colorimetric reagents (e.g., pNPP for Phosphatase/Lipase) and NBD-lipid analogs.
Table 1: Sensitivity & Kinetic Capabilities
| Feature | Colorimetric Assays | NBD Fluorometric Assays | Impact on Drug Discovery |
| Detection Limit | nM to pM range ( | Detects low-turnover enzymes or scarce targets. | |
| Readout Mode | Endpoint (Stop & Read) | Continuous Kinetic (Real-Time) | Calculates |
| Signal-to-Noise | Low (< 10:1 typical) | High (> 50:1 typical) | Reduces false positives from auto-fluorescent/colored compounds. |
| Sample Volume | Large (100-200 | Miniature (2-20 | Enables 1536-well Ultra-HTS formats. |
| Interference | Turbidity, cell debris, overlapping absorbance. | Minimal (Ratiometric options available). | Robust in complex biological matrices (lysates, serum). |
Part 3: Validated Protocol – Continuous PLA2 Kinetic Assay
Application: Measuring Phospholipase A2 (PLA2) activity, a key enzyme in inflammation (arachidonic acid pathway). Principle: De-quenching. The substrate (NBD-C6-HPC) forms self-quenched micelles in buffer. PLA2 hydrolysis cleaves the sn-2 ester bond, releasing the NBD-fatty acid or Lysolipid monomer, which fluoresces intensely upon leaving the quenched micelle environment.
Materials
-
Substrate: Bis-BODIPY or NBD-C6-HPC (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine).
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl
, pH 8.0. -
Control: Purified PLA2 (e.g., Bee Venom or Porcine Pancreas).
-
Equipment: Fluorescence Plate Reader (Ex: 460 nm, Em: 534 nm).
Step-by-Step Workflow
-
Substrate Preparation (Critical Step):
-
Dissolve NBD-PC in 100% Ethanol to create a 1 mM stock.
-
Note: Store at -20°C, protected from light. NBD is sensitive to photobleaching.
-
-
Assay Buffer Preparation:
-
Prepare Tris-Ca
buffer. Calcium is strictly required for most PLA2 catalytic activity.
-
-
Substrate Liposome/Micelle Mix:
-
Inject 10
L of 1 mM NBD-PC stock into 1 mL of rapidly stirring Assay Buffer. -
Result: A clear to slightly opalescent solution containing self-quenched micelles. Final concentration
10 M.
-
-
Plate Setup (96-well Black Plate):
-
Blank: 100
L Substrate Mix + 10 L Buffer. -
Sample: 100
L Substrate Mix + 10 L Enzyme/Lysate. -
Standard Curve: NBD-hexanoic acid (product standard) in buffer.
-
-
Kinetic Measurement:
-
Insert plate immediately into reader.
-
Measure fluorescence every 30 seconds for 20-60 minutes at 25°C or 37°C.
-
Ex: 460 nm | Em: 534 nm | Cutoff: 515 nm.
-
Self-Validating Logic
-
Lag Phase: If a lag phase is observed, it indicates the enzyme must penetrate the micelle interface (interfacial activation).
-
Linearity: The initial velocity (
) should be calculated from the linear portion of the fluorescence vs. time slope. -
Controls: EDTA (10 mM) should completely inhibit Calcium-dependent PLA2, serving as a negative control to rule out non-specific hydrolysis.
Figure 2: Kinetic workflow for PLA2 activity monitoring using NBD-PC de-quenching.
Part 4: Troubleshooting & Optimization
-
Inner Filter Effect: If substrate concentration is too high (>50
M), the NBD absorbance at 460 nm may attenuate the excitation light. Always perform a linearity check with product standards. -
Photobleaching: NBD is less photostable than Fluorescein. Minimize light exposure during prep. For long kinetic runs (>1 hr), reduce the flash frequency of the plate reader.
-
Albumin Interference: BSA (Bovine Serum Albumin) can bind NBD-lipids and artificially enhance fluorescence. Use fatty-acid-free BSA or avoid albumin in the buffer if possible.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to NBD Derivatives as Fluorescent Probes. Retrieved from
-
Thermo Fisher Scientific. (2014). Probes for Lipid Metabolism and Signaling—Section 17.4. Retrieved from
-
Wichmann, J., et al. (2017). A fluorescence-based assay for human type II phospholipase A2.[4] Analytical Biochemistry. Retrieved from (Contextual citation based on NBD-PE hydrolysis).
-
He, X., et al. (2015). Improved sensitivity of an acid sphingomyelinase activity assay using a C6:0 sphingomyelin substrate. Molecular Genetics and Metabolism. Retrieved from
- Chattopadhyay, A. (1990). Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids. (Foundational text on NBD environmental sensitivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of an Environmentally-Sensitive Fluorophore for Rapid Analysis of the Binding and Internalization of Gene Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for human type II phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Synthetic Substrates for Measuring Pseudomonas Elastase (LasB) Activity
For researchers in bacteriology, drug development, and clinical diagnostics, accurately quantifying the activity of virulence factors is paramount. Among the arsenal of secreted proteins from the opportunistic pathogen Pseudomonas aeruginosa, the zinc metalloprotease Elastase B (LasB) stands out as a key player in pathogenesis.[1][2] Its ability to degrade a wide array of host proteins, including elastin, collagen, and components of the immune system, contributes significantly to tissue damage and immune evasion, making it a critical target for therapeutic intervention and a valuable biomarker for disease progression.[2][3]
This guide provides an in-depth comparison of commonly used synthetic peptide substrates for the kinetic analysis of LasB, offering the technical insights necessary to select the optimal substrate for your research needs. We will delve into the mechanisms of action, compare their performance based on available data, and provide a robust, validated protocol for their use.
The Principle: Unmasking Protease Activity
The challenge in measuring enzyme activity lies in converting a catalytic event—the cleavage of a peptide bond—into a measurable signal. Synthetic substrates elegantly solve this problem. They are short peptides designed to mimic the natural cleavage sites of LasB, but with a crucial modification: they are conjugated to a reporter molecule, either a chromophore or a fluorophore.
When the peptide substrate is intact, the reporter's signal is either absent or quenched. Upon cleavage by LasB, the reporter molecule is released, generating a signal (color or fluorescence) that is directly proportional to the enzyme's activity. This allows for continuous, real-time monitoring of the enzymatic reaction.
Caption: Workflow of LasB activity measurement using a synthetic substrate.
Comparing the Options: A Substrate Showdown
The choice of substrate can significantly impact assay sensitivity, specificity, and convenience. While numerous substrates exist, they generally fall into two categories: chromogenic and fluorogenic. Below is a comparison of some of the most frequently cited options for P. aeruginosa elastase.
| Substrate Name | Type | Reporter Group | Typical Wavelength (nm) | Key Characteristics & Notes |
| N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA) | Chromogenic | p-Nitroaniline (pNA) | 410 | A classic, widely used substrate.[4] While effective, it is also readily cleaved by other proteases like human neutrophil elastase, which can be a consideration in complex biological samples.[5][6] |
| N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) | Chromogenic | p-Nitroaniline (pNA) | 400-410 | Shows high selectivity for elastase-type enzymes.[7] The Pro-Val sequence is particularly favored by many elastases. |
| Z-Ala-Ala-Phe-Ala-NH₂ | Conductimetric | Amide (NH₂) | N/A | A highly specific substrate developed for a conductimetric assay, which measures changes in ion concentration upon hydrolysis.[8] It boasts a very high catalytic efficiency (kcat/KM) for LasB.[8] This method is less common due to specialized equipment requirements. |
| Abz-Ala-Gly-Leu-Ala-Nba | Fluorogenic (FRET) | Abz (Donor) / Nba (Quencher) | Ex: 320, Em: 420 | An internally quenched substrate offering higher sensitivity than chromogenic options.[9] The increase in fluorescence upon cleavage is robust and suitable for high-throughput screening of inhibitors.[9][10] |
| (MeOSuc)-AAPV-AFC | Fluorogenic | 7-Amino-4-trifluoromethylcoumarin (AFC) | Ex: 380, Em: 500 | A highly sensitive coumarin-based substrate. The released AFC fluorophore has favorable spectral properties, minimizing interference from autofluorescence in biological samples. |
Expert Insight: For general-purpose activity screening, N-Succinyl-Ala₃-pNA is a cost-effective and reliable choice. However, when high sensitivity is required, such as for inhibitor screening or analysis of low-expression samples, a fluorogenic FRET substrate like Abz-Ala-Gly-Leu-Ala-Nba is superior.[9][11] The choice is ultimately dictated by the experimental context, required sensitivity, and available equipment.
A Validated Protocol: Kinetic Analysis of LasB with a Chromogenic Substrate
This protocol provides a self-validating framework for measuring LasB activity using N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA). The principles can be readily adapted for other substrates with adjustments to buffer components and detection wavelengths.
I. Reagent and Equipment Preparation
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0. The slightly alkaline pH is optimal for LasB activity.[4]
-
Substrate Stock Solution: Prepare a 100 mM stock of Suc-Ala₃-pNA in dimethylformamide (DMF). Store at -20°C.[12]
-
Causality Note: DMF is used as the solvent because many peptide substrates have poor aqueous solubility.[12]
-
-
Enzyme Solution: Purified P. aeruginosa elastase (LasB) or a clarified supernatant from a P. aeruginosa culture. Prepare a working stock in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate (e.g., a change in absorbance of 0.02-0.04 per minute).[4]
-
Inhibitor Control (Optional but Recommended): 100 mM EDTA, pH 8.0. LasB is a zinc metalloprotease and will be inhibited by metal chelators like EDTA.[5] This serves as a crucial negative control to confirm that the observed activity is from a metalloprotease.
-
Equipment: Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 410 nm.[4]
II. Experimental Workflow
Caption: Step-by-step workflow for the LasB chromogenic assay.
III. Step-by-Step Assay Procedure (96-well plate format)
-
Layout the Plate: Designate wells for:
-
Blank: Assay Buffer + Substrate (no enzyme).
-
Negative Control: Assay Buffer + Enzyme + Substrate + Inhibitor (EDTA).
-
Test Samples: Assay Buffer + Enzyme + Substrate.
-
-
Pre-warm: Set the plate reader to 25°C.[4]
-
Pipetting:
-
To all wells, add the appropriate volume of Assay Buffer.
-
Add the enzyme solution to the "Negative Control" and "Test Sample" wells.
-
Add the EDTA solution to the "Negative Control" wells.
-
Mix gently and incubate the plate in the reader for 5 minutes to allow the temperature to equilibrate.[4]
-
-
Initiate Reaction: Add the Suc-Ala₃-pNA substrate solution to all wells to start the reaction.
-
Measure: Immediately begin kinetic reading, recording the absorbance at 410 nm every minute for at least 5-10 minutes.
IV. Data Analysis and Validation
-
Plot the Data: For each well, plot Absorbance (A410) versus Time (minutes).
-
Determine the Rate: Identify the linear portion of the curve for the "Test Samples" and calculate the slope. This is your reaction rate (ΔA/min).
-
Validate the Assay:
-
The "Blank" wells should show no significant increase in absorbance.
-
The "Negative Control" (with EDTA) wells should show a flat line, confirming that the activity in your test samples is due to a metalloprotease like LasB.[5]
-
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of substrate hydrolysis.
Unit Definition: One unit of elastase is defined as the amount of enzyme that hydrolyzes one micromole of Suc-Ala₃-pNA per minute at 25°C and pH 8.0.[4]
Calculation: Units/mg = (ΔA₄₁₀/min) / (ε × mg of enzyme in reaction)
Where:
-
ΔA₄₁₀/min is the rate from the linear portion of your plot.
-
ε (Molar Extinction Coefficient) for p-nitroaniline at pH 8.0 is 8,800 M⁻¹cm⁻¹.
-
Conclusion
The selection of a synthetic substrate is a critical decision in the study of Pseudomonas aeruginosa elastase. While traditional chromogenic substrates like Suc-Ala₃-pNA offer a robust and accessible method for routine assays, highly sensitive fluorogenic FRET substrates are indispensable for inhibitor screening and detailed kinetic studies. By understanding the principles behind these tools and implementing a rigorously controlled experimental design, researchers can generate reliable and reproducible data, paving the way for new insights into bacterial pathogenesis and the development of novel anti-virulence therapies.
References
- Blue Tiger Scientific. (n.d.). Elastase Substrate V – Fluorogenic – 5 mg – Biotech.
- Kessler, E., Safrin, M., Olson, J. C., & Ohman, D. E. (1993). A new continuous and specific fluorometric assays for Pseudomonas aeruginosa elastase and LasA protease. Journal of Biological Chemistry, 268(10), 7503-7508.
- Worthington Biochemical Corporation. (n.d.). Elastase - Assay.
- Gefen, D., Wemple, M., O'Brien, J. P., & O'Riordan, T. S. (2022). Elastase Activity From Pseudomonas aeruginosa Respiratory Isolates and ICU Mortality.
- Wallach, J. M., & Desseaux, V. (1996). Synthetic peptide substrates for a conductimetric assay of Pseudomonas aeruginosa elastase. Analytical biochemistry, 237(2), 246–250.
- Overhage, J., Tödter, D., & Tümmler, B. (2000). Simultaneous determination of Pseudomonas aeruginosa elastase, human leukocyte elastase and cathepsin G activities by micellar electrokinetic chromatography. Journal of chromatography.
- Ohman, D. E., & Kessler, E. (1994). Elastase assays. Methods in enzymology, 235, 413–424.
- Camberlein, V., Jézéquel, G., Haupenthal, J., & Hirsch, A. K. H. (2022). The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB. Antibiotics (Basel, Switzerland), 11(8), 1060.
- SLS. (n.d.). N-Succinyl-Ala-Ala-Ala-p-nitroanilide, elastase substrate.
- McCullagh, E., O'Neill, E., O'Donoghue, N., McClean, S., & Chubb, A. J. (2020). Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection. Antimicrobial agents and chemotherapy, 64(12), e00806-20.
- Abcam. (n.d.). Elastase Substrate, Fluorogenic (MeOSuc-AAPV-AFC).
- Camberlein, V., Jézéquel, G., Haupenthal, J., & Hirsch, A. K. H. (2022). The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB. Antibiotics (Basel, Switzerland), 11(8), 1060.
- Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Ala-p-nitroanilide.
- Mohammadi Baladezaee, S., Gholami, M., Amiri, E., & Goli, H. R. (2024). Molecular investigation of LasA, LasB, and PIV genes in clinical isolates of Pseudomonas aeruginosa in Mazandaran Province, North Iran. Folia medica, 66(3), 443–450.
- Nishino, N., & Powers, J. C. (1980). Pseudomonas aeruginosa elastase. Development of a new substrate, inhibitors, and an affinity ligand. The Journal of biological chemistry, 255(8), 3482–3486.
- BMG Labtech. (n.d.). Pseudomonas elastase enzyme inhibitors.
- Sigma-Aldrich. (n.d.). N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide elastase substrate.
- Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Ala-p-nitroanilide elastase substrate.
- Everett, M. J., et al. (2023). Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models. ACS Infectious Diseases, 9(2), 270-282.
- Everett, M. J., et al. (2023). Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models. ACS infectious diseases, 9(2), 270–282.
- Wagner, T., et al. (2023). Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections. ACS Central Science, 9(11), 2213-2223.
- Meza-Chávez, A., et al. (2024).
- CHROMagar. (n.d.). Performance of CHROMagar™ Pseudomonas.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular investigation of LasA, LasB, and PIV genes in clinical isolates of Pseudomonas aeruginosa in Mazandaran Province, North Iran [foliamedica.bg]
- 4. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Simultaneous determination of Pseudomonas aeruginosa elastase, human leukocyte elastase and cathepsin G activities by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. elastase substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthetic peptide substrates for a conductimetric assay of Pseudomonas aeruginosa elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Succinyl-Ala-Ala-Ala-p-nitroanilide elastasesubstrate 52299-14-6 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Benchmarking Novel LasB Inhibitors
For researchers, scientists, and drug development professionals dedicated to combating the virulence of Pseudomonas aeruginosa, the elastase LasB stands out as a critical therapeutic target.[1][2] This zinc metalloprotease is a key player in the pathogen's arsenal, contributing to tissue degradation, immune evasion, and the formation of resilient biofilms.[3][4][5] The development of potent and selective LasB inhibitors represents a promising antivirulence strategy that may circumvent the selective pressures driving antibiotic resistance.[3]
This guide provides an in-depth, technically-grounded framework for the comprehensive benchmarking of novel LasB inhibitors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step contributes to a robust and self-validating evaluation of your candidate compounds.
The Foundation: Understanding LasB and Its Inhibition
LasB, a member of the thermolysin M4 family of metalloproteases, exhibits broad substrate specificity, cleaving a range of host proteins including elastin, collagen, and immunoglobulins.[5][6][7] Its active site features a catalytic zinc ion coordinated by key amino acid residues, which is the primary target for many inhibitory compounds.[6][8] A thorough understanding of the enzyme's structure and catalytic mechanism is paramount for designing and evaluating effective inhibitors.
Diagram: The Central Role of LasB in P. aeruginosa Pathogenesis
Caption: The multifaceted role of LasB in driving the virulence of P. aeruginosa.
Core Principles of Inhibitor Benchmarking
A rigorous benchmarking workflow is not a single experiment but a multi-faceted investigation designed to build a comprehensive profile of a novel inhibitor. This process should be approached as a tiered screening cascade, with each stage providing deeper insights into the compound's potency, selectivity, and potential for therapeutic application.
Diagram: Tiered Benchmarking Workflow
Caption: A structured workflow for benchmarking novel LasB inhibitors.
Experimental Protocols and Data Interpretation
The following sections provide detailed methodologies for key benchmarking assays. The rationale behind each step is explained to ensure a deep understanding of the experimental design.
Tier 1: High-Throughput Kinetic Assay for IC50 Determination
The initial step in benchmarking is to determine the half-maximal inhibitory concentration (IC50) of your novel compounds. A fluorogenic peptide substrate assay is ideal for this purpose due to its sensitivity and suitability for high-throughput screening.[9][10]
Principle: A synthetic peptide substrate, such as 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide (Abz-AGLA-Nba), is internally quenched.[9] Upon cleavage by LasB, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.2.[9] Calcium is essential for the stability of LasB.[4]
-
LasB Enzyme: Prepare a stock solution of purified LasB in assay buffer. The final concentration per well should be empirically determined to yield a linear reaction rate for at least 60 minutes (typically in the low ng/well range).[9][10]
-
Substrate: Dissolve Abz-AGLA-Nba in DMF or DMSO to create a stock solution. Further dilute in assay buffer to the desired working concentration (typically around the Km value).[9]
-
Inhibitor Stocks: Prepare a serial dilution of your novel inhibitors in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of inhibitor dilutions to the appropriate wells.
-
Add 178 µL of assay buffer.
-
Add 10 µL of the LasB enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately begin monitoring the fluorescence intensity (Excitation: 315 nm, Emission: 430 nm) in a microplate reader at 37°C, taking readings every 1-2 minutes for 30-60 minutes.[10]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Determining the Inhibition Constant (Ki) and Mode of Action
While the IC50 is a useful measure of potency, the inhibition constant (Ki) is a more fundamental and substrate-independent parameter. Determining the Ki also elucidates the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Principle: By measuring the reaction rate at multiple substrate and inhibitor concentrations, a Dixon plot can be generated to determine the Ki.[10]
Step-by-Step Protocol:
-
Experimental Setup:
-
Follow the same basic setup as the IC50 assay.
-
Use a matrix of varying substrate concentrations (e.g., 0.5x, 1x, 2x, 4x Km) and varying inhibitor concentrations.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration.
-
Generate a Dixon plot by plotting the reciprocal of the velocity (1/v₀) against the inhibitor concentration ([I]) for each substrate concentration.
-
For competitive inhibition, the lines will intersect at a point where the x-coordinate is equal to -Ki.[10]
-
Tier 2 (continued): Orthogonal Assay with a Natural Substrate
To ensure that the observed inhibition is not an artifact of the synthetic peptide substrate, it is crucial to perform an orthogonal assay using a more complex, natural substrate like gelatin or elastin. The DQ-gelatin assay is a sensitive and convenient option.[11][12][13]
Principle: DQ-gelatin is a heavily fluorescein-labeled gelatin that is self-quenched. Proteolytic cleavage by LasB releases fluorescent peptides, leading to an increase in fluorescence that can be measured.[13]
Step-by-Step Protocol:
-
Reagent Preparation:
-
DQ-Gelatin: Reconstitute DQ-gelatin from a commercial supplier in deionized water to create a 1 mg/mL stock solution.[11]
-
All other reagents are the same as in the kinetic assay.
-
-
Assay Procedure:
-
The assay is set up similarly to the IC50 determination.
-
After the pre-incubation of the enzyme with the inhibitor, add the DQ-gelatin substrate (a final concentration of ~10-25 µg/mL is a good starting point).[14]
-
Monitor the increase in fluorescence (Excitation: ~485 nm, Emission: ~530 nm) over time.[15]
-
-
Data Interpretation:
-
A dose-dependent decrease in the rate of fluorescence increase in the presence of the inhibitor confirms its activity against a proteinaceous substrate. This provides strong evidence that the inhibitor is not a false positive due to assay interference.
-
Comparative Data Summary
The following table provides a template for summarizing the benchmarking data for your novel inhibitors against a known reference compound.
| Compound | IC50 (µM) vs. Abz-AGLA-Nba | Ki (µM) | Mode of Inhibition | % Inhibition at 10 µM (DQ-Gelatin Assay) |
| Novel Inhibitor A | Experimental Value | Experimental Value | e.g., Competitive | Experimental Value |
| Novel Inhibitor B | Experimental Value | Experimental Value | e.g., Competitive | Experimental Value |
| Reference Inhibitor (e.g., Phosphoramidon) | Literature/Experimental Value | Literature/Experimental Value | Competitive | Experimental Value |
Tier 3: Assessing Biological Relevance in a Cell-Based Model
Ultimately, a successful inhibitor must demonstrate efficacy in a biological context. Assessing the ability of your compounds to protect human cells from LasB-mediated damage is a critical step. Human lung adenocarcinoma A549 cells are a relevant model for this purpose.[2][16]
Principle: The supernatant from P. aeruginosa cultures contains secreted LasB, which is cytotoxic to A549 cells. A successful inhibitor will neutralize this cytotoxicity, leading to increased cell viability.[2]
Step-by-Step Protocol:
-
Preparation of P. aeruginosa Supernatant:
-
Culture a wild-type P. aeruginosa strain (e.g., PAO1) and a lasB knockout strain (as a negative control) overnight in a suitable medium.
-
Centrifuge the cultures and filter-sterilize the supernatant to remove bacteria.
-
-
Cell-Based Assay:
-
Seed A549 cells in a 96-well plate and grow to confluency.
-
Pre-incubate the wild-type supernatant with various concentrations of your inhibitor for 30-60 minutes.
-
Replace the cell culture medium with the supernatant/inhibitor mixtures. Include controls with supernatant from the lasB knockout strain and untreated cells.
-
Incubate for a defined period (e.g., 4-24 hours).
-
Assess cell viability using a standard method such as the MTT assay or by measuring LDH release.[17]
-
-
Data Interpretation:
-
A dose-dependent increase in cell viability in the presence of your inhibitor demonstrates its ability to neutralize the cytotoxic effects of secreted LasB. Comparing the level of protection to the viability of cells treated with the lasB knockout supernatant provides a benchmark for maximal efficacy.[16]
-
Conclusion: A Pathway to Validated Lead Compounds
This guide has outlined a systematic and scientifically rigorous approach to benchmarking novel LasB inhibitors. By progressing through a tiered workflow that encompasses initial high-throughput screening, detailed mechanistic studies, orthogonal validation, and biologically relevant cell-based assays, researchers can build a comprehensive and trustworthy profile of their candidate compounds. This structured methodology not only ensures the selection of the most promising inhibitors for further development but also provides the robust, self-validating data required for publication and progression towards preclinical evaluation.
References
-
Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB. MDPI. [Link]
-
Review of Dual inhibitors of Pseudomonas aeruginosa virulence factors LecA and LasB. Authorea. [Link]
-
The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB. PubMed. [Link]
-
Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections. PMC. [Link]
-
Gelatin degradation assay reveals MMP-9 inhibitors and function of O-glycosylated domain. World Journal of Gastroenterology. [Link]
-
The Pseudomonas aeruginosa protease LasB directly activates IL-1b. Department of Pediatrics, University of California San Diego. [Link]
-
Pseudomonas elastase enzyme inhibitors. BMG Labtech. [Link]
-
Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models. ACS Infectious Diseases - ACS Publications. [Link]
-
Matrix metalloproteinase profiling and their roles in disease. RSC Publishing. [Link]
-
The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB. ResearchGate. [Link]
-
The LasB Elastase of Pseudomonas aeruginosa Acts in Concert with Alkaline Protease AprA To Prevent Flagellin-Mediated Immune Recognition. ASM Journals. [Link]
-
Assay for collagenase activity with DQ-gelatin as substrate. Bacterial... ResearchGate. [Link]
-
Molecular investigation of LasA, LasB, and PIV genes in clinical isolates of Pseudomonas aeruginosa in Mazandaran Province, North Iran. Folia Medica. [Link]
-
Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target. Frontiers in Cellular and Infection Microbiology. [Link]
-
Matrix metalloproteinase profiling and their roles in disease. RSC Publishing. [Link]
-
Pseudomonas aeruginosa secrete LasB elastase in mice. Journal of Inflammation Research - Dove Medical Press. [Link]
-
Pseudomonas aeruginosa elastase down-regulates host inflammatory responses by degrading cytokines and chemokines: a non-healing wound perspective. Frontiers in Cellular and Infection Microbiology. [Link]
-
Target-Guided synthesis of metalloenzyme ligands with therapeutical potential. Université de Lille. [Link]
-
Inhibitors of the Elastase LasB for the treatment of Pseudomonas aeruginosa lung infections. ChemRxiv. [Link]
-
The Pseudomonas aeruginosa LasB Metalloproteinase Regulates the Human Urokinase-Type Plasminogen Activator Receptor through Domain-Specific Endoproteolysis. PMC. [Link]
-
Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation. Usiena air. [Link]
-
The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB. PMC. [Link]
-
Human Single-Chain Antibodies That Neutralize Elastolytic Activity of Pseudomonas aeruginosa LasB. MDPI. [Link]
-
Benchmarking Methods and Data Sets for Ligand Enrichment Assessment in Virtual Screening. PMC. [Link]
-
Dual inhibitors of Pseudomonas aeruginosa virulence factors LecA and LasB. RSC Publishing. [Link]
-
Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models. PMC. [Link]
Sources
- 1. The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular investigation of LasA, LasB, and PIV genes in clinical isolates of Pseudomonas aeruginosa in Mazandaran Province, North Iran [foliamedica.bg]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gelatin degradation assay reveals MMP-9 inhibitors and function of O-glycosylated domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
- 13. Invitrogen DQ Gelatin From Pig Skin, Fluorescein Conjugate - Special Packaging 5 x 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. Human Single-Chain Antibodies That Neutralize Elastolytic Activity of Pseudomonas aeruginosa LasB | MDPI [mdpi.com]
- 16. Review of Dual inhibitors of Pseudomonas aeruginosa virulence factors LecA and LasB | Publons [publons.com]
- 17. dovepress.com [dovepress.com]
A Researcher's Guide to Correlating Fluorescence Intensity and Product Concentration
For researchers in drug development and various scientific fields, accurately quantifying the concentration of a product is paramount. Fluorescence spectroscopy offers a highly sensitive and specific method for this purpose. However, the relationship between the fluorescence intensity of a sample and the concentration of the fluorescent product is not always straightforward. This guide provides an in-depth exploration of this correlation, offering practical, field-proven insights and methodologies to ensure accurate and reliable quantification. We will delve into the underlying principles, experimental design, data analysis, and a critical comparison with alternative techniques.
The Foundation: Understanding Fluorescence and its Relationship with Concentration
Fluorescence is a photoluminescent process where a molecule, known as a fluorophore, absorbs light at a specific wavelength and subsequently emits light at a longer wavelength.[1] The intensity of this emitted light is, under ideal conditions, directly proportional to the concentration of the fluorophore. This relationship forms the basis of quantitative fluorescence spectroscopy.[2]
The theoretical basis for this proportionality can be understood through a simplified equation that builds upon the principles of the Beer-Lambert Law, which governs light absorption.[3] While the Beer-Lambert Law itself applies to absorbance, not fluorescence, a similar principle holds true for dilute solutions in fluorescence spectroscopy.[4] The fluorescence intensity (F) can be expressed as:
F = k * Φ * I₀ * ε * c * l
Where:
-
k is a constant that accounts for instrumental factors (e.g., detector sensitivity, light collection efficiency).
-
Φ is the quantum yield, representing the efficiency of the fluorescence process.
-
I₀ is the intensity of the excitation light.
-
ε is the molar absorptivity (extinction coefficient) of the fluorophore at the excitation wavelength.
-
c is the concentration of the fluorophore.
-
l is the path length of the light through the sample.
This equation highlights that for a given fluorophore and instrument setup, fluorescence intensity is directly proportional to the concentration. However, this linear relationship only holds true under specific conditions, primarily at low concentrations.[5]
The Linear Range: Where Proportionality Reigns
A critical concept in quantitative fluorescence is the linear dynamic range , which is the concentration range where the fluorescence emission is directly proportional to the sample's concentration.[6] Operating within this range is essential for accurate quantification.
Several factors can cause a deviation from this linear relationship at higher concentrations:
-
Inner Filter Effect: At high concentrations, the sample itself can absorb a significant portion of the excitation light before it reaches the center of the cuvette, a phenomenon known as the primary inner filter effect. Additionally, emitted light can be reabsorbed by other fluorophore molecules in the solution, which is the secondary inner filter effect. Both lead to a lower-than-expected fluorescence signal.
-
Quenching: This process involves a decrease in fluorescence intensity due to interactions between the fluorophore and other molecules in the solution, or even self-quenching at high concentrations. These interactions provide non-radiative pathways for the excited fluorophore to return to its ground state, thus reducing the number of emitted photons.
The following diagram illustrates the relationship between fluorescence intensity and concentration, highlighting the linear range and the regions of non-linearity.
Caption: Idealized curve showing the linear and non-linear relationship between fluorescence intensity and concentration.
Experimental Workflow for Accurate Quantification
To reliably correlate fluorescence intensity with product concentration, a systematic experimental approach is crucial. This workflow ensures the generation of a robust standard curve, which is the cornerstone of accurate quantification.
Caption: A streamlined workflow for quantitative analysis using fluorescence spectroscopy.
Step-by-Step Experimental Protocol: Generating a Standard Curve
The following protocol outlines the essential steps for creating a standard curve using a fluorescent standard, such as fluorescein, which has similar excitation and emission properties to many common fluorescent reporters like Green Fluorescent Protein (GFP).[7]
Materials:
-
Fluorescent standard (e.g., Fluorescein) of known concentration.
-
Buffer solution identical to the one used for the unknown samples.
-
96-well black, clear-bottom microplate.[8]
-
Multichannel pipette.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a dilution series of the fluorescent standard:
-
Create a stock solution of the standard at a high concentration.
-
Perform serial dilutions in the buffer to generate a series of standards with known concentrations spanning the expected range of your unknown samples.[8] It is advisable to prepare at least 5-7 concentrations for a robust curve.
-
-
Prepare a blank: Use the buffer solution without any fluorophore as a blank to measure background fluorescence.
-
Load the microplate:
-
Pipette replicate wells (at least triplicates) of each standard concentration and the blank into the 96-well plate.
-
Pipette your unknown samples into separate wells, also in triplicate.
-
-
Configure the fluorescence reader:
-
Set the excitation and emission wavelengths appropriate for your fluorophore. For fluorescein, recommended settings are an excitation of ~485 nm and an emission of ~520-530 nm.[8]
-
Optimize the detector gain or sensitivity to ensure the signal from the highest standard is within the linear range of the detector and not saturated.
-
-
Measure fluorescence intensity: Read the fluorescence intensity of all wells in the microplate.
-
Data processing:
-
Subtract the average fluorescence intensity of the blank from the fluorescence intensity of each standard and unknown sample to correct for background fluorescence.[9]
-
Calculate the average and standard deviation of the background-corrected fluorescence intensity for each standard concentration and your unknown samples.
-
Data Analysis: From Raw Data to Concentration
Once you have collected the fluorescence intensity data, the next step is to analyze it to determine the concentration of your product.
Constructing the Standard Curve
-
Plot the data: Create a scatter plot with the known concentrations of the standards on the x-axis and their corresponding average background-corrected fluorescence intensities on the y-axis.[9]
-
Perform linear regression: Fit a linear regression line to the data points that fall within the linear range.[9] The equation of this line will be in the form y = mx + b , where:
-
y is the fluorescence intensity.
-
x is the concentration.
-
m is the slope of the line.
-
b is the y-intercept.
-
-
Assess the quality of the fit: The coefficient of determination (R²) value should be close to 1 (ideally > 0.99) for a good linear fit.[9]
Determining the Linear Range and Limits of Detection
-
Linear Range: Visually inspect the standard curve to identify the concentration at which the data points begin to deviate from the linear fit. This is the upper limit of your linear range.[10] For quantitative accuracy, ensure your unknown samples fall within this range.
-
Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably distinguished from the blank. It is often calculated as the concentration corresponding to a signal that is three times the standard deviation of the blank.[6]
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. It is typically defined as the concentration corresponding to a signal that is ten times the standard deviation of the blank.
Calculating Unknown Concentration
Using the equation from the linear regression of your standard curve (y = mx + b), you can calculate the concentration (x) of your unknown sample by substituting its average background-corrected fluorescence intensity (y) into the rearranged equation:
x = (y - b) / m [9]
Comparison with Alternative Quantification Methods
While fluorescence spectroscopy is a powerful tool, it's important to understand its advantages and limitations in comparison to other common quantification techniques.
| Feature | Fluorescence Spectroscopy | Absorbance Spectroscopy (UV-Vis) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures emitted light after excitation.[11] | Measures the amount of light absorbed by a sample.[11] | Separates components of a mixture followed by detection.[12] |
| Sensitivity | Very high (typically ng to pg range).[1] | Moderate (typically µg to mg range).[11] | High to very high, depending on the detector.[12] |
| Specificity | High, as only fluorescent molecules are detected.[13] | Low, as any molecule that absorbs at the measurement wavelength will contribute to the signal.[13] | Very high, as it separates the analyte from other components before detection.[12] |
| Throughput | High (especially with microplate readers). | High (with microplate readers). | Lower, as samples are analyzed sequentially.[14] |
| Cost | Instrument and reagent costs can be moderate to high. | Instruments are generally less expensive.[14] | High instrument and operational costs.[12][14] |
| Sample Prep | Can be simple, but may require fluorescent labeling. | Very simple, often requires no sample preparation.[13] | Can be complex, often requiring sample extraction and filtration.[14] |
| Key Advantage | Excellent for low-concentration samples and high-throughput screening.[1] | Simple, rapid, and cost-effective for pure, concentrated samples.[13] | Gold standard for complex mixtures, providing both separation and quantification.[12] |
| Key Disadvantage | Susceptible to quenching and inner filter effects.[1] | Lower sensitivity and specificity.[11] | Lower throughput and higher cost.[14] |
Conclusion: A Powerful Tool When Used Correctly
The correlation between fluorescence intensity and product concentration provides a highly sensitive and specific method for quantification, particularly valuable for researchers in drug development and life sciences. However, this relationship is only linear within a specific concentration range. By understanding the principles of fluorescence, carefully designing experiments to operate within the linear dynamic range, and employing robust data analysis techniques, researchers can confidently and accurately determine the concentration of their products. When choosing a quantification method, a thorough consideration of the sample type, required sensitivity, and throughput will guide the selection of the most appropriate technique, with fluorescence spectroscopy being a premier choice for many applications demanding high sensitivity and specificity.
References
-
Validation of cell-based fluorescence assays: Practice guidelines from the ICSH and ICCS. (2013). Cytometry Part B: Clinical Cytometry. [Link]
-
Mediomics. Data Analysis using Microsoft Excel- Raw Fluorescence Creating the Standard Curve and Calculating Sam. Mediomics Application Note. [Link]
-
Choosing the Best Detection Method: Absorbance vs. Fluorescence. (2015). Biocompare. [Link]
-
Calibration Protocol - Fluorescence Standard Curve with Fluorescein v1. (2019). protocols.io. [Link]
-
A Comprehensive Review of Fluorescence Correlation Spectroscopy. (2021). Frontiers in Physics. [Link]
-
Validation of Cell-based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS – Part III. (2013). Cytometry Part B: Clinical Cytometry. [Link]
-
Absorbance and Fluorescence Quantification. DAI Scientific. [Link]
-
Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers. (2024). Drawell. [Link]
-
Calibration Protocol - Fluorescence Standard Curve with Fluorescein V.1. (2019). protocols.io. [Link]
-
Calibration Protocol - Fluorescence Standard Curve with Fluorescein. iGEM. [Link]
-
Fluorescence Analysis: 4 Differences Between Absorbance and Fluorescence. (2018). DeNovix. [Link]
-
Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. (2021). Molecules. [Link]
-
How to calculate linear range and LOD from fluorescence sensitivity plot? (2021). ResearchGate. [Link]
-
Can Beer Lambert law be applied to fluorescence based detection of enzyme activity? (2016). ResearchGate. [Link]
-
Experimental methods in chemical engineering: Fluorescence emission spectroscopy. (2019). The Canadian Journal of Chemical Engineering. [Link]
-
Comparison of High Performance Liquid Chromatography with Fluorescence Detector and with Tandem Mass Spectrometry methods for detection and quantification of Ochratoxin A in green and roasted coffee beans. (2012). Food Control. [Link]
-
Validation of a semi-quantitative scoring system and workflow for analysis of fluorescence quantification in companion animals. (2024). PLOS ONE. [Link]
-
Fluorescence Spectroscopy. (2022). Chemistry LibreTexts. [Link]
-
FAQ for a standard curve. Ainslie Lab @ UNC. [Link]
-
Measurement of surface concentration of fluorophores by fluorescence fluctuation spectroscopy. (2006). Optics Letters. [Link]
-
Multi Parameter Fluorescence Spectroscopy - Setup, Assembly and Applications. (2008). Dissertation, LMU München: Faculty of Chemistry and Pharmacy. [Link]
-
Fluorescence spectroscopy. Wikipedia. [Link]
-
Validation of Cell-Based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS Part V. (2013). Cytometry Part B: Clinical Cytometry. [Link]
-
Validation of Cell-Based Fluorescence Assays: Practice Guidelines From the ICSH and ICCS - Part V - Assay Performance Criteria. CellCarta. [Link]
-
Fluorescence Spectroscopy. ISS. [Link]
-
The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. (2014). Agilent Technologies. [Link]
-
Linear range of detection and what it means for your quantifications. (2017). Azure Biosystems. [Link]
-
Fluorescence Intensity Measurements. BMG LABTECH. [Link]
-
Determining the Linear Range for Quantitative Western Blot Detection. LI-COR Biosciences. [Link]
-
The Development of Fluorescence Intensity Standards. (2007). Cytometry Part A. [Link]
-
How to calculate concentration from fluorescence intensity ? (2023). ResearchGate. [Link]
-
Fluorescence Spectroscopy vs. Other Adulteration Detection Methods. (2025). Big Horn Olive Oil Company. [Link]
-
Comparison of High Performance Liquid Chromatography with Fluorescence Detector and with Tandem Mass Spectrometry Methods for De. (2012). Food Control. [Link]
-
Practical No 4 Fluorescence analysis. Poznan University of Medical Sciences. [Link]
-
Western Blot Data Needs to be Detected in Combined Linear Range. (2016). LI-COR Biosciences. [Link]
-
Comparison of High Performance Liquid Chromatography with Fluorescence Detector and with Tandem Mass Spectrometry methods for detection and quantification of Ochratoxin A in green and roasted coffee beans. (2025). ResearchGate. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicrospheres. [Link]
-
Transcreener® ADP2 FI Assay. BellBrook Labs. [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. jascoinc.com [jascoinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. static.igem.org [static.igem.org]
- 9. mediomics.com [mediomics.com]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. daiscientific.com [daiscientific.com]
- 14. bhooc.com [bhooc.com]
literature review of Bz-K(Nbd)-awfpp-nle-NH2 assay performance
This guide provides an in-depth technical analysis of the Bz-K(Nbd)-awfpp-nle-NH2 assay, a high-performance fluorescent ligand binding system designed for the Neurokinin-2 (NK2) Receptor .
Part 1: Core Directive & Executive Summary
The "Bz-K(Nbd)" System: A Non-Radioactive Gold Standard for NK2 Screening
The Bz-K(Nbd)-awfpp-nle-NH2 assay utilizes a specific peptide antagonist coupled with an environment-sensitive fluorophore (NBD) to probe the NK2 receptor. Unlike traditional radioligand binding assays (using
Key Applications:
-
High-Throughput Screening (HTS): Identification of novel NK2 antagonists.
-
Kinetic Analysis: Real-time measurement of association (
) and dissociation ( ) rates.[1] -
Receptor Characterization: Probing the depth and hydrophobicity of the ligand-binding domain.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanism of Action: The "Hydrophobic Switch"
The core of this assay's performance lies in the structural design of the ligand.
-
Ligand Backbone: The peptide sequence Bz-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 (often abbreviated as Bz-awfpp-nle) is a potent, selective antagonist for the NK2 receptor.
-
The Sensor (NBD): The Lysine (K) or Diaminobutyric acid (Dab) residue at position 1 is modified with 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) .
-
The Switch: In aqueous solution (unbound), NBD fluorescence is quenched by water dipoles. Upon binding, the NBD group is inserted into a deep hydrophobic cleft (approx. 5–10 Å deep) within the receptor transmembrane bundle. This exclusion of water results in a ~3-5 fold increase in quantum yield and a blue shift in emission, allowing for sensitive detection of binding events without separation steps (wash-free potential).
Experimental Protocol: Self-Validating Systems
A. Reagent Preparation
-
Ligand Stock: Dissolve Bz-K(Nbd)-awfpp-nle-NH2 in 100% DMSO to 1 mM. Store at -20°C in the dark. (NBD is light-sensitive; use amber tubes).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.1% BSA.-
Expert Insight:
is preferred over or for tachykinin receptors as it often stabilizes the high-affinity agonist binding state, though for antagonists, it ensures consistent receptor conformation. BSA prevents non-specific adsorption of the hydrophobic peptide to plasticware.
-
B. Saturation Binding (Determining
-
Cell Prep: Use CHO cells stably expressing human NK2R. Harvest and resuspend membranes to ~10-20 µg protein/well.
-
Titration: Add increasing concentrations of Bz-K(Nbd)-ligand (0.1 nM to 100 nM) to wells.
-
Non-Specific Binding (NSB): In parallel wells, add 10 µM of a known blocker (e.g., SR-48968 or unlabeled NKA).
-
Incubation: 60–90 minutes at Room Temperature (RT) in the dark.
-
Detection: Measure Fluorescence Intensity (Ex 460 nm / Em 535 nm) or Fluorescence Anisotropy.
-
Note: While some catalogs list Ex 340 nm, the NBD fluorophore typically excites maximally at 465 nm . Perform a spectral scan on your plate reader to optimize signal-to-noise.
-
C. Competition Binding (Screening Unknowns)
-
Fixed Probe: Add Bz-K(Nbd)-ligand at a concentration equal to its
(typically ~5–10 nM). -
Test Compounds: Add serial dilutions of test drugs.
-
Readout: A decrease in fluorescence indicates displacement of the probe (binding of the test drug).
Performance Comparison
| Feature | Bz-K(Nbd) Fluorescent Assay | Radioligand Binding ( | Functional Assay (FLIPR/Ca2+) |
| Safety | High (No radiation) | Low (Radioactive waste) | High |
| Workflow | Mix-and-Read (Homogeneous possible) | Filtration/Wash required | Mix-and-Read |
| Kinetics | Real-time ( | Endpoint only | Transient response |
| Cost | Medium (Peptide synthesis) | High (Isotope disposal) | High (Cell culture) |
| Sensitivity | Functional | ||
| Interference | Autofluorescence of test compounds | None | Cell health/dye loading |
Part 3: Visualization & Formatting
Mechanistic Pathway Diagram
Caption: Figure 1. The "Hydrophobic Switch" mechanism. Binding sequesters the NBD fluorophore from water, triggering fluorescence.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| High Background | Free ligand fluorescence | Optimize washing steps (if heterogeneous) or use Fluorescence Polarization (FP) readout to distinguish bound vs. free. |
| Low Signal Window | Incorrect wavelengths | NBD is sensitive. Scan Ex 450–490 nm / Em 520–560 nm. Avoid Ex 340 nm unless using specific optics. |
| Photobleaching | NBD instability | Minimize light exposure. Use black plates. Read immediately after incubation. |
| Inconsistent | "Inner Filter" effect | Highly colored test compounds may absorb excitation light. Run a mock control without receptor. |
References
-
Bradshaw, C. G., et al. (1994).[2][3] "Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor." Journal of Medicinal Chemistry, 37(13), 1991–1995.[2][3]
-
MedChemExpress. (n.d.). "Bz-Dab(NBD)-AwFpP-Nle-NH2 Product Information (Compound 5B)." MCE Catalog.
-
Turcatti, G., et al. (1995). "Probing the binding domain of the NK2 receptor with fluorescent ligands: evidence that heptapeptide agonists and antagonists bind differently."[4] Biochemistry, 34(12), 3972–3980.[4]
-
Pal, S., et al. (2021). "Environment-Sensitive Fluorescence of NBD-Labeled Ligands for Serotonin Receptors." Journal of Fluorescence.
Sources
Safety Operating Guide
Proper Disposal Procedures for Bz-K(Nbd)-awfpp-nle-NH2
Executive Summary
Bz-K(Nbd)-awfpp-nle-NH2 is a synthetic, fluorescently labeled bioactive peptide.[1][2][3] Based on its structural homology to known compounds (specifically NK2 receptor antagonists like Bz-Dab(NBD)-AwFpP-Nle-NH2), it must be handled as a Hazardous Chemical with potential biological activity.[1][2][3]
Immediate Action Directive:
-
Do NOT dispose of in municipal trash or down the drain.[3][4]
-
Segregate as "Hazardous Chemical Waste" (Solid or Liquid streams).[3]
-
Incineration is the required destruction method for the final waste stream.[3]
Compound Profile & Hazard Identification
To dispose of this chemical safely, you must understand its components.[3] This molecule is a conjugate of a protecting group, a fluorophore, and a non-standard peptide backbone.
| Component | Chemical Identity | Hazard Classification | Disposal Implication |
| Bz- | Benzoyl Group | Chemical Cap | Increases lipophilicity; standard organic waste.[1][2][3] |
| K(Nbd) | Lysine w/ Nitrobenzoxadiazole | Fluorophore | Environmentally Hazardous. NBD derivatives can be toxic to aquatic life.[3] Must not enter water systems.[3][5] |
| awfpp | D-Ala, D-Trp, D-Phe, Pro, Pro | Bioactive Sequence | Likely NK2 Receptor Antagonist .[1][2][3] Potent biological modulator.[3][6] Treat as toxic. |
| nle | Norleucine | Non-standard AA | Standard peptide waste.[3] |
| -NH2 | C-terminal Amide | Chemical Cap | Standard peptide waste.[1][2][3] |
Key Risk Factor: The presence of D-amino acids (indicated by lowercase "awfpp") renders this peptide resistant to enzymatic degradation.[2][3] Unlike natural peptides, it will not break down quickly in the environment, necessitating chemical incineration .
Personal Protective Equipment (PPE) Matrix
Before handling waste containers, ensure the following PPE is donned to prevent exposure to the fluorophore or bioactive dust.
-
Respiratory: N95 mask or P100 respirator (if handling lyophilized powder outside a fume hood).[3]
-
Dermal: Nitrile gloves (Double gloving recommended for DMSO solutions).[3]
-
Ocular: Chemical splash goggles (Standard safety glasses are insufficient for liquid splashing).[3]
-
Clothing: Lab coat with closed cuffs.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Lyophilized Powder)
Use this protocol for expired vials or residual powder.[2][3]
-
Containment: Keep the peptide in its original glass/plastic vial. Do not empty the powder into a general bag; the dust is an inhalation hazard.[3]
-
Secondary Packaging: Place the vial into a clear, sealable plastic bag (e.g., Ziploc) to contain any potential breakage.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: "Bz-K(Nbd)-awfpp-nle-NH2 (Fluorescent Peptide)"
-
Hazards: Toxic, Irritant.[3]
-
-
Segregation: Deposit into the Solid Hazardous Waste Drum (often a wide-mouth fiber or poly drum).[2][3]
-
Destruction: Designate for High-Temperature Incineration .
Scenario B: Disposal of Liquid Waste (Stock Solutions)
Use this protocol for peptide dissolved in DMSO, Methanol, or Acetonitrile.[3]
-
Solvent Identification: Identify the primary solvent (e.g., 100% DMSO).[3]
-
Segregation: Pour into the Organic Solvent Waste carboy.
-
Note: If the solvent is DMSO or Methanol, use the Non-Halogenated stream.
-
Note: If dissolved in Dichloromethane (DCM) or Trifluoroacetic acid (TFA), use the Halogenated stream.[3]
-
-
Rinsing: Triple-rinse the empty vial with a small amount of compatible solvent.[3] Add rinsate to the waste carboy.[3]
-
Vial Disposal: Dispose of the triple-rinsed vial in the Glass/Sharps container (if glass) or Solid Waste (if plastic).
Scenario C: Disposal of Aqueous Waste (HPLC Effluent/Assay Buffers)
Use this protocol for dilute concentrations (<1 mM) in water/PBS.[2][3]
-
Collection: Collect all assay buffers and HPLC effluent containing the peptide in a dedicated "Aqueous Chemical Waste" carboy.[3]
-
Deactivation (Optional but Recommended): Add Bleach (Sodium Hypochlorite) to a final concentration of 10% and let sit for 30 minutes.[3]
-
Final Disposal: Hand over to EHS for chemical treatment/incineration.[3] Never pour down the sink.
Waste Segregation Decision Tree
The following diagram illustrates the logical flow for segregating Bz-K(Nbd)-awfpp-nle-NH2 waste streams.
Figure 1: Decision matrix for segregating fluorescent peptide waste based on physical state and solvent composition.[1][2][3]
Decontamination of Spills
If Bz-K(Nbd)-awfpp-nle-NH2 is spilled on a benchtop or equipment:
-
Isolate: Mark the area.[3] The NBD fluorophore is yellow/orange; use a UV lamp (long-wave) to visualize the extent of the spill if not visible under ambient light.[2][3]
-
Absorb: Cover liquid spills with absorbent pads.[3] For powder spills, cover with a wet paper towel (ethanol-dampened) to prevent aerosolization.[1][2][3]
-
Clean: Wipe the surface with 70% Ethanol or Isopropanol .[3] The peptide is likely lipophilic (due to the Bz-cap and hydrophobic residues) and will dissolve better in alcohol than water.[2][3]
-
Verify: Re-check with the UV lamp to ensure no fluorescent residue remains.[3]
-
Dispose: Place all used paper towels and gloves into the Solid Hazardous Waste bag.
References
-
Compound Identification & Activity
-
Peptide Safety & Handling
-
Hazardous Waste Classification
-
U.S. Environmental Protection Agency (EPA).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
-
Fluorophore Safety (NBD)
Sources
- 1. peptideweb.com [peptideweb.com]
- 2. D-Phe-Gln-Trp-Ala-Val-b-Ala-His-Phe-Nle-NH2 | C57H76N14O10 | CID 44589983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elastase Substrate V, Fluorogenic [sigmaaldrich.com]
- 4. peptide24.store [peptide24.store]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. Neutrophil Elastase Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Handling Bz-K(Nbd)-awfpp-nle-NH2
This document provides essential safety and handling protocols for the fluorescent neurokinin-2 (NK2) receptor antagonist, Bz-K(Nbd)-awfpp-nle-NH2. As a potent, biologically active peptide, meticulous adherence to these procedures is critical to ensure researcher safety and maintain experimental integrity. This guide is built on the principles of risk mitigation, explaining not just what to do, but why each step is necessary.
Core Hazard Analysis & Risk Assessment
Understanding the compound is the foundation of safety. Bz-K(Nbd)-awfpp-nle-NH2 presents a dual-hazard profile: the biological activity of the peptide core and the chemical properties of the fluorescent NBD dye.
-
Biological Hazard: Potent NK2 Receptor Antagonist: This peptide is designed to be a potent antagonist of the neurokinin-2 receptor, with a pKi reported at 8.87 nM.[1] While NK1 receptor antagonists used clinically are generally well-tolerated, they are not without side effects, and direct exposure to a concentrated research-grade compound could lead to unintended pharmacological effects.[2][3] Therefore, all routes of exposure—inhalation, dermal contact, and ingestion—must be prevented.
-
Chemical Hazard: NBD (7-nitro-2,1,3-benzoxadiazole) Moiety: The NBD fluorescent label is considered potentially harmful.[4] Safety data for related NBD compounds indicate they can cause skin and serious eye irritation.[5] Prolonged or repeated exposure should be avoided.[4]
-
Physical Hazard: Lyophilized Powder: Peptides are typically supplied as a lyophilized powder, which is lightweight and easily aerosolized. This presents a significant inhalation risk, making it the most probable route of accidental exposure during handling and weighing.[6]
Engineering and Administrative Controls: Your First Line of Defense
Before personal protective equipment is even considered, the work environment must be engineered for safety.
-
Designated Work Area: All handling of this peptide, especially in its powder form, must be confined to a designated and clearly labeled area within the laboratory.[7]
-
Ventilation is Non-Negotiable: Work must be conducted within a certified chemical fume hood or a powder containment hood.[6][8] This is the most critical step in preventing the inhalation of the lyophilized powder.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9] Keep a chemical spill kit appropriate for powders and solvents nearby.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the hazardous material. The minimum required PPE for handling Bz-K(Nbd)-awfpp-nle-NH2 is summarized below.
| PPE Component | Specification | Rationale |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[6][8][10] |
| Hand Protection | Nitrile Gloves (Double-Gloving Recommended) | Provides a barrier against dermal absorption.[11] Double-gloving is a best practice when handling potent compounds, allowing for the safe removal of the outer glove if contamination is suspected. |
| Eye Protection | Safety Goggles | Required for protection against splashes of reconstituted peptide or solvents, and from contact with aerosolized powder.[5][11] |
| Respiratory | N/A (if used in a fume hood) | A fume hood provides primary respiratory protection. If work outside a hood is unavoidable (not recommended), a risk assessment must be performed to determine the need for a fitted respirator.[12] |
| Footwear | Closed-toe Shoes | Standard laboratory practice to protect feet from spills.[8] |
Workflow for Donning and Doffing PPE
Correctly putting on and removing PPE is crucial to prevent cross-contamination.
Caption: Correct sequence for putting on and taking off PPE.
Step-by-Step Handling Protocol: From Vial to Solution
Preparation and Weighing of Lyophilized Powder
This is the highest-risk step due to the potential for aerosolization.
-
Prepare the Fume Hood: Ensure the sash is at the proper working height. Place all necessary equipment (spatula, weigh paper/boat, microcentrifuge tubes, solvent vials) inside the hood before starting.
-
Equilibrate the Vial: Allow the sealed vial of lyophilized peptide to warm to room temperature for at least 15 minutes. This prevents condensation from forming on the cold powder when opened, which can affect weighing accuracy.
-
Weighing: Carefully uncap the vial inside the hood. Use a clean spatula to transfer the desired amount of powder to a weigh boat. Avoid any sudden movements that could create airborne dust.
-
Transfer: Promptly transfer the weighed powder into your final vial or tube for reconstitution.
-
Immediate Cleanup: Cap the stock vial tightly. Use a damp wipe (with water or 70% ethanol) to decontaminate the spatula and the balance area within the hood. Dispose of the wipe as chemical waste.
Reconstitution
-
Solvent Choice: Consult the product's data sheet for the recommended solvent (typically DMSO for a stock solution, followed by dilution in an aqueous buffer).
-
Add Solvent: Using a calibrated pipette, add the appropriate volume of solvent to the vial containing the weighed peptide.
-
Dissolution: Cap the vial and vortex gently until the peptide is fully dissolved. If necessary, sonication can be used, but check the peptide's stability information first.
-
Labeling: Clearly label the vial with the compound name, concentration, date, and solvent used.[8]
Emergency Procedures
In the event of an accident, a swift and correct response is vital.[7]
-
Skin Contact: Immediately remove contaminated gloves and clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[4][7] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.
-
Spill (Powder): Do NOT sweep up the dry powder. Gently cover the spill with damp paper towels to avoid raising dust. Restrict access to the area. Wearing your full PPE, carefully wipe up the material, working from the outside in. Place all contaminated materials into a sealed bag for chemical waste disposal. Decontaminate the area with an appropriate cleaning agent. Report the spill to your institution's Environmental Health & Safety (EHS) office.
Decontamination and Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility.[13]
-
Waste Segregation: All materials that have come into contact with Bz-K(Nbd)-awfpp-nle-NH2 are considered chemical waste. This includes gloves, pipette tips, vials, and any contaminated cleaning materials.[7][13]
-
Containerization: Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[13] The label should include "Hazardous Waste," the full chemical name, and the accumulation start date.
-
Disposal Protocol: Never dispose of this peptide or its waste in the regular trash or down the drain.[6][13] All waste must be disposed of through your institution's EHS office according to local, state, and federal regulations.[7]
Logical Flow for Waste Disposal
Caption: Workflow for the proper disposal of peptide waste.
References
-
Peptide Sciences Australia. (2025, December 8). Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). Available from: [Link]
-
Biorunstar. (2025, August 6). Are there any safety concerns when handling peptide substrates?. Available from: [Link]
-
EurekAlert!. (2025, November 24). Neurokinin-1 receptor antagonists in the current management of chemotherapy-induced nausea and vomiting. Available from: [Link]
-
American Peptide Society. Peptide Synthesis for Beginners - Peptide Primers. Available from: [Link]
-
Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Available from: [Link]
-
Sandeep, S., & Aluru, J.S. (2024, January 11). Antiemetic Neurokinin-1 Receptor Blockers. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
-
Taylor & Francis Online. (2019, June 13). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Available from: [Link]
-
Frontiers. (2024, July 30). Safety assessment of neurokinin-1 receptor antagonist: real-world adverse event analysis from the FAERS database. Available from: [Link]
-
Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]
-
Iris Biotech. (2019, December 30). Fluorescently-labeled peptides. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2024, July 31). Safety assessment of neurokinin-1 receptor antagonist: real-world adverse event analysis from the FAERS database. Available from: [Link]
-
ResearchGate. (2021). Strategies for fluorescent labeling of peptides. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2025, March 10). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. Available from: [Link]
-
Wikipedia. NBD-TMA. Available from: [Link]
-
Lab Manager. (2016, November 30). Peptides as Tags in Fluorescence Microscopy. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Available from: [Link]
-
aapptec. (2015). MSDS - Safety Data Sheet. Available from: [Link]
-
Fisher Scientific. (2010, October 23). SAFETY DATA SHEET. Available from: [Link]
-
MDPI. (2022, December 6). Recycling of Rare Earth Containing Waste with Peptide-Functionalized Floating Glass Bubbles in a Phage Mimicking Approach. Available from: [Link]
-
SpinChem. Chemical wastes in the peptide synthesis process and ways to reduce them. Available from: [Link]
-
aapptec. (2015). MSDS - Safety Data Sheet. Available from: [Link]
-
BD Regulatory Documents. (2025, January 24). SAFETY DATA SHEET. Available from: [Link]
-
National Institute of Technology and Evaluation, Japan. (2014). NH2 NH2. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurokinin-1 receptor antagonists in the current management of chemotherapy-induced nausea and vomiting | EurekAlert! [eurekalert.org]
- 3. Frontiers | Safety assessment of neurokinin-1 receptor antagonist: real-world adverse event analysis from the FAERS database [frontiersin.org]
- 4. biotium.com [biotium.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. biovera.com.au [biovera.com.au]
- 7. peptide24.store [peptide24.store]
- 8. purepeptix.com [purepeptix.com]
- 9. fishersci.com [fishersci.com]
- 10. biorunstar.com [biorunstar.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
